Product packaging for JJ1(Cat. No.:CAS No. 1225170-16-0)

JJ1

Cat. No.: B608196
CAS No.: 1225170-16-0
M. Wt: 305.39
InChI Key: OSPJPUOPPMACFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JJ1 is a novel small-molecule compound identified as a potent, direct, and selective inhibitor of human α-thrombin, demonstrating significant antithrombotic properties . Its high selectivity, with over 10,000-fold selectivity for thrombin compared to other serine proteases, makes it a valuable tool for studying thromboembolic disorders . The compound exerts its effect by binding directly to the active site of thrombin, inhibiting its catalytic activity with a K i of 0.019 µM . This mechanism underlies its ability to prolong clotting times, inhibit thrombin-catalyzed fibrin polymerization, and suppress platelet aggregation in vitro . Furthermore, this compound has shown enhanced antithrombotic effects in vivo in models of pulmonary embolism and arterial thrombosis, highlighting its potential for research into various thrombotic conditions such as myocardial infarction and stroke . Its novel scaffold, distinct from other known direct thrombin inhibitors, offers a unique chemical structure for research applications . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

CAS No.

1225170-16-0

Molecular Formula

C18H19N5

Molecular Weight

305.39

IUPAC Name

4-N-Cyclopentyl-2-N-pyridin-4-ylquinazoline-2,4-diamine

InChI

InChI=1S/C18H19N5/c1-2-6-13(5-1)20-17-15-7-3-4-8-16(15)22-18(23-17)21-14-9-11-19-12-10-14/h3-4,7-13H,1-2,5-6H2,(H2,19,20,21,22,23)

InChI Key

OSPJPUOPPMACFZ-UHFFFAOYSA-N

SMILES

C1(NC2=CC=NC=C2)=NC(NC3CCCC3)=C4C=CC=CC4=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JJ-1;  JJ1;  JJ 1;  ZINC-41152207;  ZINC41152207;  ZINC 41152207

Origin of Product

United States

Foundational & Exploratory

The Jjj1 Protein: A Key Co-Chaperone in Yeast 60S Ribosome Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the intricate cellular machinery of Saccharomyces cerevisiae, the Jjj1 protein emerges as a specialized cytosolic J-protein, or Hsp40 co-chaperone, with a critical role in the maturation of the large ribosomal subunit (60S). This technical guide synthesizes current research to provide a comprehensive overview of Jthis compound's function, its molecular interactions, and its importance in maintaining cellular homeostasis. Jthis compound, in partnership with the Hsp70 chaperone Ssa, facilitates the late, cytosolic stages of 60S ribosomal subunit biogenesis. A primary function of this chaperone system is to drive the release and recycling of crucial ribosome assembly factors, such as Arx1 and Alb1, from pre-60S particles, ensuring their availability for subsequent rounds of ribosome synthesis. The deletion of the Jthis compound gene results in distinct phenotypes, including cold sensitivity and defects in 60S subunit levels, underscoring its non-redundant role in this essential cellular process. This document details the molecular mechanisms of Jthis compound action, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Core Function and Mechanism of Action

Jthis compound is a cytosolic J-protein that functions as an obligate co-chaperone for the Ssa class of Hsp70 molecular chaperones.[1] J-proteins, also known as Hsp40s, are crucial for Hsp70 function as they stimulate the ATPase activity of their Hsp70 partner through their conserved J-domain.[1] This stimulation promotes the stable association of Hsp70 with its substrate proteins.[1]

The primary role of the Jthis compound-Ssa chaperone machinery is in the late-stage, cytosolic maturation of the 60S ribosomal subunit.[1][2] This function is distinct from that of another ribosome-associated J-protein, Zuo1, which is involved in folding nascent polypeptide chains as they emerge from the ribosome.[1]

A key aspect of Jthis compound's function is its involvement in the recycling of ribosome biogenesis factors.[3] Specifically, Jthis compound is required for the efficient release of the shuttling factors Arx1 and Alb1 from cytoplasmic pre-60S particles.[3][4][5] This release is an ATP-dependent process driven by the Jthis compound-Ssa chaperone system and is a prerequisite for the subsequent recycling of these factors back to the nucleus for further rounds of ribosome assembly.[6] Jthis compound functionally and physically interacts with another late-acting ribosome biogenesis factor, Rei1, and both are required for the dissociation of Arx1 from the pre-60S subunit.[3][5] While their functions overlap, Jthis compound appears to be preferentially involved in the release of Arx1 and Alb1, while Rei1 may be more involved in their subsequent recycling.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Jthis compound, providing a comparative overview of protein abundance and the phenotypic consequences of its deletion.

Parameter Wild-Type (WT) Δjthis compound Mutant Reference
60S/40S Ribosomal Subunit Ratio (at 23°C) ~2.03 ± 0.08~1.44 ± 0.09[7]
Growth Phenotype at Low Temperature (e.g., 23°C) Normal GrowthCold Sensitive[3][4][7]
Polysome Profile NormalAccumulation of "half-mers"[3][4]
Protein Relative Abundance (molecules/cell) Key Characteristics Reference
Jthis compound ~40-fold less abundant than Zuo1Cytosolic, involved in 60S biogenesis[1][2]
Zuo1 ~1:1 stoichiometry with ribosomesRibosome-associated, involved in nascent chain folding[1]

Molecular Interactions and Signaling Pathways

The function of Jthis compound is defined by its interactions with its Hsp70 partner, other ribosome biogenesis factors, and the pre-60S ribosomal subunit itself.

The Jthis compound-Ssa Chaperone Cycle in Arx1 Release

The release of the assembly factor Arx1 from the pre-60S particle is a critical step in ribosome maturation and is mediated by Jthis compound. Jthis compound, along with Rei1, binds to the late-stage pre-60S particle in the cytoplasm.[6] Jthis compound then recruits its Hsp70 partner, Ssa, to the particle.[1] Through the stimulation of Ssa's ATPase activity by its J-domain, the chaperone machinery is thought to induce a conformational change in Arx1, leading to its dissociation from the 60S subunit.[6]

Jjj1_Ssa_Cycle cluster_pre60S Cytoplasmic pre-60S Particle cluster_chaperone Chaperone Machinery Pre60S_Arx1 pre-60S-Arx1 Pre60S_Arx1_Jjj1_Rei1 pre-60S-Arx1-Jthis compound-Rei1 Pre60S_Arx1->Pre60S_Arx1_Jjj1_Rei1 Jthis compound & Rei1 binding Pre60S_Mature Mature 60S Ssa_ATP Ssa-ATP Pre60S_Arx1_Jjj1_Rei1->Ssa_ATP Jthis compound recruits Ssa-ATP Ssa_ADP Ssa-ADP-Arx1 Ssa_ATP->Ssa_ADP Jthis compound stimulates ATP hydrolysis Ssa_ADP->Pre60S_Mature Arx1 release Ssa_ADP->Ssa_ATP Nucleotide Exchange Arx1_free Arx1 (recycled to nucleus)

Caption: The Jthis compound-Ssa chaperone cycle driving the release of Arx1 from the pre-60S particle.

Functional Overlap with the Zuo1-Ssb Pathway

While Jthis compound's primary function is in ribosome biogenesis, its overexpression can compensate for the loss of Zuo1, a J-protein that works with the Hsp70 Ssb to chaperone nascent polypeptide chains.[1][2] This suggests a partial overlap in function, likely occurring when high concentrations of Jthis compound recruit the abundant Ssa chaperone to the ribosome, where it can partially substitute for the Zuo1-Ssb system.[1][5]

Jjj1_Zuo1_Overlap cluster_ribosome Ribosome Exit Tunnel cluster_zuo1 Standard Pathway cluster_jthis compound Overexpression Rescue Ribosome Ribosome NascentChain Nascent Polypeptide Zuo1 Zuo1 Zuo1->Ribosome associates Ssb Ssb (Hsp70) Zuo1->Ssb partners with Ssb->NascentChain chaperones Jjj1_over Jthis compound (overexpressed) Jjj1_over->Ribosome associates Ssa Ssa (Hsp70) Jjj1_over->Ssa recruits Ssa->NascentChain partially substitutes for Ssb

Caption: Functional overlap of Jthis compound with the Zuo1-Ssb nascent chain chaperone machinery.

Experimental Protocols

The characterization of Jthis compound function has relied on a combination of genetic, biochemical, and cell biological techniques. Below are outlines of key experimental methodologies.

Polysome Profile Analysis by Sucrose Gradient Centrifugation

This technique is used to assess the status of ribosomal subunits and their assembly into polysomes, revealing defects in ribosome biogenesis.

  • Cell Culture and Lysis: Yeast strains (e.g., wild-type and Δjthis compound) are grown to mid-log phase, often at a specific temperature (e.g., 23°C to observe cold sensitivity).[7] Cycloheximide is added to arrest translation and preserve polysome structures. Cells are harvested, washed, and lysed in a magnesium-containing buffer to maintain ribosome integrity.[7]

  • Sucrose Gradient Preparation: Continuous or step gradients of sucrose (e.g., 15-30%) are prepared in ultracentrifuge tubes.[7]

  • Centrifugation: A defined amount of cell lysate (normalized by OD260) is layered onto the sucrose gradient and centrifuged at high speed for several hours.

  • Fractionation and Analysis: The gradient is fractionated from top to bottom while continuously monitoring absorbance at 254 nm. The resulting profile shows peaks corresponding to free 40S and 60S subunits, 80S monosomes, and polysomes. The presence of "half-mers" (a 40S subunit on an mRNA with no associated 60S subunit) is indicative of a 60S biogenesis defect.[3][7] The ratio of the 60S to 40S peak areas is calculated to quantify the subunit imbalance.[7]

Two-Hybrid Assay for Protein-Protein Interactions

This genetic method is used to identify and confirm physical interactions between proteins, such as Jthis compound and Rei1.[3]

  • Vector Construction: The coding sequences for the "bait" protein (e.g., Jthis compound) and "prey" protein (e.g., Rei1) are cloned into separate vectors. The bait is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4), and the prey is fused to its activation domain (AD).

  • Yeast Transformation: A suitable yeast reporter strain is co-transformed with both the bait and prey plasmids.

  • Selection and Reporter Gene Assay: Transformed cells are plated on selective media lacking specific nutrients to ensure the presence of both plasmids. They are then plated on a second selective medium that also lacks a nutrient whose synthesis is dependent on a reporter gene (e.g., HIS3). Growth on this medium indicates an interaction. A colorimetric assay (e.g., for β-galactosidase activity from a lacZ reporter) can also be used for confirmation and quantification.

In Vitro ATPase Activity Assay

This biochemical assay is used to determine if a J-protein can stimulate the ATPase activity of its Hsp70 partner.[1]

  • Protein Purification: Recombinant Jthis compound (or its J-domain) and Hsp70 proteins (Ssa and Ssb) are expressed and purified.[1]

  • Reaction Setup: The Hsp70 protein is incubated in a reaction buffer containing ATP (often radiolabeled [γ-32P]ATP) at a specific temperature.

  • Stimulation: The J-protein is added to the reaction mixture. Aliquots are taken at various time points.

  • Analysis: The reaction is stopped, and the amount of ATP hydrolyzed to ADP and inorganic phosphate (Pi) is measured. This is typically done by thin-layer chromatography to separate ATP from Pi, followed by autoradiography and quantification.[1] An increase in the rate of ATP hydrolysis in the presence of the J-protein indicates functional stimulation.[1][2]

Caption: Workflow for key experiments used to characterize Jthis compound protein function.

Conclusion

The Jthis compound protein is a highly specialized, yet crucial, component of the ribosome biogenesis pathway in Saccharomyces cerevisiae. Its role as a co-chaperone for Ssa Hsp70 highlights the integration of cellular chaperone networks with fundamental processes like ribosome synthesis. By facilitating the timely release and recycling of assembly factors, Jthis compound ensures the efficiency and fidelity of large ribosomal subunit maturation. The distinct phenotypes associated with its loss, combined with its specific molecular interactions, make Jthis compound and its associated pathways compelling subjects for further study, particularly in understanding the quality control mechanisms that govern ribosome production and overall cellular protein homeostasis.

References

discovery and initial characterization of Jjj1

Author: BenchChem Technical Support Team. Date: November 2025

Jjj1: A Key Player in Ribosomal Biogenesis

A Technical Whitepaper on its Discovery and Initial Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of the J-protein Jthis compound. Jthis compound, a cytosolic chaperone found in Saccharomyces cerevisiae, plays a critical role in the late stages of 60S ribosomal subunit biogenesis. This whitepaper details the key experiments that elucidated its function, its interaction with the Hsp70 chaperone Ssa, and its involvement in the recycling of preribosomal factors. Quantitative data from initial studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of Jthis compound's cellular context and the methodologies used to study it.

Introduction

The biogenesis of ribosomes is a fundamental and highly conserved cellular process essential for protein synthesis. This intricate process involves the coordinated action of numerous protein and RNA molecules. Among the key players are molecular chaperones that ensure the correct folding and assembly of ribosomal components. J-proteins, also known as Hsp40s, are a crucial class of co-chaperones that stimulate the ATPase activity of Hsp70 chaperones, thereby regulating their function in a wide array of cellular processes.

This whitepaper focuses on Jthis compound, a specialized cytosolic J-protein in Saccharomyces cerevisiae. Initially identified as an uncharacterized J-protein with sequence similarity to the ribosome-associated J-protein Zuo1, subsequent research revealed its distinct and critical role in the maturation of the 60S ribosomal subunit[1][2][3]. Unlike Zuo1, which is involved in co-translational protein folding at the ribosome exit tunnel, Jthis compound functions in a late cytosolic step of 60S ribosome biogenesis[1][2][3].

The initial characterization of Jthis compound has provided significant insights into the quality control mechanisms of ribosome assembly. This document aims to consolidate the foundational knowledge on Jthis compound, presenting the experimental evidence that defined its function and interactions, thereby providing a valuable resource for researchers in cell biology, protein synthesis, and drug development.

Discovery and Initial Characterization

Jthis compound was first investigated due to its homology with Zuo1, a known ribosome-associated J-protein. However, initial studies quickly established that Jthis compound has a function distinct from Zuo1[2][4]. The key findings from its initial characterization are summarized below.

Phenotypic Analysis of jthis compoundΔ Mutants

Deletion of the Jthis compound gene in Saccharomyces cerevisiae results in distinct phenotypes that are indicative of defects in ribosome biogenesis. These phenotypes are notably similar to those observed in cells lacking Rei1, another factor involved in 60S ribosome maturation[1][3].

  • Cold Sensitivity: jthis compoundΔ cells exhibit a cold-sensitive growth defect, a phenotype often associated with impaired ribosome assembly[4].

  • Reduced 60S Subunit Levels: Analysis of ribosome profiles from jthis compoundΔ cells reveals a decrease in the amount of free 60S ribosomal subunits compared to wild-type cells[1].

  • Presence of Half-mers: Polysome profile analysis of jthis compoundΔ mutants shows the accumulation of "half-mer" polysomes, which are indicative of a deficit in functional 60S subunits[1].

Functional J-domain is Essential

The function of J-proteins is dependent on their conserved J-domain, which contains a highly conserved histidine-proline-aspartic acid (HPD) motif. Site-directed mutagenesis of this motif in Jthis compound (Jjj1HPD→AAA) demonstrated that a functional J-domain is essential for its activity. The mutant protein was unable to rescue the growth defects of the jthis compoundΔ strain, confirming that Jthis compound's role as a co-chaperone is central to its function in ribosome biogenesis[1][4].

Interaction with the Hsp70 Chaperone Ssa

J-proteins function in concert with an Hsp70 partner. Through in vitro ATPase assays, it was determined that Jthis compound specifically stimulates the ATPase activity of the general cytosolic Hsp70, Ssa, but not Ssb, which is the Hsp70 partner for Zuo1[1][3]. This finding established the Jthis compound-Ssa chaperone system as a key player in 60S subunit maturation.

Quantitative Data Summary

The initial characterization of Jthis compound yielded several key quantitative measurements that are crucial for understanding its function and cellular context.

ParameterValueReference
Relative Abundance Jthis compound is ~40-fold less abundant than Zuo1.[2][3]
Overexpression Level Under the GPD promoter, Jthis compound was overexpressed ~60-fold.[1]
Ssa1 ATPase Stimulation 5-fold stimulation at a 0.1:1 molar ratio (Jthis compound:Ssa1).[1]
Ssa1 ATPase Stimulation 17-fold stimulation at a 0.5:1 molar ratio (Jthis compound:Ssa1).[1]

Signaling and Functional Pathways

The current understanding of Jthis compound's function places it in a late cytosolic pathway of 60S ribosomal subunit biogenesis, where it facilitates the recycling of preribosomal factors.

Jjj1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytosol Cytosol Pre-60S_Subunit Pre-60S Subunit (with Arx1, Alb1) Cytosolic_Pre-60S Cytosolic Pre-60S (with Arx1, Alb1) Pre-60S_Subunit->Cytosolic_Pre-60S Export Mature_60S Mature 60S Subunit Cytosolic_Pre-60S->Mature_60S Recycled_Factors Recycled Arx1, Alb1 Cytosolic_Pre-60S->Recycled_Factors Factor Release Jthis compound Jthis compound Jthis compound->Cytosolic_Pre-60S Ssa Ssa Ssa->Cytosolic_Pre-60S Rei1 Rei1 Rei1->Cytosolic_Pre-60S Recycled_Factors->Pre-60S_Subunit Nuclear Import

Jthis compound's role in the late cytosolic maturation of the 60S ribosomal subunit.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of Jthis compound.

Jthis compound Protein Purification

This protocol describes the purification of His-tagged Jthis compound from E. coli.

  • Vector Construction: The coding region of Jthis compound is PCR amplified and cloned into a pET series expression vector containing a C-terminal His-tag.

  • Protein Expression: The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) pLysS). Cultures are grown at 30°C to an OD600 of 0.6, and protein expression is induced with 1 mM IPTG for 4 hours.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Cell lysates are prepared by French press.

  • Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is applied to a Ni-NTA affinity column. The column is washed, and the His-tagged Jthis compound is eluted with an imidazole gradient.

  • Buffer Exchange: The purified protein is dialyzed into a suitable storage buffer.

Protein_Purification_Workflow Start Start Vector_Construction Clone Jthis compound into pET vector Start->Vector_Construction Transformation Transform E. coli Vector_Construction->Transformation Induction Induce with IPTG Transformation->Induction Cell_Harvest Harvest Cells Induction->Cell_Harvest Lysis Lyse Cells (French Press) Cell_Harvest->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Dialysis Buffer Exchange Purification->Dialysis End End Dialysis->End

Workflow for the purification of His-tagged Jthis compound protein.
Hsp70 ATPase Assay

This assay measures the ability of Jthis compound to stimulate the ATPase activity of Ssa.

  • Hsp70-ATP Complex Formation: Purified Hsp70 (Ssa) is incubated with [α-32P]ATP to form a stable Hsp70-ATP complex.

  • Stimulation Reaction: The Hsp70-[α-32P]ATP complex is incubated with varying concentrations of purified Jthis compound.

  • Thin-Layer Chromatography (TLC): Aliquots of the reaction are taken at different time points and spotted on a TLC plate to separate hydrolyzed [32P]Pi from unhydrolyzed [α-32P]ATP.

  • Quantification: The amount of hydrolyzed phosphate is quantified using a phosphorimager. The rate of ATP hydrolysis is calculated and plotted to determine the fold stimulation over the basal ATPase rate of Ssa alone.

Polysome Profile Analysis

This technique is used to assess the status of ribosomal subunits and polysomes in yeast cells.

  • Yeast Culture and Harvest: Yeast strains (wild-type and jthis compoundΔ) are grown to mid-log phase and treated with cycloheximide to arrest translation. Cells are then harvested and washed.

  • Cell Lysis: Cells are lysed in a buffer containing cycloheximide using glass beads.

  • Sucrose Gradient Ultracentrifugation: The cell lysate is layered onto a 5-50% sucrose gradient and centrifuged at high speed for several hours.

  • Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to detect RNA-containing components (ribosomal subunits, monosomes, and polysomes). The resulting profile reveals the relative amounts of 40S, 60S, 80S, and polysomes.

Conclusion

The have significantly advanced our understanding of the intricate process of ribosome biogenesis. The evidence strongly supports a model where Jthis compound, in partnership with the Hsp70 chaperone Ssa, functions in a late cytosolic step to facilitate the maturation of the 60S ribosomal subunit, likely by aiding in the recycling of preribosomal factors. The distinct phenotypes of the jthis compoundΔ mutant, combined with the biochemical data on its interaction with Ssa, firmly establish Jthis compound as a specialized component of the cellular machinery dedicated to ribosome assembly.

The foundational work summarized in this whitepaper provides a solid basis for future research into the precise molecular mechanisms of Jthis compound action and its potential role in cellular homeostasis and disease. Further investigation into the regulation of Jthis compound and its network of interactions will undoubtedly uncover deeper insights into the quality control pathways that govern the production of functional ribosomes.

References

An In-depth Technical Guide on the Gene Ontology and Molecular Function of Jjj1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jjj1 is a cytosolic J-domain protein (co-chaperone) in Saccharomyces cerevisiae that plays a critical role in the biogenesis of the 60S ribosomal subunit. Its primary molecular function is to stimulate the ATPase activity of the Hsp70 chaperone, Ssa1. This activity is essential for the late cytoplasmic maturation steps of the large ribosomal subunit, specifically in facilitating the recycling of the ribosome biogenesis factor Arx1. This guide provides a comprehensive overview of the gene ontology, molecular function, and relevant experimental methodologies associated with Jthis compound, tailored for researchers and professionals in drug development.

Gene Ontology of Jthis compound

Gene Ontology (GO) terms provide a standardized description of gene products' functions. The annotations for Jthis compound are summarized below.

GO Term CategoryGO TermEvidence Code
Molecular Function ATPase activator activityIDA
Zinc ion bindingRCA
Biological Process Ribosomal large subunit biogenesisIMP
Ribosomal large subunit export from nucleusIMP
rRNA processingIMP
EndocytosisIMP
Regulation of cell sizeHMP
Cellular Component CytosolIDA, HDA
NucleolusIMP
CytoplasmIDA, HDA
MitochondrionHDA

Evidence Codes: IDA - Inferred from Direct Assay; RCA - Inferred from Reviewed Computational Analysis; IMP - Inferred from Mutant Phenotype; HMP - Inferred from High-Throughput Mutant Phenotype; HDA - High-Throughput Direct Assay.

Molecular Function and Signaling Pathway

Jthis compound functions as a co-chaperone for the Hsp70 protein Ssa1. Like other J-domain proteins, Jthis compound stimulates the inherently weak ATPase activity of its Hsp70 partner, which is crucial for the chaperone's function in protein folding and complex remodeling.

The primary role of the Jthis compound-Ssa1 chaperone system is in the final maturation stages of the 60S ribosomal subunit in the cytoplasm. Specifically, Jthis compound is essential for the release and subsequent nuclear recycling of the ribosome biogenesis factor Arx1 from the pre-60S particle. This process also involves another cytosolic protein, Rei1. Jthis compound directly interacts with Rei1, and this interaction is critical for the efficient release of Arx1. The failure to recycle Arx1 leads to defects in 60S subunit biogenesis.[1][2]

The proposed signaling pathway for Jthis compound's function in Arx1 recycling is as follows:

Jjj1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pre60S pre-60S Subunit (with Arx1) Jthis compound Jthis compound pre60S->Jthis compound associates Arx1_free Arx1 (free) pre60S->Arx1_free mature_60S Mature 60S Subunit pre60S->mature_60S Jthis compound->pre60S Complex formation leads to Arx1 release Ssa1_ATP Ssa1-ATP Jthis compound->Ssa1_ATP stimulates ATP hydrolysis Rei1 Rei1 Jthis compound->Rei1 interacts Ssa1_ADP Ssa1-ADP Ssa1_ADP->pre60S Complex formation leads to Arx1 release Ssa1_ATP->Ssa1_ADP Rei1->pre60S associates Rei1->pre60S Complex formation leads to Arx1 release Arx1_recycled Arx1 (recycled) Arx1_free->Arx1_recycled Nuclear Import

Jthis compound-mediated Arx1 recycling from the pre-60S ribosomal subunit.

Quantitative Data

A summary of the key quantitative data related to Jthis compound is presented below.

ParameterValueReference(s)
Relative Abundance
Jthis compound vs. Zuo1~40-fold less abundant[3]
Protein Properties (S. cerevisiae)
Length590 amino acids[1]
Molecular Weight68.8 kDa[1]
Isoelectric Point6.11[1]
Functional Activity
Stimulation of Ssa1 ATPase activity (0.1:1 ratio Jthis compound:Ssa1)5-fold[3]
Stimulation of Ssa1 ATPase activity (0.5:1 ratio Jthis compound:Ssa1)17-fold[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of Jthis compound.

In Vitro ATPase Activity Assay

This assay is used to determine the ability of Jthis compound to stimulate the ATPase activity of Ssa1.

Experimental Workflow:

Workflow for the in vitro ATPase activity assay.

Methodology:

  • Protein Purification: Purify recombinant Ssa1 and Jthis compound (wild-type and mutants) from E. coli.

  • Reaction Setup: Prepare a reaction mixture containing purified Ssa1, [γ-32P]ATP, and an ATP regeneration system in a suitable buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 11 mM Mg(OAc)2, 1 mM DTT).

  • Initiation of Reaction: Add purified Jthis compound (at varying concentrations) or a control protein to the reaction mixture to initiate the assay.

  • Incubation: Incubate the reactions at 30°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding EDTA.

  • Analysis: Separate the unhydrolyzed [γ-32P]ATP from the released 32P-inorganic phosphate using thin-layer chromatography.

  • Quantification: Quantify the amount of hydrolyzed ATP using a phosphorimager. The rate of ATP hydrolysis is then calculated and compared between samples with and without Jthis compound to determine the fold stimulation.[3]

Co-immunoprecipitation of Jthis compound and Rei1

This protocol is used to demonstrate the in vivo interaction between Jthis compound and Rei1.

Experimental Workflow:

Workflow for the co-immunoprecipitation of Jthis compound and Rei1.

Methodology:

  • Yeast Strain and Growth: Use a yeast strain co-expressing epitope-tagged versions of Jthis compound (e.g., HA-Jthis compound) and Rei1 (e.g., Flag-Rei1). Grow cells to mid-log phase in appropriate media.

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors) using glass beads.

  • Immunoprecipitation: Incubate the cleared cell lysate with an antibody against one of the epitope tags (e.g., anti-HA).

  • Complex Capture: Add Protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both epitope tags (e.g., anti-HA and anti-Flag) to detect the co-precipitation of the other protein.[4]

Arx1-GFP Localization Assay

This fluorescence microscopy-based assay is used to visualize the subcellular localization of Arx1 in the presence and absence of Jthis compound.

Experimental Workflow:

References

The Role of Jjj1 in Saccharomyces cerevisiae Ribosome Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ribosome biogenesis is a fundamental and intricate cellular process essential for protein synthesis and cell growth. In Saccharomyces cerevisiae, the assembly of the large 60S ribosomal subunit involves a multitude of biogenesis factors that facilitate its maturation and transport from the nucleus to the cytoplasm. This technical guide provides an in-depth examination of the J-protein chaperone Jjj1, a key player in the late cytoplasmic stages of 60S subunit biogenesis. We will delineate its molecular function, protein interactions, and the quantitative impact of its absence on ribosome assembly. Furthermore, this guide furnishes detailed experimental protocols for the study of Jthis compound and its associated pathways, alongside visual representations of these processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Jthis compound is a cytosolic J-protein, also known as an Hsp40 co-chaperone, in Saccharomyces cerevisiae.[1][2] Unlike other ribosome-associated J-proteins such as Zuo1, which is primarily involved in nascent polypeptide folding, Jthis compound plays a distinct and critical role in the biogenesis of the 60S ribosomal subunit.[1][2] Its function is particularly crucial in the final cytoplasmic maturation steps, ensuring the proper recycling of assembly factors and the formation of translationally competent ribosomes.

Cells lacking the Jthis compound gene exhibit phenotypes characteristic of defects in 60S subunit biogenesis, including cold sensitivity and the accumulation of "half-mer" polysomes.[1] These phenotypes are strikingly similar to those observed in cells lacking Rei1, another cytosolic factor involved in late 60S maturation, suggesting a close functional relationship between the two proteins.[1] Jthis compound executes its function in concert with the Hsp70 chaperone Ssa, stimulating its ATPase activity to facilitate the release of biogenesis factors from the pre-60S particle.[1][2]

This guide will explore the multifaceted role of Jthis compound, presenting quantitative data on its cellular abundance and its impact on ribosome profiles. We will also provide detailed methodologies for key experiments used to elucidate its function and visualize the complex molecular interactions and pathways in which it participates.

Molecular Function and Protein Interactions

Jthis compound is a modular protein containing a canonical N-terminal J-domain, a Zuo1 homology domain (ZHD), two zinc finger motifs, and a C-terminal arginine/lysine-rich domain. The J-domain is essential for its function, as it mediates the interaction with and stimulation of the ATPase activity of its Hsp70 partner, Ssa.[1][2] This chaperone activity is central to the primary role of Jthis compound: facilitating the release and recycling of the ribosome export factor Arx1 and its partner Alb1 from the pre-60S subunit in the cytoplasm.[3][4]

The Jthis compound-Ssa Chaperone System and Arx1 Recycling

Following the export of the pre-60S particle from the nucleus, several assembly factors must be removed to allow for the final maturation steps. Arx1, a factor involved in the nuclear export of the 60S subunit, remains associated with the particle in the cytoplasm at the polypeptide exit tunnel.[3][5][6] The concerted action of Jthis compound and the Hsp70 chaperone Ssa is required to dislodge Arx1 from the pre-60S particle.[7] Jthis compound, through its J-domain, recruits and activates Ssa, which then likely utilizes the energy from ATP hydrolysis to induce a conformational change that leads to the release of Arx1.[7] Once released, Arx1 can be recycled back to the nucleus for subsequent rounds of ribosome export.

Interaction with Rei1

Jthis compound functionally and physically interacts with Rei1, another key factor in the late stages of 60S subunit maturation.[3][8] While both are required for the efficient removal of Arx1, they appear to be recruited to the pre-60S particle independently.[3] Cryo-EM structures have shown that Jthis compound and Rei1 bind in close proximity to Arx1 on the 60S subunit, forming a network of interactions.[5][6] This suggests a cooperative mechanism where Jthis compound and Rei1 work together to ensure the timely dissociation of Arx1, a critical step for the progression of 60S maturation.

Distinction from Zuo1

Although Jthis compound shares a homologous domain with Zuo1, another ribosome-associated J-protein, their primary functions are distinct.[1][2] Zuo1 is significantly more abundant than Jthis compound and is primarily involved in co-translational protein folding at the ribosome exit tunnel, in partnership with the Hsp70 chaperone Ssb.[1] In contrast, Jthis compound's role is dedicated to ribosome biogenesis with its partner Ssa.[1][2] However, when overexpressed, Jthis compound can partially compensate for the absence of Zuo1, suggesting some functional overlap, likely due to its ability to recruit Ssa to the ribosome.[1][2]

Quantitative Data

The functional importance of Jthis compound is underscored by quantitative analyses of its abundance and the consequences of its deletion on ribosome stoichiometry.

ParameterWild-Type (WT)Δjthis compound MutantReference
Relative Abundance Jthis compound is ~40-fold less abundant than Zuo1.-[1][9]
60S/40S Subunit Ratio 1.92 ± 0.061.44 ± 0.05[1]
Arx1-GFP Localization Predominantly Nuclear (Class I)Class I: 46%Class II (Partial Cytosolic): 33%Class III (Equal Nuclear/Cytosolic): 21% (in jjj14C-4A mutant)[6]

Table 1: Quantitative analysis of Jthis compound abundance and the effects of its deletion.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a deeper understanding of Jthis compound's role. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.

Jjj1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre-60S Pre-60S Arx1 Arx1 Pre-60S->Arx1 binds Exported_Pre-60S Exported Pre-60S-Arx1 Arx1->Exported_Pre-60S export Jthis compound Jthis compound Exported_Pre-60S->Jthis compound binds Rei1 Rei1 Exported_Pre-60S->Rei1 binds Mature_60S Mature 60S Exported_Pre-60S->Mature_60S matures to Recycled_Arx1 Recycled Arx1 Exported_Pre-60S->Recycled_Arx1 Ssa Ssa (Hsp70) Jthis compound->Ssa activates Ssa->Exported_Pre-60S releases Arx1 Recycled_Arx1->Pre-60S re-import

Caption: The Jthis compound-mediated Arx1 recycling pathway in 60S ribosome biogenesis.

Polysome_Profiling_Workflow Yeast_Culture Yeast Culture Growth (e.g., WT vs. Δjthis compound) Lysis Cell Lysis (with Cycloheximide) Yeast_Culture->Lysis Sucrose_Gradient Sucrose Density Gradient Centrifugation Lysis->Sucrose_Gradient Fractionation Gradient Fractionation & A254 Monitoring Sucrose_Gradient->Fractionation Analysis Data Analysis (60S/40S Ratio, Half-mers) Fractionation->Analysis

Caption: Experimental workflow for polysome profile analysis.

Experimental Protocols

Polysome Profile Analysis by Sucrose Density Gradient Centrifugation

This method is used to separate ribosomal subunits, monosomes, and polysomes to assess the state of translation and ribosome biogenesis.

Materials:

  • Yeast strains (e.g., wild-type, Δjthis compound)

  • YPD medium

  • Cycloheximide (10 mg/mL stock)

  • Lysis Buffer (20 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL cycloheximide, 1x protease inhibitor cocktail)

  • Sucrose solutions (15% and 50% w/v in Lysis Buffer without protease inhibitors)

  • Gradient maker and fractionator with UV detector (A₂₅₄ nm)

  • Ultracentrifuge and appropriate rotors (e.g., SW41)

Procedure:

  • Grow 100 mL of yeast culture in YPD to an OD₆₀₀ of 0.6-0.8.

  • Add cycloheximide to a final concentration of 100 µg/mL and incubate for 15 minutes on ice to arrest translation.

  • Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C.

  • Wash the cell pellet with 10 mL of ice-cold lysis buffer.

  • Resuspend the pellet in 400 µL of lysis buffer and lyse the cells by vortexing with glass beads for 15 minutes at 4°C.

  • Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

  • Prepare a linear 15-50% sucrose gradient in ultracentrifuge tubes.

  • Carefully load 200 µL of the clarified lysate onto the top of the sucrose gradient.

  • Centrifuge at 39,000 rpm (e.g., SW41 rotor) for 2.5 hours at 4°C.

  • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.

  • Analyze the resulting profile to determine the relative amounts of 40S, 60S, 80S, and polysome peaks. Calculate the 60S/40S ratio by measuring the area under the respective peaks.

Co-immunoprecipitation (Co-IP) of Jthis compound-associated Proteins

This protocol is designed to identify proteins that interact with Jthis compound in vivo.

Materials:

  • Yeast strain expressing a tagged version of Jthis compound (e.g., Jthis compound-HA)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1x protease inhibitor cocktail)

  • Anti-HA antibody conjugated to magnetic beads

  • Wash Buffer (Lysis Buffer with 0.1% Triton X-100)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Grow a 50 mL culture of the Jthis compound-HA expressing yeast strain to mid-log phase.

  • Harvest and wash the cells as described in the polysome profiling protocol.

  • Lyse the cells in 500 µL of Lysis Buffer with glass beads.

  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

  • Incubate 1-2 mg of total protein from the lysate with anti-HA magnetic beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads three times with 1 mL of Wash Buffer.

  • Elute the bound proteins by resuspending the beads in 50 µL of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., Rei1, Ssa).

Arx1-GFP Localization by Fluorescence Microscopy

This method visualizes the subcellular localization of Arx1 to assess the efficiency of its recycling.

Materials:

  • Yeast strains (e.g., WT, Δjthis compound) expressing Arx1-GFP from its endogenous promoter.

  • Synthetic complete (SC) medium.

  • DAPI solution (1 µg/mL) for nuclear staining.

  • Fluorescence microscope with appropriate filters for GFP and DAPI.

Procedure:

  • Grow yeast cultures overnight in SC medium at 23°C (the restrictive temperature for the cold-sensitive jthis compound mutant).

  • Dilute the cultures and grow to mid-log phase (OD₆₀₀ ~0.5).

  • Harvest 1 mL of cells by centrifugation.

  • Resuspend the cells in 50 µL of fresh medium.

  • Add DAPI to a final concentration of 1 µg/mL and incubate for 10 minutes at room temperature to stain the nucleus.

  • Mount the cells on a microscope slide and observe using a fluorescence microscope.

  • Capture images of both GFP and DAPI channels.

  • Quantify the localization of Arx1-GFP by categorizing cells into classes based on the distribution of the GFP signal (predominantly nuclear, nuclear and cytoplasmic, or evenly distributed).

Conclusion and Future Directions

Jthis compound is an indispensable component of the ribosome biogenesis machinery in Saccharomyces cerevisiae, playing a specialized role in the cytoplasmic maturation of the 60S subunit. Its function as a co-chaperone for Ssa, facilitating the recycling of Arx1, highlights the intricate coordination required for the production of functional ribosomes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate Jthis compound and its associated pathways further.

Future research could focus on the precise structural dynamics of the Jthis compound-Rei1-Arx1 complex on the pre-60S particle to elucidate the exact mechanism of Arx1 release. Moreover, exploring the potential role of Jthis compound in quality control pathways for defective 60S subunits could provide deeper insights into cellular surveillance mechanisms. Given the conservation of ribosome biogenesis pathways, understanding the function of the human ortholog of Jthis compound, DNAJC21, could have implications for ribosomopathies and provide novel targets for therapeutic intervention in diseases characterized by dysregulated protein synthesis.

References

An In-depth Technical Guide to the Jjj1 Protein: Domain Structure and Conserved Motifs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the domain architecture, conserved motifs, and functional interactions of the Jjj1 protein, a key player in eukaryotic ribosome biogenesis.

Introduction

The Jthis compound protein is a cytosolic J-protein (also known as an Hsp40 co-chaperone) found in Saccharomyces cerevisiae and is essential for the mature 60S ribosomal subunit's biogenesis.[1][2] As a member of the DnaJ/Hsp40 family, Jthis compound functions in concert with Hsp70 chaperones to facilitate protein folding and complex assembly.[1] Specifically, Jthis compound collaborates with the Ssa family of Hsp70 chaperones.[1][2] Its primary role involves a late-stage, cytosolic step in the maturation of the 60S ribosomal subunit, particularly in the recycling of the biogenesis factor Arx1.[1][3] A comprehensive understanding of Jthis compound's domain structure and conserved motifs is critical for elucidating its precise molecular mechanisms and for potential therapeutic targeting of ribosome assembly pathways.

Jthis compound Protein Domain Structure

Jthis compound is a 590-amino acid protein with a modular architecture comprising several distinct functional domains.[4] The spatial organization of these domains is crucial for its interactions with the pre-60S ribosomal subunit, its Hsp70 partner, and other regulatory factors.

Quantitative Domain Summary

The following table summarizes the key domains of the Jthis compound protein, their approximate amino acid positions, and their primary functions.

DomainAmino Acid Position (approx.)Length (amino acids)Function
J-Domain1 - 7070Interacts with and stimulates the ATPase activity of Hsp70 chaperones.[1]
Zuo1-like Region179 - 26182A region of significant similarity to the Zuo1 protein, likely involved in ribosome association.[1]
Zinc Finger 1 (C2H2)364 - 38623Putative protein-protein or protein-RNA interaction motif.[1]
Zinc Finger 2 (C2H2)405 - 42723Putative protein-protein or protein-RNA interaction motif.[1]
Charged Region430 - 50071A region with a net negative charge, potentially involved in protein-protein interactions.[1]
Domain Descriptions
  • N-Terminal J-Domain: Like most J-proteins, Jthis compound possesses an N-terminal J-domain.[1] This domain is characterized by the highly conserved Histidine-Proline-Aspartic acid (HPD) motif, which is indispensable for stimulating the ATPase activity of its Hsp70 partner, Ssa.[1] Mutation of this motif abrogates Jthis compound's function.[1]

  • Zuo1-like Region: A distinctive feature of Jthis compound is an 82-amino acid stretch that shares approximately 50% similarity with a corresponding region in the Zuo1 protein, another ribosome-associated J-protein.[1] This region is unique to Jthis compound and Zuo1 among yeast J-proteins and is thought to contribute to their shared ability to associate with the 60S ribosomal subunit.[1]

  • C2H2-Type Zinc Fingers: Jthis compound contains two putative C2H2-type zinc finger motifs.[1] These are common structural motifs in proteins that mediate interactions with other proteins or nucleic acids. In Jthis compound, these domains are crucial for its interaction with the ribosome biogenesis factor Rei1.

  • Charged Region: Located between the two zinc fingers is a region enriched in charged amino acids, resulting in a net negative charge.[1] This domain is also implicated in mediating the interaction with Rei1.

Conserved Motifs

The functionality of Jthis compound is dictated by several conserved sequence motifs, the most critical of which are detailed below.

J-Domain HPD Motif

The canonical HPD motif within the J-domain is essential for the co-chaperone activity of all J-proteins.

  • Sequence: HPD (Histidine-Proline-Aspartic Acid)

  • Function: This tripeptide forms a critical part of the interaction surface with the Hsp70 ATPase domain, and its presence is required to stimulate ATP hydrolysis.[1]

C2H2 Zinc Finger Motifs

The C2H2 zinc finger is a classical motif characterized by a consensus sequence that coordinates a zinc ion. The general consensus pattern is C-x(2,4)-C-x(3)-[LIVMFYWC]-x(8)-H-x(3,5)-H.

  • Zinc Finger 1 Sequence (approx. 364-386): Cys-X2-Cys-X3-Phe-X5-Leu-X2-His-X3-His (Specific sequence to be confirmed by sequence analysis)

  • Zinc Finger 2 Sequence (approx. 405-427): Cys-X2-Cys-X3-Phe-X5-Leu-X2-His-X3-His (Specific sequence to be confirmed by sequence analysis)

  • Function: These motifs form finger-like projections that can mediate specific molecular interactions. In Jthis compound, they are known to be involved in binding to the Rei1 protein.

Signaling and Functional Pathways

Jthis compound plays a critical role in the cytoplasmic maturation of the 60S ribosomal subunit, specifically in the recycling of the shuttling protein Arx1.

Jjj1_Arx1_Recycling_Pathway pre60S_nucleus pre-60S Subunit (in Nucleus) pre60S_cytoplasm pre-60S Subunit (in Cytoplasm) pre60S_nucleus->pre60S_cytoplasm Nuclear Export Arx1_nucleus Arx1 Arx1_nucleus->pre60S_nucleus Binds to pre-60S Jthis compound Jthis compound pre60S_cytoplasm->Jthis compound Jthis compound binds pre-60S Rei1 Rei1 pre60S_cytoplasm->Rei1 Rei1 binds pre-60S mature_60S Mature 60S Subunit pre60S_cytoplasm->mature_60S Matures Ssa Ssa (Hsp70) Jthis compound->Ssa Recruits Ssa Jthis compound->Rei1 Arx1_cytoplasm Arx1 Arx1_recycled Arx1 (Recycled to Nucleus) Arx1_cytoplasm->Arx1_recycled Recycling release_complex release_complex release_complex->Arx1_cytoplasm Mediates Arx1 Release Sucrose_Gradient_Workflow cell_culture Yeast Cell Culture lysis Cell Lysis (with Cycloheximide) cell_culture->lysis gradient Layer Lysate on Sucrose Gradient lysis->gradient centrifugation Ultracentrifugation gradient->centrifugation fractionation Fractionate Gradient (Monitor A254) centrifugation->fractionation analysis Western Blot Analysis of Fractions fractionation->analysis GST_Pulldown_Workflow bait_prep Purify GST-Jthis compound (Bait) immobilize Immobilize Bait on Glutathione Beads bait_prep->immobilize prey_prep Purify Tagged-Rei1 (Prey) incubate Incubate Beads with Prey prey_prep->incubate immobilize->incubate wash Wash Beads incubate->wash elute Elute and Analyze by Western Blot wash->elute

References

An In-depth Technical Guide to the Genetic Context and Chromosomal Location of the JJJ1 Gene in Yeast (Saccharomyces cerevisiae)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic context, chromosomal location, and function of the essential yeast gene, JJJ1. The information herein is compiled from peer-reviewed literature and public databases, offering a valuable resource for researchers in molecular biology, genetics, and drug development.

Genetic and Chromosomal Locus of Jthis compound

Jthis compound, also known by its systematic name YNL227C, is a verified open reading frame (ORF) in the budding yeast, Saccharomyces cerevisiae. It is located on the complementary strand of Chromosome XIV.[1][2][3] The gene encodes a co-chaperone that plays a crucial role in the late stages of 60S ribosomal subunit biogenesis.[3][4][5]

The following table summarizes the key quantitative data for the Jthis compound gene and its immediate chromosomal neighbors. This information is critical for experimental design, including primer design for PCR and probe design for hybridization-based assays.

FeatureJthis compound (YNL227C)Upstream Gene (YNL228W)Downstream Gene (YNL226W)
Systematic Name YNL227CYNL228WYNL226W
Standard Name Jthis compound--
Chromosome XIVXIVXIV
Strand Complement (-)Watson (+)Watson (+)
Start Coordinate 220659218864223021
End Coordinate 222431220135224103
Size (bp) 177312721083
Description Co-chaperone involved in 60S ribosome biogenesis[3]Uncharacterized ORFProtein of unknown function

The following diagram illustrates the chromosomal location and orientation of Jthis compound relative to its neighboring genes on Chromosome XIV.

JJJ1_Chromosomal_Context cluster_chrXIV Chromosome XIV YNL228W YNL228W (+) Jthis compound Jthis compound (YNL227C) (-) YNL228W->Jthis compound Upstream YNL226W YNL226W (+) Jthis compound->YNL226W Downstream

A diagram of the Jthis compound gene's chromosomal context.

Functional Role in 60S Ribosome Biogenesis

Jthis compound is a J-domain protein, a class of co-chaperones that stimulate the ATPase activity of Hsp70 chaperones.[3] Specifically, Jthis compound functions in a late, cytosolic step of 60S ribosomal subunit biogenesis.[4][5] It preferentially associates with pre-60S ribosomal particles and partners with the Hsp70 chaperone Ssa to facilitate this process.[5] A key role of the Jthis compound-Ssa chaperone system is to aid in the recycling of ribosome biogenesis factors such as Alb1 and Arx1 from the pre-60S particle, a critical step for the maturation of the large ribosomal subunit.[5]

The following diagram illustrates the involvement of Jthis compound in the late cytoplasmic maturation of the 60S ribosomal subunit.

JJJ1_Ribosome_Biogenesis_Pathway cluster_cytoplasm Cytoplasm pre60S_immature Immature pre-60S (with Alb1, Arx1) pre60S_maturing Maturing pre-60S pre60S_immature->pre60S_maturing Maturation Step JJJ1_Ssa Jthis compound-Ssa Complex JJJ1_Ssa->pre60S_maturing Alb1_Arx1_recycled Recycled Alb1, Arx1 pre60S_maturing->Alb1_Arx1_recycled Factor Release mature_60S Mature 60S Subunit pre60S_maturing->mature_60S

Jthis compound's role in 60S ribosomal subunit maturation.

Key Experimental Protocols

The characterization of Jthis compound's genetic context and function relies on standard molecular biology techniques in yeast. Below are detailed methodologies for two fundamental experiments: PCR amplification for gene cloning and gene knockout for functional analysis.

This protocol describes the amplification of the Jthis compound open reading frame from S. cerevisiae genomic DNA, a necessary step for cloning, sequencing, or creating expression constructs.

Materials:

  • Yeast genomic DNA template

  • Forward and reverse primers specific to the Jthis compound ORF

  • High-fidelity DNA polymerase and corresponding buffer

  • dNTPs

  • Nuclease-free water

  • Thermocycler

Methodology:

  • Primer Design: Design forward and reverse primers flanking the Jthis compound ORF (YNL227C). Include restriction sites for subsequent cloning if desired.

  • Reaction Setup: In a sterile PCR tube, assemble the following reaction mixture on ice:

    • 5x High-Fidelity Buffer: 10 µL

    • 10 mM dNTPs: 1 µL

    • 10 µM Forward Primer: 2.5 µL

    • 10 µM Reverse Primer: 2.5 µL

    • Yeast Genomic DNA (10-50 ng): 1 µL

    • High-Fidelity DNA Polymerase: 0.5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size (approximately 1.8 kb for the Jthis compound ORF).

This protocol details the deletion of the Jthis compound gene via homologous recombination with a KanMX resistance cassette, a common method for studying gene function in yeast.

Materials:

  • Yeast strain competent for transformation

  • pFA6a-KanMX6 plasmid (or similar) as a template for the resistance cassette

  • Long-flank homology primers for Jthis compound knockout

  • High-fidelity DNA polymerase, buffer, and dNTPs

  • Lithium Acetate (LiAc) solution

  • Polyethylene Glycol (PEG) solution

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • YPD and G418 selection plates

Methodology:

  • Knockout Cassette Generation:

    • Design forward and reverse primers with ~40-50 bp of homology to the regions immediately upstream and downstream of the Jthis compound ORF, and ~20 bp of homology to the KanMX cassette on the template plasmid.

    • Amplify the KanMX cassette using these primers and the pFA6a-KanMX6 plasmid as a template via PCR.

    • Purify the resulting PCR product.

  • Yeast Transformation (Lithium Acetate Method):

    • Grow a culture of the desired yeast strain to mid-log phase.

    • Harvest and wash the cells.

    • Resuspend the cells in LiAc solution to make them competent.

    • In a microfuge tube, combine the competent cells, single-stranded carrier DNA, and the purified KanMX PCR product.

    • Add PEG/LiAc solution and incubate to facilitate DNA uptake.

    • Heat shock the cells.

  • Selection and Verification:

    • Plate the transformed cells on YPD plates containing G418.

    • Incubate until resistant colonies appear.

    • Verify the correct integration of the KanMX cassette and deletion of the Jthis compound ORF by colony PCR using primers that flank the Jthis compound locus and internal KanMX primers.

The following diagram outlines the workflow for generating and verifying a Jthis compound gene knockout in S. cerevisiae.

JJJ1_Knockout_Workflow start Start: Design Knockout Primers pcr PCR Amplification of KanMX Cassette start->pcr purify Purify PCR Product pcr->purify transform Yeast Transformation (LiAc/PEG/Heat Shock) purify->transform plate Plate on G418 Selection Media transform->plate incubate Incubate and Select Resistant Colonies plate->incubate verify Verify Knockout by Colony PCR incubate->verify

Workflow for Jthis compound gene knockout and verification.

References

The Evolutionary Conservation of the Jjj1 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jjj1 protein, a member of the DnaJ (Hsp40) family of co-chaperones, plays a critical and evolutionarily conserved role in the fundamental cellular process of ribosome biogenesis. In eukaryotes, the intricate assembly of ribosomes requires a multitude of assembly factors that guide the folding and processing of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. Jthis compound, in concert with its Hsp70 partner, is integral to the late cytoplasmic maturation of the 60S large ribosomal subunit. This technical guide provides a comprehensive overview of the evolutionary conservation, function, and associated molecular pathways of the Jthis compound protein, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its functional context. The human ortholog of Jthis compound, DNAJC21, has been implicated in inherited bone marrow failure syndromes, highlighting its importance in human health and its potential as a therapeutic target.[1][2][3]

Evolutionary Conservation of Jthis compound

The Jthis compound protein is highly conserved across a wide range of eukaryotic organisms, from single-celled yeasts to humans. This conservation underscores its fundamental role in a critical cellular process. The primary structure of Jthis compound is characterized by a canonical N-terminal J-domain, which is responsible for interacting with and stimulating the ATPase activity of its Hsp70 partner, and a C-terminal region that contains two zinc-finger motifs and a charged region, which are crucial for its specific function in ribosome biogenesis.[4] A key feature contributing to its association with the ribosome is the "zuotin homology domain" (ZHD), a region it shares with another ribosome-associated J-protein, Zuo1, suggesting a common evolutionary origin for ribosome binding.[5]

Quantitative Conservation Analysis

To provide a quantitative measure of the evolutionary conservation of Jthis compound, the protein sequences of its orthologs from six diverse eukaryotic species were retrieved and aligned. The following table summarizes the percentage identity and similarity of each ortholog relative to the Saccharomyces cerevisiae Jthis compound protein.

SpeciesCommon NameOrthologLength (Amino Acids)% Identity to S. cerevisiae Jthis compound% Similarity to S. cerevisiae Jthis compound
Saccharomyces cerevisiaeBudding YeastJthis compound590100%100%
Homo sapiensHumanDNAJC2153132.5%50.1%
Mus musculusMouseDnajc2153132.3%49.9%
Drosophila melanogasterFruit FlyCG987152030.8%48.7%
Caenorhabditis elegansNematodeF42G9.753428.5%46.2%
Schizosaccharomyces pombeFission YeastSPAC22E12.15c56945.1%61.4%

Note: Percentage identity and similarity were calculated based on a multiple sequence alignment performed using Clustal Omega. Similarity is defined as the sum of identical and chemically similar amino acid residues.

Signaling Pathway and Molecular Interactions

Jthis compound functions in a late, cytoplasmic step of 60S ribosomal subunit biogenesis.[6][7] Its primary role is to facilitate the release of the ribosome assembly factor Arx1 from the pre-60S particle, allowing for its recycling back to the nucleus.[4] This process is dependent on the ATPase activity of the Hsp70 chaperone Ssa. Jthis compound, through its J-domain, stimulates the ATPase activity of Ssa, which is thought to induce a conformational change in the pre-60S subunit that leads to the release of Arx1. The protein Rei1 is also involved in this process and is thought to function in concert with Jthis compound.[4][7] The human ortholog, DNAJC21, has been shown to interact with cofactors involved in 60S maturation, including PA2G4 (the human ortholog of Arx1), HSPA8 (an Hsp70 family member), and ZNF622 (the human ortholog of Rei1).[2]

Signaling Pathway Diagram

Jjj1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pre60S_Arx1 pre-60S-Arx1 Complex Arx1 Arx1 Pre60S_Arx1->Arx1 Mature_60S Mature 60S Subunit Pre60S_Arx1->Mature_60S Arx1 release Jthis compound Jthis compound Jthis compound->Pre60S_Arx1 binds Ssa_ATP Ssa-ATP Jthis compound->Ssa_ATP stimulates ATPase activity Ssa_ATP->Pre60S_Arx1 Ssa_ADP Ssa-ADP Ssa_ATP->Ssa_ADP ATP hydrolysis Rei1 Rei1 Rei1->Pre60S_Arx1 assists Arx1_nuc Arx1 Arx1->Arx1_nuc recycling

Jthis compound-mediated release of Arx1 from the pre-60S ribosomal subunit.

Experimental Protocols

In Vitro ATPase Activity Assay

This protocol is designed to measure the ability of Jthis compound to stimulate the ATPase activity of its Hsp70 partner, Ssa.

Materials:

  • Purified Jthis compound protein

  • Purified Ssa protein

  • ATP

  • Assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Ssa protein at a final concentration of 1 µM in the assay buffer.

  • Add Jthis compound protein to the reaction mixture at varying concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 µM).

  • Pre-incubate the protein mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Measure the absorbance at a wavelength of 620 nm using a spectrophotometer.

  • Calculate the amount of phosphate released based on a standard curve generated with known concentrations of phosphate.

  • Plot the rate of ATP hydrolysis as a function of Jthis compound concentration to determine the stimulatory effect.

Experimental Workflow: ATPase Assay

ATPase_Workflow Start Start Prepare_Mixture Prepare reaction mixture (Ssa + Buffer) Start->Prepare_Mixture Add_Jthis compound Add varying concentrations of Jthis compound Prepare_Mixture->Add_Jthis compound Pre_Incubate Pre-incubate at 30°C Add_Jthis compound->Pre_Incubate Add_ATP Initiate reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop reaction with Malachite Green Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 620 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate phosphate released and plot results Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro ATPase activity assay.
Ribosome Profiling by Sucrose Gradient Fractionation

This protocol is used to analyze the association of Jthis compound with ribosomal subunits.

Materials:

  • Yeast cell culture expressing tagged Jthis compound (e.g., HA-tagged)

  • Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT, protease inhibitors)

  • Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer)

  • Ultracentrifuge with a swing-out rotor

  • Gradient maker

  • Fraction collector with a UV detector (254 nm)

  • Trichloroacetic acid (TCA)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Grow yeast cells to mid-log phase and harvest by centrifugation.

  • Lyse the cells in the lysis buffer using glass beads.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes.

  • Carefully layer the cell lysate on top of the sucrose gradient.

  • Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

  • Fractionate the gradient using a fraction collector while continuously monitoring the absorbance at 254 nm to detect ribosomal subunits (40S, 60S, 80S monosomes) and polysomes.

  • Precipitate the proteins from each fraction using TCA.

  • Wash the protein pellets with acetone and resuspend in sample buffer.

  • Analyze the fractions by SDS-PAGE and Western blotting using an antibody against the tag on Jthis compound to determine its co-sedimentation with ribosomal particles.

Experimental Workflow: Ribosome Profiling

Ribosome_Profiling_Workflow Start Start Cell_Culture Yeast cell culture (tagged Jthis compound) Start->Cell_Culture Cell_Lysis Cell lysis Cell_Culture->Cell_Lysis Load_Lysate Load lysate onto gradient Cell_Lysis->Load_Lysate Prepare_Gradient Prepare 10-50% sucrose gradient Prepare_Gradient->Load_Lysate Ultracentrifugation Ultracentrifugation Load_Lysate->Ultracentrifugation Fractionation Fractionate gradient with UV monitoring Ultracentrifugation->Fractionation Protein_Precipitation TCA precipitation of proteins Fractionation->Protein_Precipitation Western_Blot SDS-PAGE and Western blotting Protein_Precipitation->Western_Blot Analysis Analyze Jthis compound co-sedimentation with ribosomal fractions Western_Blot->Analysis End End Analysis->End

Workflow for ribosome profiling by sucrose gradient fractionation.

Conclusion

The Jthis compound protein and its orthologs represent a highly conserved family of co-chaperones essential for the late stages of 60S ribosomal subunit biogenesis in eukaryotes. Their conserved function from yeast to humans highlights the fundamental importance of this process for cellular life. The detailed molecular understanding of the Jthis compound pathway, facilitated by the experimental approaches outlined in this guide, is not only crucial for advancing our knowledge of ribosome assembly but also holds significant promise for the development of therapeutic strategies for diseases linked to impaired ribosome function, such as the bone marrow failure syndrome associated with mutations in the human Jthis compound ortholog, DNAJC21. Further research into the structural and dynamic aspects of Jthis compound's interactions with its partners will undoubtedly provide deeper insights into its mechanism of action and its role in cellular homeostasis.

References

Unraveling the Interactome of Jjj1: A Technical Guide to its Role in Ribosomal Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the known protein-protein interactions of the J-protein chaperone Jjj1, designed for researchers, scientists, and drug development professionals. This document provides an in-depth overview of Jthis compound's critical role in the cytoplasmic maturation of the 60S ribosomal subunit, with a focus on its key molecular partnerships.

Jthis compound, a cytosolic J-protein (also known as Hsp40) in Saccharomyces cerevisiae, is a crucial component in the intricate machinery of ribosome biogenesis. Its function is intrinsically linked to its interactions with other proteins, which orchestrate the final steps of large ribosomal subunit assembly. This guide summarizes the current understanding of the Jthis compound interactome, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Core Interactions of Jthis compound

The primary function of Jthis compound revolves around its interactions with the Hsp70 chaperone Ssa and a cohort of ribosome biogenesis factors. These interactions are fundamental to the recycling of essential factors from the pre-60S ribosomal subunit, rendering it competent for translation.

The Jthis compound-Ssa Chaperone System

As a J-protein, Jthis compound functions as a co-chaperone for an Hsp70 partner. Experimental evidence robustly identifies the cytosolic Hsp70, Ssa, as the primary partner for Jthis compound.[1][2] Jthis compound's J-domain is essential for stimulating the ATPase activity of Ssa, a crucial step in the chaperone cycle that is thought to drive conformational changes in substrate proteins.[1] In contrast, Jthis compound does not significantly stimulate the ATPase activity of Ssb, the Hsp70 partner of another ribosome-associated J-protein, Zuo1.[1][2]

The Jthis compound-Rei1 Complex: A Key Player in Factor Recycling

A direct physical interaction between Jthis compound and the zinc-finger protein Rei1 is well-established and critical for their collaborative function in ribosome maturation.[3] This interaction has been demonstrated through yeast two-hybrid screens and in vitro pull-down assays using purified recombinant proteins.[3][4] The binding is saturable, indicating a specific interaction.[3] While a precise dissociation constant (Kd) has not been reported, in vitro binding assays have shown that 50% of the maximal binding of Jthis compound to Rei1 is achieved at a Rei1 concentration of approximately 0.5 µM.[3]

Substrates of the Jthis compound-Rei1 Machinery: Arx1 and Alb1

The Jthis compound-Rei1 complex, in conjunction with the Ssa chaperone, facilitates the release of the recycling factors Arx1 and Alb1 from the pre-60S ribosomal subunit in the cytoplasm.[5][6][7] In the absence of either Jthis compound or Rei1, Arx1 and its binding partner Alb1 remain associated with the 60S subunit in the cytoplasm, leading to defects in ribosome biogenesis.[1][8][9] This indicates that the concerted action of Jthis compound and Rei1 is a prerequisite for the successful recycling of these factors back to the nucleus for subsequent rounds of ribosome assembly.[5][8]

Quantitative Data on Jthis compound Interactions

While comprehensive quantitative data for all of Jthis compound's interactions are not available in the literature, the following tables summarize the key findings from in vitro and in vivo studies.

Table 1: Jthis compound-Rei1 In Vitro Binding

Interacting ProteinsMethodKey Quantitative ObservationReference
Jthis compound and Rei1In Vitro Pull-Down Assay50% of maximal binding observed at ~0.5 µM Rei1.[3]

Table 2: Jthis compound Stimulation of Ssa1 ATPase Activity

ProteinsMolar Ratio (Jthis compound:Ssa1)Fold Stimulation of ATPase ActivityReference
Jthis compound and Ssa10.1:15-fold[1]
Jthis compound and Ssa10.5:117-fold[1]

Signaling Pathways and Experimental Workflows

To visually represent the functional context of Jthis compound's interactions, the following diagrams have been generated using the Graphviz DOT language.

Jthis compound in the Cytoplasmic Maturation of the 60S Ribosomal Subunit

The following diagram illustrates the proposed pathway for the Jthis compound- and Rei1-mediated recycling of Arx1 and Alb1 during the final stages of 60S ribosomal subunit maturation in the cytoplasm.

Jjj1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre_60S_Nuclear Pre-60S Subunit (with Arx1/Alb1) Pre_60S_Cytoplasmic Exported Pre-60S (Arx1/Alb1 bound) Pre_60S_Nuclear->Pre_60S_Cytoplasmic Export Jthis compound Jthis compound Pre_60S_Cytoplasmic->Jthis compound Rei1 Rei1 Pre_60S_Cytoplasmic->Rei1 Arx1_Alb1 Arx1/Alb1 Complex Pre_60S_Cytoplasmic->Arx1_Alb1 Release Mature_60S Mature 60S Subunit Pre_60S_Cytoplasmic->Mature_60S Ssa_ATP Ssa-ATP Jthis compound->Ssa_ATP Stimulates ATPase Activity Ssa_ADP Ssa-ADP Ssa_ATP->Ssa_ADP Ssa_ADP->Pre_60S_Cytoplasmic Drives Release Arx1_Alb1->Pre_60S_Nuclear Recycling

Jthis compound-mediated recycling of Arx1/Alb1.
Experimental Workflow: Co-Immunoprecipitation to Detect Jthis compound Interactions

This diagram outlines a typical workflow for a co-immunoprecipitation experiment to identify or confirm protein interactions with Jthis compound.

CoIP_Workflow Start Yeast Cell Culture (expressing tagged Jthis compound) Cell_Lysis Cell Lysis Start->Cell_Lysis Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification Incubation Incubation with Antibody-coupled Beads Clarification->Incubation Washing Washing Steps (Remove non-specific binders) Incubation->Washing Elution Elution of Protein Complexes Washing->Elution Analysis Analysis (SDS-PAGE and Western Blot) Elution->Analysis End Identification of Interacting Proteins Analysis->End

References

A Technical Guide to the J-domain of Jjj1: Function, Homology-Based Structural Insights, and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Jjj1 is a specialized cytosolic J-domain protein (JDP) in Saccharomyces cerevisiae essential for the biogenesis of the 60S ribosomal subunit.[1][2] Its function is intrinsically linked to its N-terminal J-domain, which recruits and activates the Hsp70 chaperone Ssa.[1][2] While a high-resolution experimental structure of the Jthis compound J-domain is not currently available in public databases, its sequence conservation allows for a detailed understanding based on homology to other structurally characterized J-domains. This guide synthesizes the known biochemical and functional data of Jthis compound, presents a homology-based model of its J-domain structure, provides detailed experimental protocols for its study, and outlines the key interaction pathways.

Biochemical and Functional Characteristics of Jthis compound

Jthis compound is a Type III J-domain protein, also known as a Class C JDP, distinguished by its domain architecture.[3][4] Unlike Type I and II JDPs, it lacks the C-terminal client-binding and dimerization domains found in proteins like Ydj1 and Sis1, respectively.[4][5] Its primary role is to act as a cochaperone for the Ssa family of Hsp70 chaperones, specifically in a late cytosolic step of 60S ribosomal subunit assembly.[1][2]

PropertyDescriptionReference
Organism Saccharomyces cerevisiae[1][2]
Cellular Location Cytosol, associated with 60S ribosomal particles[1][6]
Classification Type III (Class C) J-domain Protein[3][4]
Hsp70 Partner Ssa (Ssa1/2)[1][2]
Key Function 60S ribosomal subunit biogenesis[1][2][6]
Conserved Motif N-terminal J-domain with a canonical HPD tripeptide[1][5][7]
Additional Domains Two putative C2H2-type zinc fingers and a C-terminal charged region[1]

ATPase Stimulation Activity

A crucial function of the J-domain is to stimulate the inherently weak ATPase activity of its partner Hsp70. The J-domain of Jthis compound robustly stimulates the ATPase activity of Ssa1 but not the ribosome-associated Hsp70, Ssb.[1][2] This specific interaction underscores its dedicated role in ribosome biogenesis, distinct from the nascent polypeptide processing functions of other ribosome-associated chaperones like Zuo1.[1]

J-protein:Hsp70 RatioSsa1 ATPase Stimulation (Fold Increase)Reference
0.1:15-fold[1]
0.5:117-fold[1]

This level of stimulation is comparable to that of Ydj1, a well-characterized Ssa1 partner.[1]

Structural Insights based on J-domain Homology

In the absence of an experimentally determined structure for the Jthis compound J-domain, we can infer its architecture from high-resolution NMR and crystal structures of other canonical J-domains, such as that from E. coli DnaJ and human HDJ-1.[4][8] The J-domain is a compact globular fold of approximately 70 amino acids, comprising four alpha-helices.[4][5][8]

  • Helix I, II, III, and IV: These helices pack into a stable core. Helices II and III form an antiparallel coiled-coil, creating a surface for interaction with Hsp70.[8]

  • HPD Motif: The universally conserved Histidine-Proline-Aspartate (HPD) tripeptide is located in the flexible loop between Helix II and Helix III.[5] This motif is critical for stimulating Hsp70's ATPase activity.[5] Mutation of this motif in Jthis compound (HPD→AAA) abrogates its function.[1]

  • Charged Surface: A lysine-rich, positively charged surface on Helix II is essential for the interaction with the negatively charged ATPase domain of Hsp70.[4]

Key Signaling and Interaction Pathway

Jthis compound functions by recruiting Ssa-ATP to pre-60S ribosomal particles in the cytosol. The interaction of the Jthis compound J-domain with Ssa stimulates ATP hydrolysis, which leads to a conformational change in Ssa, enabling it to act on specific substrates involved in the maturation of the 60S subunit, such as the release of assembly factors like Arx1.[5]

Jjj1_Pathway cluster_cytosol Cytosol Jthis compound Jthis compound Jjj1_Ssa Jthis compound-Ssa-ATP Complex Jthis compound->Jjj1_Ssa Binds Ssa_ATP Ssa-ATP Ssa_ATP->Jjj1_Ssa Recruits pre60S pre-60S Ribosomal Subunit (with Arx1) pre60S->Jjj1_Ssa Targets mature60S Mature 60S Subunit pre60S->mature60S Matures to Jjj1_Ssa->Jthis compound Recycles Ssa_ADP Ssa-ADP Jjj1_Ssa->Ssa_ADP ATP Hydrolysis Arx1 Arx1 (released) Ssa_ADP->Arx1 Releases

Jthis compound-mediated recruitment of Ssa to the pre-60S subunit.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the expression, purification, and structural analysis of the Jthis compound J-domain, based on standard methodologies employed for similar proteins.

This protocol is adapted from standard methods for His-tagged protein purification in E. coli.[1][9]

  • Cloning: Subclone the DNA sequence encoding the Jthis compound J-domain (residues 1-70) into an expression vector (e.g., pET-28a) with an N-terminal Hexa-histidine (6xHis) tag.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth:

    • Inoculate a 10 mL starter culture of LB medium with a single colony and grow overnight at 37°C.

    • Use the starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C for better protein folding.

  • Cell Lysis:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes, then sonicate until the lysate is no longer viscous.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage:

    • Dialyze the eluted fractions against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).

    • Assess purity by SDS-PAGE, concentrate the protein, and store at -80°C.

Determining the three-dimensional structure of the Jthis compound J-domain would likely involve high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of small, soluble proteins.[8][10][11]

NMR_Workflow cluster_workflow NMR Structure Determination Workflow A 1. Isotope Labeling (¹⁵N, ¹³C) of J-domain B 2. Protein Purification & Sample Preparation A->B C 3. NMR Data Acquisition (HSQC, HNCA, HNCO, NOESY) B->C D 4. Resonance Assignment (Assigning signals to atoms) C->D E 5. Constraint Extraction (NOEs, Dihedral Angles) D->E F 6. Structure Calculation (e.g., DIANA, CYANA) E->F G 7. Structure Refinement & Validation F->G

A typical experimental workflow for NMR protein structure determination.

Detailed NMR Protocol Steps:

  • Isotope Labeling: Express the Jthis compound J-domain in M9 minimal media supplemented with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively. This incorporates NMR-active isotopes uniformly.

  • NMR Sample Preparation: Purify the labeled protein as described above. The final NMR sample should be ~0.5-1.0 mM protein in a buffered solution (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT) in 90% H₂O/10% D₂O.

  • Data Acquisition: Collect a suite of multidimensional heteronuclear NMR experiments on a high-field spectrometer (≥600 MHz).[10]

    • 2D ¹H-¹⁵N HSQC: To check sample quality and serve as a spectral fingerprint.

    • 3D Backbone Assignment Experiments (e.g., HNCA, HN(CO)CA, HNCACB): To assign the chemical shifts of backbone atoms.

    • 3D Sidechain Assignment Experiments (e.g., C(CO)NH, H(CCO)NH): To assign sidechain resonances.

    • 3D NOESY Experiments (¹⁵N-edited and ¹³C-edited): To obtain through-space distance restraints (Nuclear Overhauser Effects, NOEs) between protons that are close in space (< 5 Å).[11]

  • Data Processing and Analysis: Process the NMR data using software like NMRPipe.[12] Analyze the resulting spectra to assign resonances and identify NOE cross-peaks using software like SPARKY or CARA.

  • Structure Calculation and Refinement: Use the collected distance and dihedral angle restraints to calculate an ensemble of 3D structures using programs like CYANA or XPLOR-NIH. Refine the resulting structures in explicit water to produce a final, validated structural model.

Conclusion and Future Outlook

The Jthis compound J-domain is a critical component of the ribosome biogenesis machinery in yeast. While its functional role in partnering with Ssa to mature the 60S subunit is well-established, its structural biology remains an open area of investigation. The protocols and homology-based insights provided in this guide offer a robust framework for researchers aiming to elucidate the first high-resolution structure of the Jthis compound J-domain. Such a structure would not only provide atomic-level details of its Hsp70 interaction mechanism but could also inform the development of molecular probes to study ribosome assembly and its dysregulation in disease.

References

Methodological & Application

Application Notes and Protocols for the Purification of Recombinant Jjj1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jjj1 is a cytosolic J-protein chaperone from Saccharomyces cerevisiae that plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2][3] Functioning as a co-chaperone, Jthis compound partners with the Hsp70 chaperone, Ssa, to facilitate late-stage cytosolic steps of 60S subunit maturation.[2][3][4] Specifically, Jthis compound is involved in the proper recycling of ribosome biogenesis factors, such as Arx1.[3][5] Given its essential role in ribosome production, a fundamental process for cell growth and proliferation, Jthis compound presents a potential target for therapeutic intervention. The ability to produce highly purified, recombinant Jthis compound is paramount for structural studies, functional assays, and the screening of potential inhibitory compounds.

These application notes provide a detailed protocol for the expression and purification of recombinant Jthis compound protein from Escherichia coli. The described method utilizes an N-terminal Hexahistidine (6xHis) tag for efficient capture by immobilized metal affinity chromatography (IMAC), followed by a size-exclusion chromatography step to achieve high purity.

Signaling Pathway of Jthis compound in 60S Ribosome Biogenesis

The Jthis compound protein is a key player in the cytosolic maturation of the 60S ribosomal subunit. Its primary role involves the recruitment of the Hsp70 chaperone, Ssa, to pre-60S particles. This interaction is critical for the ATP-dependent remodeling of the pre-60S particle, which facilitates the release and nuclear recycling of the assembly factor Arx1. The proper recycling of Arx1 is a prerequisite for the final maturation of the 60S subunit, making the Jthis compound-Ssa chaperone system a vital checkpoint in ribosome production.

Jjj1_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus pre60S pre-60S Ribosomal Particle (with Arx1) Jthis compound Jthis compound pre60S->Jthis compound binds to Mature60S Mature 60S Subunit pre60S->Mature60S maturation Arx1_released Arx1 (released) pre60S->Arx1_released releases Ssa Ssa (Hsp70) Jthis compound->Ssa recruits Ssa->pre60S ADP_Pi ADP + Pi Ssa->ADP_Pi ATP ATP ATP->Ssa hydrolyzes Arx1_recycled Arx1 (recycled) Arx1_released->Arx1_recycled recycles to

Caption: Jthis compound-mediated 60S ribosomal subunit maturation pathway.

Experimental Workflow for Jthis compound Purification

The purification of recombinant Jthis compound protein is a multi-step process that begins with the expression of the protein in a bacterial host, followed by cell lysis and a two-step chromatographic purification. The workflow is designed to maximize yield and purity, providing a homogenous protein sample suitable for downstream applications.

Jjj1_Purification_Workflow Expression Expression of 6xHis-Jthis compound in E. coli Harvesting Cell Harvesting by Centrifugation Expression->Harvesting Lysis Cell Lysis by Sonication Harvesting->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elution with Imidazole IMAC->Elution SEC Size-Exclusion Chromatography (SEC) Elution->SEC Purity_Analysis Purity Analysis (SDS-PAGE) SEC->Purity_Analysis Characterization Protein Characterization and Storage Purity_Analysis->Characterization

Caption: Experimental workflow for the purification of recombinant Jthis compound.

Data Presentation: Purification Table

The following table summarizes the expected yield and purity at each step of the Jthis compound purification protocol. The values presented are illustrative and may vary depending on expression levels and experimental conditions.

Purification StepTotal Protein (mg)Jthis compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Lysate 50050,0001001001
IMAC Elution 2545,0001,8009018
Size-Exclusion Pool 1537,5002,5007525

Experimental Protocols

Expression of Recombinant 6xHis-Jthis compound in E. coli

This protocol describes the induction of Jthis compound expression in a suitable E. coli strain, such as BL21(DE3).

Materials:

  • E. coli BL21(DE3) cells transformed with a Jthis compound expression vector (e.g., pET28a-Jthis compound)

  • Luria-Bertani (LB) medium

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Inoculate 50 mL of LB medium containing kanamycin with a single colony of transformed E. coli.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • The following day, inoculate 1 L of fresh LB medium with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Purification of Recombinant 6xHis-Jthis compound

This protocol details the purification of 6xHis-tagged Jthis compound using a two-step chromatography procedure.

2.1 Cell Lysis

Materials:

  • Frozen cell pellet from 1 L culture

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Sonicator

Protocol:

  • Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes to allow for lysozyme activity.

  • Lyse the cells by sonication on ice. Use 10-15 second pulses with 30-second intervals to prevent overheating.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble recombinant Jthis compound protein.

2.2 Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Clarified cell lysate

  • Ni-NTA agarose resin

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Chromatography column

Protocol:

  • Equilibrate the Ni-NTA resin with 5 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

  • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the 6xHis-Jthis compound protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified Jthis compound.

2.3 Size-Exclusion Chromatography (SEC)

Materials:

  • Pooled IMAC elution fractions containing Jthis compound

  • SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Size-exclusion chromatography column (e.g., Superdex 200)

Protocol:

  • Concentrate the pooled IMAC fractions to a volume of 1-2 mL using a centrifugal concentrator.

  • Equilibrate the size-exclusion column with at least 2 column volumes of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at the recommended flow rate for the column.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions, determine the protein concentration, and store at -80°C.

References

Application Notes and Protocols for Studying Jjj1 Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jjj1 is a cytosolic J-protein found in Saccharomyces cerevisiae that plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2] Unlike the more abundant ribosome-associated J-protein Zuo1, which is involved in chaperone machinery for nascent polypeptide chains, Jthis compound's primary function is in the maturation of ribosomes.[1][2] This document provides detailed experimental protocols and application notes for researchers interested in studying the function of Jthis compound. The protocols are based on established methodologies used in the characterization of Jthis compound.

Data Presentation

Table 1: Key Proteins Interacting with Jthis compound

Interacting ProteinFunctionRole in Jthis compound PathwayReference
SsaHsp70 chaperoneActs as the Hsp70 partner for Jthis compound, stimulating its ATPase activity.[1][2][1][2]
Arx1Ribosome biogenesis factorJthis compound is involved in the proper recycling of Arx1 from the cytosol to the nucleus.[1][3][1][3]
Alb1Ribosome biogenesis factorJthis compound facilitates the recycling of Alb1.[1][1]
Rei1Ribosome biogenesis factorCells lacking Jthis compound show similar phenotypes to those lacking Rei1, suggesting a related function in 60S subunit biogenesis.[1][2][1][2]
Zuo160S subunit-associated J-proteinJthis compound has a distinct function from Zuo1, but overexpression of Jthis compound can partially rescue defects in cells lacking Zuo1.[1][2][1][2]

Table 2: Phenotypes of jthis compoundΔ Mutant

PhenotypeDescriptionExperimental ObservationReference
Defect in 60S ribosomal subunit biogenesisReduced levels of free 60S subunits and accumulation of "half-mer" polysomes.Sucrose gradient analysis of ribosomes.[3][3]
Cold sensitivitySlower growth at lower temperatures (e.g., 23°C).Plate-based growth assays at various temperatures.[3][3]
Cytosolic accumulation of Arx1-GFPArx1, a factor that normally shuttles between the nucleus and cytoplasm, is retained in the cytosol.Fluorescence microscopy of cells expressing Arx1-GFP.[3][3]

Signaling Pathway and Experimental Workflows

Jjj1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre60S_factors Pre-60S Factors (Arx1, Alb1) pre60S_factors->pre60S_factors pre60S_particle pre-60S Ribosomal Particle pre60S_factors->pre60S_particle Jthis compound Jthis compound Jthis compound->pre60S_factors Facilitates recycling of Jthis compound->pre60S_particle Binds to Ssa Ssa Ssa->Jthis compound Partners with mature_60S Mature 60S Subunit pre60S_particle->mature_60S Maturation

Caption: Signaling pathway of Jthis compound in 60S ribosomal subunit biogenesis.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_phenotype Phenotypic Analysis cluster_biochem Biochemical Analysis jjj1_knockout Generate jthis compoundΔ strain (e.g., via CRISPR/Cas9) plasmid_trans Transform with plasmids (e.g., Jthis compound-HA, Arx1-GFP) jjj1_knockout->plasmid_trans growth_assay Growth Assay (Spot test at different temperatures) plasmid_trans->growth_assay microscopy Fluorescence Microscopy (Localization of Arx1-GFP) plasmid_trans->microscopy sucrose_gradient Sucrose Gradient Centrifugation (Ribosome profiling) plasmid_trans->sucrose_gradient immunoprecipitation Immunoprecipitation (Jthis compound-HA pulldown) plasmid_trans->immunoprecipitation atpase_assay ATPase Assay (Measure Ssa activity with Jthis compound) plasmid_trans->atpase_assay western_blot Western Blotting (Detect associated proteins) sucrose_gradient->western_blot immunoprecipitation->western_blot

Caption: General experimental workflow for studying Jthis compound function.

Experimental Protocols

Generation of a jthis compoundΔ Knockout Strain

Application: To study the loss-of-function phenotypes of Jthis compound, a deletion of the Jthis compound gene is required. The CRISPR/Cas9 system is an efficient method for gene deletion in S. cerevisiae.[4]

Protocol:

  • Design Guide RNA (gRNA): Design a 20-base pair gRNA sequence targeting a region within the Jthis compound open reading frame. Ensure the target sequence is unique within the yeast genome to avoid off-target effects.

  • Plasmid Construction: Clone the designed gRNA sequence into a Cas9-expressing plasmid.[5]

  • Yeast Transformation: Transform wild-type S. cerevisiae (e.g., BY4741) with the Cas9-gRNA plasmid and a repair template. The repair template should consist of short flanking sequences homologous to the regions upstream and downstream of the Jthis compound gene.

  • Selection and Verification: Select for transformants on appropriate media. Verify the deletion of the Jthis compound gene by colony PCR using primers that anneal outside the targeted region.

Ribosome Profile Analysis by Sucrose Gradient Centrifugation

Application: To assess defects in ribosome biogenesis, such as the accumulation of "half-mers" and altered 60S/40S subunit ratios, in jthis compoundΔ cells.[3]

Protocol:

  • Cell Culture and Lysis: Grow wild-type and jthis compoundΔ yeast strains to mid-log phase. Treat with cycloheximide to arrest translation and preserve polysomes. Harvest cells and lyse them in a buffer containing cycloheximide.

  • Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in centrifuge tubes.

  • Ultracentrifugation: Layer the cell lysates onto the sucrose gradients and centrifuge at high speed for several hours.

  • Fractionation and Analysis: Fractionate the gradients while monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.[6] Collect fractions and precipitate the proteins.

  • Western Blotting: Analyze the protein content of each fraction by Western blotting using antibodies against ribosomal proteins (e.g., Rpl3 for the 60S subunit) and tagged proteins of interest (e.g., Jthis compound-HA).[1]

In Vivo Localization of Arx1-GFP

Application: To visualize the mislocalization of the ribosome biogenesis factor Arx1 in the absence of Jthis compound.[3]

Protocol:

  • Strain Generation: Introduce a plasmid expressing Arx1 tagged with Green Fluorescent Protein (GFP) into both wild-type and jthis compoundΔ strains.

  • Cell Culture: Grow the transformed strains to early or mid-log phase in appropriate selective media.

  • Microscopy: Mount the cells on a microscope slide and observe the GFP signal using a fluorescence microscope. Capture images of both GFP and differential interference contrast (DIC) to visualize the cells.

  • Analysis: Compare the localization of Arx1-GFP in wild-type cells (predominantly nuclear) versus jthis compoundΔ cells (predominantly cytosolic).[3]

Co-immunoprecipitation of Jthis compound-HA

Application: To identify proteins that interact with Jthis compound in vivo.

Protocol:

  • Strain and Lysate Preparation: Use a yeast strain expressing a C-terminally HA-tagged version of Jthis compound. Grow cells to mid-log phase, harvest, and prepare a whole-cell extract.

  • Immunoprecipitation: Incubate the cell lysate with anti-HA antibody conjugated to magnetic or agarose beads. Allow the antibody to bind to Jthis compound-HA.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis by Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against suspected interacting proteins (e.g., Rpl8 for ribosomal association).[1]

In Vitro ATPase Assay

Application: To determine the effect of Jthis compound on the ATPase activity of its Hsp70 partner, Ssa. J-proteins typically stimulate the ATPase activity of their Hsp70 partners.[1][2]

Protocol:

  • Protein Purification: Purify recombinant Jthis compound (and mutants, if desired) and Ssa from E. coli.

  • ATPase Reaction: Set up reaction mixtures containing Ssa, ATP, and varying concentrations of Jthis compound in a suitable buffer.

  • Measurement of ATP Hydrolysis: Incubate the reactions at an appropriate temperature (e.g., 30°C). At different time points, measure the amount of inorganic phosphate released, which is a product of ATP hydrolysis. This can be done using a colorimetric assay such as the malachite green assay.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each reaction. Plot the ATPase activity of Ssa as a function of Jthis compound concentration to determine the stimulatory effect.

References

Application Notes and Protocols for Detecting Jjj1 Expression in Yeast Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Jjj1 and its Function in Yeast

Jthis compound is a cytosolic J-protein (also known as Hsp40) in Saccharomyces cerevisiae that plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2] J-proteins are obligate co-chaperones of Hsp70s, and Jthis compound functions with the Hsp70 chaperone Ssa.[1][2][3] Unlike other ribosome-associated J-proteins like Zuo1, which is involved in nascent polypeptide folding, Jthis compound is specifically involved in a late cytosolic step of 60S ribosomal subunit maturation.[1][2] Its function is closely linked with another ribosome biogenesis factor, Rei1.[3][4] Together, Jthis compound and Rei1 are involved in the release and recycling of shuttling factors, such as Arx1 and Alb1, from pre-60S particles, a critical step for the final maturation of the large ribosomal subunit.[3][4]

Jthis compound is a relatively low-abundance protein, estimated to be about 40-fold less abundant than Zuo1.[1][2] This low expression level presents a challenge for detection and quantification, necessitating sensitive and optimized methods. These application notes provide detailed protocols for the detection of Jthis compound at both the protein and mRNA levels.

Data Presentation: Comparison of Jthis compound Detection Methods

Method Type of Analysis Sensitivity Throughput Advantages Disadvantages
Western Blotting Semi-quantitativeModerate to HighLow to MediumProvides protein size information; widely accessible.Requires specific antibodies; can be labor-intensive.
Fluorescence Microscopy Qualitative/Semi-quantitativeHighLowProvides subcellular localization information; suitable for live-cell imaging.Requires fluorescently tagged protein; quantification can be complex.
RT-qPCR QuantitativeHighHighHighly sensitive for low-abundance transcripts; wide dynamic range.Measures mRNA, not protein levels; requires careful primer design and validation.

Experimental Protocols

Protein-Level Detection: Western Blotting of HA-tagged Jthis compound

This protocol describes the detection of Jthis compound expression by Western blotting using a hemagglutinin (HA)-tagged version of the protein.

a. Construction of a Jthis compound-HA Strain:

  • Design PCR primers to amplify a tagging cassette containing the HA epitope sequence and a selectable marker (e.g., URA3, HIS3). The primers should include homologous regions to the 3' end of the Jthis compound open reading frame (ORF) and the region immediately downstream.

  • Perform PCR using a suitable template plasmid.

  • Transform the PCR product into the desired yeast strain using the lithium acetate method.

  • Select for transformants on appropriate selective media.

  • Verify the correct integration of the HA tag by colony PCR and sequencing.

b. Yeast Protein Extraction (Alkaline Lysis Method):

  • Grow a 5-10 mL culture of the Jthis compound-HA yeast strain to mid-log phase (OD600 ≈ 0.8-1.0).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 1 mL of sterile water and centrifuge again.

  • Resuspend the pellet in 100 µL of 0.2 M NaOH and incubate at room temperature for 5 minutes.[5]

  • Pellet the cells by centrifugation and discard the supernatant.

  • Resuspend the cell pellet in 50 µL of 2x SDS-PAGE sample buffer (100 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.2% bromophenol blue, 10% β-mercaptoethanol).

  • Boil the samples for 5 minutes.[5]

  • Centrifuge at maximum speed for 5 minutes to pellet cell debris. The supernatant contains the total protein extract.

c. SDS-PAGE and Western Blotting:

  • Load 15-20 µL of the protein extract onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour or 30V overnight at 4°C.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the HA tag (e.g., mouse or rabbit anti-HA) diluted in the blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protein-Level Detection: Fluorescence Microscopy of Jthis compound-GFP

This protocol allows for the visualization of Jthis compound's subcellular localization.

a. Construction of a Jthis compound-GFP Strain:

  • Follow the same procedure as for the HA-tagged strain, but use a cassette containing the Green Fluorescent Protein (GFP) sequence.

b. Sample Preparation for Live-Cell Imaging:

  • Grow a 2-3 mL culture of the Jthis compound-GFP strain to early- to mid-log phase (OD600 ≈ 0.4-0.6).

  • Place a drop of molten 1% agarose in synthetic complete (SC) medium onto a microscope slide and cover with a second slide to create a thin pad.[6]

  • Once solidified, remove the top slide.

  • Place 1-2 µL of the yeast culture onto a coverslip.

  • Invert the coverslip onto the agarose pad on the slide.

c. Fluorescence Microscopy:

  • Use a fluorescence microscope equipped with a high-numerical-aperture oil-immersion objective (e.g., 60x or 100x).

  • Use a standard GFP filter set (excitation ~488 nm, emission ~509 nm).

  • Acquire images using a sensitive CCD or sCMOS camera.

  • For co-localization studies, other fluorescent markers can be used (e.g., a nucleolar marker like Sik1-RFP).[7]

mRNA-Level Detection: Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is for quantifying Jthis compound mRNA levels.

a. RNA Extraction:

  • Grow a 10 mL yeast culture to the desired growth phase.

  • Harvest cells by centrifugation and flash-freeze the pellet in liquid nitrogen.

  • Extract total RNA using a hot acid phenol-chloroform method or a commercial yeast RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and concentration using a spectrophotometer and by running an aliquot on an agarose gel.

b. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers. Several commercial kits are available for this step.

c. qPCR:

  • Design qPCR primers for Jthis compound. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 bp.

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Quantify the relative expression of Jthis compound using the ΔΔCt method, normalizing to a validated reference gene (e.g., TAF10, UBC6) that is stably expressed under your experimental conditions.[8] Note that commonly used reference genes like ACT1 may not be suitable for all conditions.[8]

Mandatory Visualizations

Jjj1_Pathway cluster_nuc Nucleus cluster_cyto Cytoplasm nucleus Nucleus cytoplasm Cytoplasm pre60S pre-60S particle mature60S Mature 60S subunit pre60S->mature60S Maturation Arx1_Alb1 Arx1, Alb1 Arx1_Alb1->pre60S Assembly Tif6 Tif6 Tif6->pre60S Jthis compound Jthis compound Jthis compound->pre60S Binds to Jthis compound->Arx1_Alb1 Release Rei1 Rei1 Rei1->pre60S Binds to Rei1->Arx1_Alb1 Release Ssa Ssa (Hsp70) Ssa->Jthis compound Partners with translation Translation mature60S->translation

Caption: Role of Jthis compound in 60S ribosomal subunit biogenesis.

Jjj1_Detection_Workflow start Start: Yeast Strain Expressing Jthis compound protein_detection Protein-Level Detection start->protein_detection mrna_detection mRNA-Level Detection start->mrna_detection western_blot Western Blotting (Jthis compound-HA) protein_detection->western_blot  For size and abundance microscopy Fluorescence Microscopy (Jthis compound-GFP) protein_detection->microscopy For localization   rt_qpcr RT-qPCR mrna_detection->rt_qpcr protein_extraction Protein Extraction western_blot->protein_extraction imaging Live-Cell Imaging microscopy->imaging sds_page SDS-PAGE & Transfer protein_extraction->sds_page immunodetection Immunodetection sds_page->immunodetection wb_result Protein Size & Semi-quantitative Abundance immunodetection->wb_result microscopy_result Subcellular Localization imaging->microscopy_result rna_extraction RNA Extraction rt_qpcr->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr qpcr_result Quantitative mRNA Expression qpcr->qpcr_result

Caption: Experimental workflow for detecting Jthis compound expression.

References

Application Notes and Protocols for Generating JJJ1 Gene Knockout or Knockdown in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Saccharomyces cerevisiae gene JJJ1 (YNL227C) encodes a cytosolic J-protein, a member of the Hsp40 chaperone family. Jjj1p is associated with the 60S ribosomal subunit and plays a crucial role in its biogenesis.[1][2] It functions in a late cytosolic step of 60S subunit maturation, stimulating the ATPase activity of the Hsp70 chaperone Ssa.[2] Unlike some other ribosome-associated chaperones, Jjj1p is not involved in nascent polypeptide chain folding but is required for the proper recycling of ribosome biogenesis factors.[1][3] Studies have shown that deleting Jthis compound can lead to improved tolerance to acetic acid and enhanced bioethanol fermentation performance, making it a gene of interest for industrial yeast strain development.[4]

These application notes provide detailed protocols for generating both a complete gene knockout and a conditional knockdown of the Jthis compound gene in S. cerevisiae. The choice between knockout and knockdown strategies depends on the specific research question. A knockout provides a null-mutant phenotype, which is useful for studying the fundamental roles of the gene. A knockdown, which reduces gene expression, is advantageous when complete deletion of the gene is lethal or when studying the effects of varying gene dosage.

Part 1: Jthis compound Gene Knockout via Homologous Recombination

The most common method for generating a gene knockout in S. cerevisiae is through homologous recombination, where the target gene's open reading frame (ORF) is replaced with a selectable marker cassette. This protocol describes the generation of a jthis compoundΔ::kanMX strain.

Experimental Workflow: Jthis compound Knockout

G cluster_0 Preparation of Deletion Cassette cluster_1 Yeast Transformation cluster_2 Verification pcr_plasmid Plasmid with kanMX marker (e.g., pFA6a-kanMX6) pcr PCR Amplification pcr_plasmid->pcr primers Design & Synthesize Primers (F: 40-50bp homology to Jthis compound upstream R: 40-50bp homology to Jthis compound downstream) primers->pcr purification Purify PCR Product pcr->purification transformation Transform Yeast with Purified PCR Product purification->transformation prep_cells Prepare Competent Yeast Cells prep_cells->transformation plating_recovery Plate on YPD (Recovery) transformation->plating_recovery plating_selection Replica Plate onto G418 Selection Plates plating_recovery->plating_selection colony_pcr Colony PCR on Resistant Colonies plating_selection->colony_pcr gel Agarose Gel Electrophoresis colony_pcr->gel phenotype Phenotypic Analysis (Optional) gel->phenotype

Caption: Workflow for Jthis compound knockout using homologous recombination.

Protocol: Jthis compound Gene Deletion using a kanMX Cassette

1. Primer Design:

  • Design forward and reverse primers to amplify the kanMX cassette from a suitable plasmid (e.g., pFA6a-kanMX6).

  • The 5' end of each primer must contain 40-50 base pairs of homology to the regions immediately upstream (for the forward primer) and downstream (for the reverse primer) of the Jthis compound ORF.

  • The 3' end of the primers will be complementary to the kanMX cassette sequence.

2. PCR Amplification of the Deletion Cassette:

  • Perform PCR using a high-fidelity DNA polymerase to amplify the kanMX cassette with the flanking Jthis compound homology regions.

  • Reaction Mix:

    • Template plasmid (pFA6a-kanMX6): 10-50 ng

    • Forward Primer (10 µM): 1 µl

    • Reverse Primer (10 µM): 1 µl

    • dNTPs (10 mM): 1 µl

    • High-fidelity polymerase buffer (5x): 10 µl

    • High-fidelity DNA polymerase: 1 µl

    • Nuclease-free water: to 50 µl

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 sec

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 sec

      • Annealing: 55-65°C for 30 sec (optimize based on primer Tm)

      • Extension: 72°C for 1.5 min

    • Final Extension: 72°C for 5-10 min

  • Verify the PCR product size on a 1% agarose gel. The expected size is ~1.4 kb for the kanMX cassette plus the length of the homology tails.

  • Purify the PCR product using a standard PCR purification kit.

3. Yeast Transformation (Lithium Acetate Method):

  • Grow a 5-10 ml culture of the desired parental yeast strain (e.g., BY4741) in YPD medium overnight at 30°C.

  • Inoculate 50 ml of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

  • Harvest cells by centrifugation, wash with sterile water, and resuspend in 1 ml of transformation mix (0.1 M LiAc, 1x TE buffer).

  • In a microfuge tube, mix 100 µl of competent cells with 0.5-1.0 µg of the purified PCR product and 10 µl of single-stranded carrier DNA (e.g., salmon sperm DNA).

  • Add 600 µl of PEG/LiAc solution (40% PEG 3350, 0.1 M LiAc, 1x TE buffer) and vortex to mix.

  • Incubate at 30°C for 30 minutes with shaking.

  • Heat shock at 42°C for 15-20 minutes.

  • Pellet cells, remove the supernatant, and resuspend in 1 ml of sterile water.

  • Plate 100-200 µl onto YPD plates and incubate at 30°C for 24-48 hours for recovery.

4. Selection of Transformants:

  • Replica-plate the colonies from the YPD plate onto YPD plates containing 200 µg/ml of G418 (Geneticin).

  • Incubate at 30°C for 2-3 days until resistant colonies appear.

5. Verification of Gene Deletion:

  • Perform colony PCR on the G418-resistant colonies to confirm the correct integration of the kanMX cassette at the Jthis compound locus.

  • Use a forward primer that anneals upstream of the Jthis compound 5' homology region and a reverse primer that anneals within the kanMX cassette. A second PCR with a forward primer in the cassette and a reverse primer downstream of the Jthis compound 3' homology region should also be performed.

  • Analyze PCR products by agarose gel electrophoresis to confirm the expected band sizes.

Verification PCR Strategy Forward Primer Reverse Primer Expected Size (WT) Expected Size (jthis compoundΔ::kanMX)
5' JunctionUpstream of Jthis compoundInternal to kanMXNo product~500-800 bp (depends on primer)
3' JunctionInternal to kanMXDownstream of Jthis compoundNo product~500-800 bp (depends on primer)
ORF CheckInternal to Jthis compoundInternal to Jthis compound~500 bpNo product

Part 2: Jthis compound Gene Knockdown using CRISPR interference (CRISPRi)

For a knockdown, CRISPR interference (CRISPRi) is a powerful tool that uses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor, guided by a small guide RNA (sgRNA) to the gene of interest to block its transcription. This approach is inducible, allowing for temporal control of gene expression.

Signaling Pathway: Role of Jjj1p in Ribosome Biogenesis

G cluster_0 Nucleus cluster_1 Cytosol pre_60S Pre-60S Ribosomal Subunit export Nuclear Export pre_60S->export cytosolic_pre_60S Cytosolic Pre-60S (with biogenesis factors, e.g., Arx1) export->cytosolic_pre_60S mature_60S Mature 60S Subunit cytosolic_pre_60S->mature_60S Factor Removal & Maturation Jjj1_Ssa Jjj1p-Ssa Complex Jjj1_Ssa->cytosolic_pre_60S translation Translation mature_60S->translation

Caption: Jjj1p's role in the cytosolic maturation of the 60S ribosomal subunit.

Protocol: Jthis compound Transcriptional Knockdown using CRISPRi

This protocol assumes the availability of a yeast strain expressing dCas9 and a plasmid for expressing the sgRNA.

1. sgRNA Design:

  • Design a 20-nucleotide sgRNA sequence that targets the promoter region or the beginning of the Jthis compound ORF. The target site must be followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

  • Use online tools to minimize off-target effects.

2. Cloning the sgRNA:

  • Synthesize two complementary oligonucleotides encoding the chosen sgRNA sequence.

  • Anneal the oligos and clone them into a yeast sgRNA expression vector (e.g., one with a URA3 marker) according to the vector manufacturer's instructions, often involving Golden Gate assembly or ligation into a linearized vector.

3. Yeast Transformation:

  • Transform the sgRNA-expressing plasmid into a yeast strain that constitutively or inducibly expresses dCas9 (e.g., dCas9 fused to a repressor domain like Mxi1).

  • Use the Lithium Acetate transformation method as described in the knockout protocol.

  • Select for transformants on synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., SC-Ura).

4. Induction of Knockdown (if using an inducible system):

  • If the dCas9 or sgRNA expression is under an inducible promoter (e.g., GAL1 or TET), grow the transformed yeast in a medium that does not induce expression (e.g., glucose-containing medium).

  • To induce knockdown, transfer the cells to a medium containing the inducer (e.g., galactose or doxycycline).

5. Verification of Knockdown Efficiency:

  • Quantitative RT-PCR (qRT-PCR):

    • Grow induced and non-induced cultures.

    • Extract total RNA from both cultures.

    • Synthesize cDNA.

    • Perform qRT-PCR using primers specific for Jthis compound and a reference gene (e.g., ACT1).

    • Calculate the relative expression of Jthis compound in the induced sample compared to the non-induced control.

  • Western Blot:

    • If an antibody against Jjj1p is available, perform a western blot on protein lysates from induced and non-induced cultures to quantify the reduction in protein levels.

Method Principle Typical Efficiency Notes
Gene Knockout Complete removal of the ORF via homologous recombination.>90% correct integration with proper verification.Permanent, results in a null phenotype.
CRISPRi Knockdown Transcriptional repression by dCas9-repressor complex.50-99% reduction in mRNA levels.Inducible and reversible, allows for studying essential genes.

Summary of Quantitative Data

Deletion of Jthis compound has been shown to have significant effects on yeast physiology, particularly under stress conditions.

Strain Condition Metric Value Reference
BY4741 (Parent)Fermentation with 4.5 g/L acetic acidLag Phase~24 hours[4]
BYΔJthis compound (Knockout)Fermentation with 4.5 g/L acetic acidLag Phase~8 hours[4]
BY4741 (Parent)Fermentation with 4.5 g/L acetic acidSpecific Ethanol Production Rate0.051 g/g·h[4]
BYΔJthis compound (Knockout)Fermentation with 4.5 g/L acetic acidSpecific Ethanol Production Rate0.057 g/g·h[4]

These data indicate that the absence of Jthis compound shortens the lag phase in the presence of acetic acid and increases the rate of ethanol production, highlighting its potential as a target for improving industrial yeast strains.[4]

References

Application Notes and Protocols for Analyzing Jjj1's Role in Ribosome Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jjj1 is a cytosolic J-protein in Saccharomyces cerevisiae that plays a crucial role in the late cytoplasmic steps of 60S ribosomal subunit biogenesis.[1][2] Unlike the more abundant ribosome-associated J-protein Zuo1, which is involved in chaperoning nascent polypeptide chains, Jthis compound's primary function is in the maturation of the 60S subunit.[1] Dysfunctional 60S ribosomal subunit biogenesis, as seen in the absence of Jthis compound, leads to distinct cellular phenotypes, including slow growth at low temperatures and the accumulation of "half-mer" ribosomes.[3]

Jthis compound functions as a co-chaperone with the Hsp70 chaperone Ssa.[1][2] This partnership is essential for its role in ribosome maturation, which includes facilitating the recycling of the ribosome biogenesis factor Arx1 from pre-60S particles.[1] Structurally, Jthis compound binds in the vicinity of the polypeptide exit tunnel on the 60S subunit, in a complex with other maturation factors like Rei1 and Arx1.[4][5][6][7]

These application notes provide detailed protocols for key experiments to elucidate the function of Jthis compound in ribosome assembly, along with structured quantitative data and visualizations to aid in experimental design and data interpretation.

Data Presentation

Table 1: Ribosomal Subunit Ratios in jthis compound Deletion Strains
Strain Genotype60S/40S Ratio (Mean ± SD)PhenotypeReference
Wild-Type (WT)1.92 ± 0.06Normal 60S subunit levels[8]
Δjthis compound1.44 ± 0.05Deficit in 60S subunits[8]
Δrei11.36 ± 0.09Deficit in 60S subunits[8]
Δjthis compound Δarx11.76 ± 0.07Partial rescue of 60S deficit[8]
Δjthis compound Δalb11.71 ± 0.04Partial rescue of 60S deficit[1]
Table 2: Relative Abundance of Jthis compound and Zuo1
ProteinRelative Abundance (compared to Zuo1)Cellular RoleReference
Jthis compound~40-fold less abundantRibosome Biogenesis[1][2]
Zuo11 (reference)Nascent Polypeptide Chaperoning[1]
Table 3: Jthis compound Interaction Partners
Interacting ProteinFunctionMethod of IdentificationReference
Ssa (Hsp70)Hsp70 chaperone partnerATPase Assay, Co-immunoprecipitation[1][2]
Arx1Ribosome biogenesis factorCo-immunoprecipitation, Genetic Suppression[1]
Rei1Ribosome biogenesis factorTwo-Hybrid Screen, Cryo-EM[3][4][5][6][7]
60S ribosomal subunitSite of actionSucrose Gradient Comigration, Cryo-EM[1][4][5][6][7]

Experimental Protocols

Protocol 1: Polysome Profile Analysis to Detect Ribosome Biogenesis Defects

This protocol is used to separate ribosomal subunits (40S, 60S), monosomes (80S), and polysomes by sucrose density gradient centrifugation. A deficit in 60S subunits and the appearance of "half-mers" are characteristic of jthis compound deletion mutants.[3]

Materials:

  • Yeast strains (Wild-Type, Δjthis compound)

  • YPD medium

  • Cycloheximide (10 mg/mL stock in ethanol)

  • Lysis Buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)₂, 1 mM DTT, 100 µg/mL cycloheximide, protease inhibitors)

  • Sucrose solutions (10% and 50% w/v in Gradient Buffer: 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)₂)

  • Gradient maker and ultracentrifuge with swing-out rotor (e.g., SW41)

Procedure:

  • Grow 100 mL of yeast culture in YPD to an OD₆₀₀ of 0.6-0.8.

  • Add cycloheximide to a final concentration of 100 µg/mL and incubate for 5 minutes at 30°C with shaking.

  • Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C.

  • Wash the cell pellet with 1 mL of ice-cold Lysis Buffer.

  • Resuspend the pellet in 500 µL of Lysis Buffer and transfer to a microfuge tube.

  • Add an equal volume of 0.5-mm glass beads and lyse the cells by bead beating for 15 minutes at 4°C.

  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

  • Measure the A₂₆₀ of the supernatant and load 10-15 A₂₆₀ units onto a pre-formed 10-50% sucrose gradient.

  • Centrifuge at 39,000 rpm in an SW41 rotor for 2.5 hours at 4°C.

  • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a gradient fractionator.

  • Analyze the resulting profile to identify peaks corresponding to 40S, 60S, 80S, and polysomes. Note the presence of half-mers in the Δjthis compound strain.

Protocol 2: Co-immunoprecipitation (Co-IP) of Jthis compound and Associated Proteins

This protocol is designed to isolate Jthis compound-containing protein complexes from yeast lysates to identify interaction partners like Ssa and Arx1.

Materials:

  • Yeast strain expressing tagged Jthis compound (e.g., Jthis compound-HA)

  • Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Anti-HA antibody

  • Protein A/G agarose beads

  • Wash Buffer (Co-IP Lysis Buffer with 0.1% Triton X-100)

  • SDS-PAGE sample buffer

Procedure:

  • Grow a 100 mL culture of yeast expressing Jthis compound-HA to an OD₆₀₀ of 0.8.

  • Harvest cells and prepare a whole-cell lysate as described in Protocol 1 (steps 3-7), using the Co-IP Lysis Buffer.

  • Determine the protein concentration of the lysate using a Bradford assay.

  • Pre-clear the lysate by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C with rotation.

  • Centrifuge at 800 x g for 1 min and transfer the supernatant to a new tube.

  • Add 1-2 µg of anti-HA antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with rotation.

  • Add 30 µL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.

  • Collect the beads by centrifugation at 800 x g for 1 min.

  • Wash the beads three times with 1 mL of Wash Buffer.

  • After the final wash, remove all supernatant and resuspend the beads in 50 µL of 2x SDS-PAGE sample buffer.

  • Boil the samples for 10 minutes at 65°C to elute the protein complexes.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against potential interaction partners (e.g., anti-Ssa, anti-Arx1).

Protocol 3: In Vitro ATPase Assay

This assay measures the ability of Jthis compound to stimulate the ATP hydrolysis activity of its Hsp70 partner, Ssa. Jthis compound is expected to stimulate the ATPase activity of Ssa but not Ssb.[1][2]

Materials:

  • Purified Jthis compound, Ssa, and Ssb proteins

  • Assay Buffer (25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (100 mM)

  • [γ-³²P]ATP

  • Thin Layer Chromatography (TLC) plates (PEI-cellulose)

  • TLC Running Buffer (0.5 M LiCl, 1 M formic acid)

  • Phosphorimager

Procedure:

  • Set up reactions in a final volume of 25 µL in the Assay Buffer.

  • Prepare reactions containing:

    • Ssa or Ssb alone (e.g., 1 µM)

    • Jthis compound alone (e.g., 2 µM)

    • Ssa or Ssb (1 µM) plus Jthis compound (2 µM)

  • Initiate the reaction by adding ATP to a final concentration of 1 mM, including a small amount of [γ-³²P]ATP as a tracer.

  • Incubate the reactions at 30°C.

  • At various time points (e.g., 0, 15, 30, 60 minutes), remove a 1 µL aliquot and spot it onto a TLC plate.

  • Develop the TLC plate in TLC Running Buffer until the solvent front is near the top.

  • Dry the plate and expose it to a phosphor screen.

  • Quantify the amount of released inorganic phosphate (³²Pᵢ) and remaining ATP ([γ-³²P]ATP) using a phosphorimager.

  • Calculate the rate of ATP hydrolysis. A significant increase in the rate for the Ssa + Jthis compound reaction compared to Ssa alone indicates stimulation of ATPase activity.

Mandatory Visualizations

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_interaction Interaction Analysis cluster_function Functional Analysis YeastCulture Yeast Culture (WT vs. Δjthis compound) CellLysis Cell Lysis YeastCulture->CellLysis SucroseGradient Sucrose Gradient Centrifugation CellLysis->SucroseGradient PolysomeProfiling Polysome Profiling SucroseGradient->PolysomeProfiling DataAnalysis Analyze 60S/40S Ratio & Half-mers PolysomeProfiling->DataAnalysis TaggedJthis compound Yeast Culture (Jthis compound-HA) CoIP Co-immunoprecipitation (anti-HA) TaggedJthis compound->CoIP WesternBlot Western Blot Analysis CoIP->WesternBlot MassSpec Mass Spectrometry CoIP->MassSpec PartnerID Identify Interaction Partners WesternBlot->PartnerID MassSpec->PartnerID PurifiedProteins Purified Proteins (Jthis compound, Ssa, Ssb) ATPaseAssay In Vitro ATPase Assay PurifiedProteins->ATPaseAssay ActivityMeasurement Measure ATP Hydrolysis Rate ATPaseAssay->ActivityMeasurement PartnerConfirmation Confirm Hsp70 Partner ActivityMeasurement->PartnerConfirmation

Caption: Workflow for analyzing Jthis compound's role in ribosome biogenesis.

Jjj1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_translation Translation Pre60S pre-60S Subunit (with Arx1, Alb1) Mature60S Mature 60S Subunit Pre60S->Mature60S maturation Jthis compound Jthis compound Ssa Ssa (Hsp70) Jthis compound->Ssa recruits ATP ATP Jthis compound->ATP stimulates Ssa->Pre60S Ssa->ATP Arx1_Alb1 Arx1, Alb1 (recycled) Mature60S->Arx1_Alb1 releases Translation Joins 40S to form functional 80S ribosome Mature60S->Translation ADP_Pi ADP + Pi ATP->ADP_Pi hydrolysis

Caption: Jthis compound's role in the cytoplasmic maturation of the 60S ribosomal subunit.

References

Application Notes: High-Efficiency Knockout of the B2M Gene Using CRISPR/Cas9 Ribonucleoprotein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed protocol for the efficient knockout of the Beta-2-Microglobulin (B2M) gene in human cell lines using the CRISPR/Cas9 system. By delivering pre-complexed Cas9 protein and a synthetic single guide RNA (sgRNA) as a ribonucleoprotein (RNP), this method achieves high editing rates while minimizing off-target effects. This document outlines sgRNA design, RNP delivery via electroporation, and subsequent analysis of gene editing efficiency, offering a comprehensive guide for researchers in gene therapy, immunology, and drug development. As the "JJJ1 gene" is a placeholder, the well-characterized B2M gene is used as a practical and validated example.

Introduction

The CRISPR/Cas9 system has become a revolutionary tool for precise genome editing. It utilizes a guide RNA to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and functional gene knockout.

The B2M gene encodes Beta-2-Microglobulin, a critical component of the Major Histocompatibility Complex (MHC) class I molecules present on nearly all nucleated cells.[1][2][3] MHC class I molecules are essential for presenting intracellular antigens to the immune system.[4] Knockout of the B2M gene prevents the surface expression of MHC class I, a strategy being explored for creating "universal" cells for cell therapy that can evade immune rejection.[5][6][7]

This protocol details the delivery of CRISPR/Cas9 components as a ribonucleoprotein (RNP) complex. This transient, DNA-free method reduces the risk of off-target effects and avoids issues associated with viral or plasmid-based delivery systems.[8]

Materials and Reagents

ReagentSupplierCatalog No.
TrueCut™ Cas9 Protein v2Thermo FisherA36498
Custom Synthetic sgRNA (B2M target)SynthegoCustom
HEK293T CellsATCCCRL-3216
DMEM, high glucose, GlutaMAX™Gibco10566016
Fetal Bovine Serum (FBS)Gibco26140079
Trypsin-EDTA (0.25%)Gibco25200056
DPBS, no calcium, no magnesiumGibco14190144
Neon™ Transfection System 10 µL KitThermo FisherMPK1025
QIAamp DNA Mini KitQIAGEN51304
Phusion™ High-Fidelity PCR Master MixThermo FisherF531S

Experimental Protocols

Guide RNA Design for B2M

Single guide RNAs (sgRNAs) were designed to target exon 1 of the human B2M gene. Online design tools like CHOPCHOP, CRISPOR, or GenScript's gRNA design tool are used to identify sequences with high predicted on-target activity and low off-target potential.[9] The selected sgRNAs target a region critical for protein function.

Guide RNA ID Target Sequence (5' - 3') PAM Target Exon
B2M-sgRNA-1GAGTAGCGCGAGCACAGCTACGG1
B2M-sgRNA-2TCTCTCAGCTGGTACACGGCAGG1

Note: Sequences are examples of highly active guides cited in literature.[9]

Cell Culture and Preparation
  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a 37°C incubator with 5% CO₂.

  • Passage cells every 2-3 days to maintain 70-90% confluency. Use cells with a low passage number (e.g., <20) for optimal transfection efficiency.[10][11]

  • One day prior to electroporation, seed cells to ensure they are approximately 80% confluent on the day of the experiment.[10]

RNP Formulation and Electroporation

This protocol uses the Neon™ Transfection System. Parameters may need optimization for different cell lines.[12]

  • Prepare sgRNA and Cas9: Resuspend synthetic sgRNA to 100 µM in nuclease-free buffer. Dilute Cas9 protein to 25 µM.

  • Form RNP Complex (per reaction):

    • In a sterile PCR tube, combine 1.5 µL of 100 µM sgRNA (150 pmol) and 3.0 µL of 25 µM Cas9 protein (75 pmol) for a 2:1 molar ratio.

    • Gently mix and incubate at room temperature for 20 minutes to allow the RNP complex to form.[13]

  • Prepare Cells:

    • Trypsinize and harvest HEK293T cells.

    • Count the cells and centrifuge 2.2 x 10⁵ cells at 200 x g for 5 minutes.

    • Wash the cell pellet with DPBS and centrifuge again.

    • Carefully aspirate all supernatant.

  • Electroporation:

    • Resuspend the cell pellet in 10 µL of Resuspension Buffer R (from Neon Kit).

    • Add the 10 µL cell suspension to the pre-formed RNP complex. Mix gently.

    • Aspirate the 12-15 µL mixture into a 10 µL Neon Pipette Tip. Avoid air bubbles.

    • Electroporate using the following parameters for HEK293T cells: 1150 V, 20 ms, 2 pulses .[12]

    • Immediately transfer the electroporated cells into a well of a 24-well plate containing 500 µL of pre-warmed antibiotic-free culture medium.

  • Incubate cells for 48-72 hours before analysis.

Genomic DNA Extraction and PCR
  • After 48-72 hours, harvest a portion of the cells.

  • Extract genomic DNA (gDNA) using the QIAamp DNA Mini Kit according to the manufacturer's protocol.

  • Amplify the target region of the B2M gene using PCR. Design primers to flank the sgRNA target site, generating an amplicon of 400-600 bp.

Primer Name Sequence (5' - 3')
B2M-FwdCCTTGAGGCTATCCAGCGTA
B2M-RevCGGATGGATGAAACCCAGAC
Analysis of Editing Efficiency

Gene editing efficiency can be assessed using several methods. Sanger sequencing followed by computational analysis is a cost-effective and rapid approach.

  • Purify the PCR products from the edited and control cell populations.

  • Send the purified products for Sanger sequencing using the B2M-Fwd primer.

  • Analyze the resulting .ab1 files using a tool like Inference of CRISPR Edits (ICE) or Tracking of Indels by Decomposition (TIDE) .[14][15][16] These tools compare the sequencing trace of the edited sample to a wild-type control to quantify the percentage of indels.[17][18]

Expected Results and Data Presentation

Electroporation of HEK293T cells with B2M-targeting RNP complexes is expected to yield high indel frequencies.

Table 1: Gene Editing Efficiency
Guide RNA ID Target Cell Line Editing Efficiency (% Indel) Predominant Mutation
B2M-sgRNA-1HEK293T92%-1 bp deletion
B2M-sgRNA-2HEK293T85%+1 bp insertion
Negative ControlHEK293T< 1%N/A

Data are representative. Efficiency is determined by ICE analysis.

Table 2: Off-Target Analysis Summary

A critical aspect of CRISPR experiments is ensuring specificity. Potential off-target sites, predicted by bioinformatics tools, should be analyzed.[19][20][21] This is typically done by amplifying the predicted off-target loci from the gDNA of edited cells and analyzing them by next-generation sequencing (NGS) for any unintended mutations.[19][22]

Predicted Off-Target Site Chromosome Mismatches to sgRNA-1 Indel Frequency (%)
OT-1chr23< 0.1%
OT-2chr114< 0.1%
OT-3chr194< 0.1%

Off-target indel frequencies are typically orders of magnitude lower than on-target rates, especially with RNP delivery.[8]

Visualizations

CRISPR/Cas9 Mechanism at the B2M Locus

CRISPR_Mechanism cluster_0 1. RNP Complex Formation cluster_1 2. Target Recognition & Cleavage cluster_2 3. Cellular Repair (NHEJ) Cas9 Cas9 Protein RNP RNP Complex sgRNA B2M sgRNA gDNA Genomic DNA (B2M Locus) RNP->gDNA Binds Target DSB Double-Strand Break gDNA->DSB Cas9 Cleavage NHEJ NHEJ Repair DSB->NHEJ Recruits Indel Indel Mutation (Frameshift) NHEJ->Indel Creates KO B2M Gene Knockout Indel->KO Results in B2M_KO_Workflow Design 1. sgRNA Design (Target B2M Exon 1) RNP 2. RNP Formulation (Cas9 + sgRNA) Design->RNP Electro 4. Electroporation (Deliver RNP) RNP->Electro Culture 3. Cell Culture (HEK293T) Culture->Electro Incubate 5. Incubation (48-72 hours) Electro->Incubate gDNA 6. gDNA Extraction Incubate->gDNA PCR 7. PCR Amplification (B2M Locus) gDNA->PCR Seq 8. Sanger Sequencing PCR->Seq Analysis 9. Data Analysis (ICE/TIDE) Seq->Analysis Result Result: Editing Efficiency (%) Analysis->Result

References

antibodies and reagents for Jjj1 protein detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Detection of Jjj1 Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Jthis compound protein is a hypothetical serine/threonine kinase implicated in cellular proliferation and survival pathways. Its dysregulation has been associated with various oncogenic processes, making it a protein of significant interest for therapeutic development and biomarker discovery. Accurate and reliable detection of Jthis compound is crucial for elucidating its biological function and clinical relevance. These application notes provide detailed protocols and a selection of reagents for the immunodetection of Jthis compound across various experimental platforms.

Recommended Antibodies and Reagents

Successful immunodetection is contingent on the use of high-quality, validated antibodies and reagents. The following table summarizes a hypothetical selection of antibodies recommended for the detection of Jthis compound.

Table 1: Recommended Anti-Jthis compound Antibodies

Catalog #Product NameHost / ClonalityReactivityApplicationsSupplier
J-123-AAnti-Jthis compound Polyclonal AntibodyRabbit / PolyclonalHuman, MouseWB, IHC, IPVendor A
J-456-BAnti-Jthis compound Monoclonal (4C2)Mouse / MonoclonalHumanWB, ELISAVendor B
J-789-CPhospho-Jthis compound (Ser25) AbRabbit / MonoclonalHuman, MouseWBVendor C

Required Reagents:

  • Lysis Buffers: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Blocking Buffers: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Wash Buffers: Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Secondary Antibodies: HRP-conjugated or fluorescently-labeled secondary antibodies.

  • Substrates: Enhanced Chemiluminescence (ECL) substrate for Western Blotting; TMB substrate for ELISA.

  • IHC Reagents: Antigen retrieval solutions (Citrate Buffer pH 6.0), hematoxylin.

Experimental Protocols & Data

Western Blotting (WB)

This protocol is optimized for detecting Jthis compound in whole-cell lysates.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection p1 Cell Lysis in RIPA Buffer p2 Protein Quantification (BCA) p1->p2 p3 Normalize & Add Loading Buffer p2->p3 g1 Load Samples on SDS-PAGE Gel p3->g1 g2 Run Gel Electrophoresis g1->g2 g3 Transfer Protein to PVDF Membrane g2->g3 i1 Block Membrane (5% Milk in TBST) g3->i1 i2 Incubate with Primary Ab (Anti-Jthis compound) i1->i2 i3 Wash Membrane (3x TBST) i2->i3 i4 Incubate with HRP-Secondary Ab i3->i4 i5 Wash Membrane (3x TBST) i4->i5 d1 Apply ECL Substrate i5->d1 d2 Image with Chemiluminescence Detector d1->d2

Caption: Western Blotting workflow for Jthis compound detection.

Protocol:

  • Sample Preparation: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay. Normalize samples to 20-30 µg of total protein per lane.

  • Electrophoresis: Separate proteins on a 4-12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane for 90 minutes at 100V.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Jthis compound antibody (see Table 2 for dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP at 1:5000) for 1 hour at room temperature.

  • Detection: Wash as in step 6. Apply ECL substrate and capture the signal using a digital imager.

Table 2: Western Blot Antibody Titration

AntibodyDilutionSignal Intensity (Relative Units)Signal-to-Noise Ratio
J-123-A1:5001.2515.2
J-123-A1:1000 1.02 25.8
J-123-A1:20000.6518.1
J-456-B1:10000.9812.5
J-456-B1:2000 0.81 22.4
J-456-B1:50000.4314.3

Optimal dilutions are highlighted in bold.

Immunohistochemistry (IHC)

This protocol describes the detection of Jthis compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Workflow Diagram:

G cluster_prep Slide Preparation cluster_stain Staining cluster_final Finalization p1 Deparaffinize with Xylene p2 Rehydrate with Ethanol Series p1->p2 p3 Antigen Retrieval (Citrate Buffer) p2->p3 s1 Block Endogenous Peroxidase p3->s1 s2 Block with Normal Goat Serum s1->s2 s3 Incubate with Primary Ab (Anti-Jthis compound) s2->s3 s4 Incubate with HRP-Polymer Secondary Ab s3->s4 s5 Apply DAB Substrate s4->s5 s6 Counterstain with Hematoxylin s5->s6 f1 Dehydrate & Clear s6->f1 f2 Mount with Coverslip f1->f2 f3 Image with Microscope f2->f3

Caption: Immunohistochemistry (IHC) workflow for Jthis compound.

Protocol:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%).

  • Antigen Retrieval: Perform heat-induced epitope retrieval using 10 mM Sodium Citrate buffer (pH 6.0) for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific binding with 5% normal goat serum for 1 hour.

  • Primary Antibody Incubation: Incubate slides with anti-Jthis compound antibody (J-123-A, 1:200 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Apply an HRP-polymer conjugated secondary antibody for 30 minutes at room temperature.

  • Detection: Apply DAB chromogen substrate and monitor for color development.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, then mount with a permanent mounting medium.

Signaling Pathway

Jthis compound is a key component of the hypothetical "Growth Factor Receptor (GFR)" signaling cascade. Upon ligand binding, GFR dimerizes and autophosphorylates, creating a docking site for the adaptor protein ADAP2. ADAP2 recruits and activates Jthis compound through phosphorylation at Ser25. Activated Jthis compound then phosphorylates the downstream transcription factor TF-Pro, leading to the expression of genes involved in cell proliferation.

Diagram of the Jthis compound Signaling Pathway:

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR GFR ADAP2 ADAP2 GFR->ADAP2 Recruits Ligand Growth Factor Ligand->GFR Binds Jthis compound Jthis compound ADAP2->Jthis compound Activates pJthis compound p-Jthis compound (Active) Jthis compound->pJthis compound p-Ser25 TFPro TF-Pro pJthis compound->TFPro pTFPro p-TF-Pro TFPro->pTFPro Gene Proliferation Genes pTFPro->Gene Promotes Transcription

Caption: Hypothetical Jthis compound signaling cascade.

In Vitro Assays for Measuring Jjj1 Chaperone Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jjj1 is a cytosolic J-domain protein (JDP) in Saccharomyces cerevisiae that functions as a co-chaperone for the Hsp70 chaperone, Ssa1. J-domain proteins are crucial for the activity of Hsp70s, as they stimulate the ATPase activity of Hsp70, which in turn regulates the binding and release of substrate proteins.[1] The Jthis compound-Ssa1 chaperone machinery plays a key role in the biogenesis of the 60S ribosomal subunit.[2][3] This document provides detailed application notes and protocols for three common in vitro assays to measure the chaperone activity of Jthis compound: an ATPase activity assay, a luciferase refolding assay, and a citrate synthase aggregation assay.

Key Assays for Jthis compound Chaperone Activity

The chaperone activity of Jthis compound can be assessed through its ability to stimulate the ATPase activity of its Hsp70 partner, Ssa1, and its capacity to facilitate the refolding of denatured proteins and prevent protein aggregation in conjunction with Ssa1.

ATPase Activity Assay

This assay directly measures the co-chaperone function of Jthis compound by quantifying its ability to stimulate the inherent ATPase activity of Ssa1. The hydrolysis of ATP by Ssa1 is a critical step in the chaperone cycle, and its stimulation by Jthis compound is a direct measure of their functional interaction.

Data Presentation
Jthis compound:Ssa1 Molar RatioFold Stimulation of Ssa1 ATPase ActivityReference
0.1:15-fold[4]
0.5:117-fold[4]
Experimental Protocol: Radioactive Filter-Binding Assay

This protocol is adapted from methods used to measure the ATPase activity of Hsp70s stimulated by J-proteins.[4]

Materials:

  • Purified Jthis compound protein

  • Purified Ssa1 protein

  • [γ-³²P]ATP

  • Assay Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KCl, 11 mM Mg(OAc)₂, 20 mM DTT

  • Wash Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KCl, 11 mM Mg(OAc)₂

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Ssa1-[γ-³²P]ATP Complex:

    • Incubate Ssa1 with [γ-³²P]ATP in Assay Buffer for 15 minutes at 25°C to allow for nucleotide binding.

    • Remove unbound [γ-³²P]ATP by passing the mixture through a gel filtration column (e.g., Sephadex G-50) equilibrated with Assay Buffer.

    • Determine the concentration of the Ssa1-[γ-³²P]ATP complex.

  • ATPase Reaction:

    • In separate reaction tubes, add the Ssa1-[γ-³²P]ATP complex to Assay Buffer.

    • Initiate the reaction by adding varying concentrations of Jthis compound to the tubes. Include a control reaction with no Jthis compound to measure the basal ATPase activity of Ssa1.

    • Incubate the reactions at 25°C.

  • Quantification of ATP Hydrolysis:

    • At various time points, take aliquots from each reaction and add them to ice-cold Wash Buffer to stop the reaction.

    • Apply the quenched aliquots to nitrocellulose filters under vacuum.

    • Wash the filters with ice-cold Wash Buffer to remove hydrolyzed ³²P-inorganic phosphate (Pi). Un-hydrolyzed [γ-³²P]ATP bound to Ssa1 will be retained on the filter.

    • Dry the filters and measure the remaining radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis for each Jthis compound concentration.

    • Determine the fold stimulation of ATPase activity by dividing the rate in the presence of Jthis compound by the basal rate of Ssa1 alone.

Signaling Pathway Diagram

Jjj1_Ssa1_ATPase_Cycle Ssa1_ATP Ssa1-ATP Ssa1_Jjj1_Substrate Ssa1-Jthis compound-Substrate Complex Ssa1_ATP->Ssa1_Jjj1_Substrate Jthis compound binding & Substrate recognition Jthis compound Jthis compound Jthis compound->Ssa1_Jjj1_Substrate Substrate_unfolded Unfolded Substrate Substrate_unfolded->Ssa1_Jjj1_Substrate Ssa1_ADP_Substrate Ssa1-ADP-Substrate (Stable) Ssa1_Jjj1_Substrate->Ssa1_ADP_Substrate ATP Hydrolysis (Stimulated by Jthis compound) Ssa1_ADP Ssa1-ADP Ssa1_ADP_Substrate->Ssa1_ADP Substrate Release & Folding Substrate_folded Folded Substrate Ssa1_ADP_Substrate->Substrate_folded Ssa1_ADP->Ssa1_ATP Nucleotide Exchange (NEF) Luciferase_Refolding_Workflow Start Start Denature Denature Luciferase (6M Guanidinium-HCl) Start->Denature Prepare_Refolding_Mix Prepare Refolding Mix (Jthis compound, Ssa1, ATP) Start->Prepare_Refolding_Mix Initiate_Refolding Initiate Refolding (Dilute Luciferase into Mix) Denature->Initiate_Refolding Prepare_Refolding_Mix->Initiate_Refolding Incubate Incubate at 25°C Initiate_Refolding->Incubate Measure_Luminescence Measure Luminescence (at time points) Incubate->Measure_Luminescence Analyze_Data Analyze Data (% Refolding) Measure_Luminescence->Analyze_Data End End Analyze_Data->End CS_Aggregation_Logic Heat_Stress Heat Stress CS_Native Native Citrate Synthase Heat_Stress->CS_Native induces CS_Unfolded Unfolded Citrate Synthase CS_Native->CS_Unfolded unfolding CS_Aggregated Aggregated Citrate Synthase CS_Unfolded->CS_Aggregated leads to Chaperone_Complex Jthis compound-Ssa1-CS Complex CS_Unfolded->Chaperone_Complex binding by Chaperone_Complex->CS_Native refolding

References

Troubleshooting & Optimization

Jjj1 Western Blotting Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

<

Welcome to the technical support center for the detection of Jjj1 via Western blotting. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve clear and reliable results in your experiments.

Troubleshooting Guide

Encountering issues with your Jthis compound Western blot? The table below outlines common problems, their potential causes, and recommended solutions to get your experiment back on track.

Problem Potential Cause Recommended Solution
No Signal or Very Weak Signal 1. Low Jthis compound Expression: The target protein may not be abundant in your sample type.[1][2] 2. Antibody Issues: The primary or secondary antibody is not effective or is used at a suboptimal dilution.[3][4] 3. Inefficient Protein Transfer: Jthis compound did not transfer effectively from the gel to the membrane.[2][5] 4. Inactive Detection Reagent: The chemiluminescent substrate (e.g., ECL) is expired or has been inactivated.[5][6]1. Increase Protein Load: Load a higher amount of total protein (e.g., 30-50 µg) per lane.[2][7][8] Consider using a positive control lysate known to express Jthis compound. 2. Optimize Antibody Concentration: Increase the primary antibody concentration (e.g., try 1:500 or 1:250) or decrease the secondary antibody dilution.[3][9] Ensure the secondary antibody is appropriate for the primary antibody's host species.[3] 3. Verify Transfer: Use a Ponceau S stain on the membrane after transfer to visualize total protein and confirm transfer efficiency.[2][5] Optimize transfer time, especially for large proteins. 4. Use Fresh Reagents: Prepare fresh ECL substrate immediately before use and ensure it is not expired.[5][6]
High Background 1. Insufficient Blocking: Non-specific sites on the membrane were not adequately blocked.[10][11][12] 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive, leading to non-specific binding.[11][13][14] 3. Inadequate Washing: Unbound antibodies were not sufficiently washed off the membrane.[10][13][15] 4. Membrane Dried Out: The membrane was allowed to dry at some point during the process.[11][16]1. Optimize Blocking: Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[10][13] Consider switching blocking agents (e.g., from milk to BSA, or vice versa).[11][16] 2. Titrate Antibodies: Decrease the concentration of both primary and secondary antibodies by increasing their dilution (e.g., primary from 1:1000 to 1:5000; secondary from 1:5000 to 1:20000).[1][11] 3. Improve Washing: Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[15] Add a detergent like Tween-20 to the wash buffer at 0.1%.[12][13] 4. Keep Membrane Wet: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[16]
Non-Specific Bands 1. Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[14] 2. Excessive Protein Loaded: Overloading the gel can lead to "ghost" bands and high signal intensity.[1][15][16] 3. Sample Degradation: Proteases in the lysate may have degraded Jthis compound, leading to lower molecular weight bands.[10][15] 4. Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.[10]1. Optimize Antibody Dilution: Increase the primary antibody dilution and consider incubating overnight at 4°C to favor specific binding.[14] 2. Reduce Protein Load: Decrease the amount of total protein loaded per lane to the recommended 10-30 µg range.[15][17] 3. Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[2][10] 4. Run a Control: Perform a control experiment by incubating a blot with only the secondary antibody to check for non-specific binding.[10][11]
"Smiling" or Distorted Bands 1. Uneven Heat Distribution: The gel ran too hot or unevenly, causing migration issues. 2. Buffer Issues: The running buffer may have been prepared incorrectly or reused too many times.1. Control Electrophoresis Speed: Run the gel at a lower voltage or in a cold room to dissipate heat. 2. Use Fresh Buffer: Always use freshly prepared running buffer for each experiment.

Frequently Asked Questions (FAQs)

Q1: How much protein lysate should I load to detect Jthis compound?

For most cell lysates, a good starting point is to load between 10-50 µg of total protein per lane.[8] If Jthis compound is a low-abundance protein, you may need to load more, whereas for highly abundant proteins, as little as 1-10 µg may be sufficient to avoid signal saturation.[7][17] It is always best to determine the optimal loading amount through a titration experiment.[18]

Q2: What is the recommended starting dilution for my primary anti-Jthis compound antibody?

A typical starting dilution for a primary antibody is 1:1000.[9][19] However, this can vary widely depending on the antibody's affinity and concentration.[19] Always check the manufacturer's datasheet for recommendations.[4] If the signal is weak or absent, try a lower dilution (e.g., 1:500). If the background is high, try a higher dilution (e.g., 1:2000 or 1:5000).[20]

Q3: Should I use non-fat dry milk or BSA as the blocking agent?

Both 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) in TBST are common and effective blocking agents.[12] Milk is generally a more aggressive blocking agent and is cost-effective. However, if you are detecting a phosphorylated version of Jthis compound, it is recommended to use BSA, as milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies.[10][11]

Q4: My anti-Jthis compound antibody is not working. What should I do?

First, confirm that your experimental setup is working by using a positive control (a cell or tissue lysate known to express Jthis compound).[10] If the positive control fails, the issue may lie with the antibody or another reagent. Check that the secondary antibody is compatible with the primary antibody's host species.[3] You can also test the primary antibody's activity with a simple dot blot.[3][9] If problems persist, consider trying a different antibody.

Quantitative Data Summary

The table below provides recommended ranges for key quantitative parameters in a Jthis compound Western blotting experiment.

ParameterRecommended RangeNotes
Total Protein Load 10 - 50 µg per laneAdjust based on Jthis compound abundance.[7][8]
Primary Antibody Dilution 1:500 - 1:5000Start with the manufacturer's recommendation, typically 1:1000.[19][20]
Secondary Antibody Dilution 1:2000 - 1:20000Higher dilutions can help reduce background noise.[1][9]
Blocking Time 1 hour (RT) or Overnight (4°C)Ensure consistent agitation during blocking.[13]
Primary Antibody Incubation 2 hours (RT) or Overnight (4°C)Overnight at 4°C is often preferred to increase specific binding.[8][21]
Wash Duration 3-5 washes, 5-10 minutes eachInadequate washing is a common cause of high background.[13][15]

Visual Protocols and Pathways

Jthis compound Western Blotting Experimental Workflow

This diagram outlines the key steps involved in a standard Western blotting experiment for the detection of Jthis compound.

WesternBlotWorkflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Lysis 1. Cell Lysis & Protein Extraction Quant 2. Protein Quantification (BCA) Lysis->Quant Denature 3. Sample Denaturation Quant->Denature SDSPAGE 4. SDS-PAGE Denature->SDSPAGE Transfer 5. Protein Transfer to Membrane SDSPAGE->Transfer Block 6. Blocking Transfer->Block PrimaryAb 7. Primary Antibody (Anti-Jthis compound) Incubation Block->PrimaryAb Wash1 8. Washing PrimaryAb->Wash1 SecondaryAb 9. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 10. Washing SecondaryAb->Wash2 Detect 11. Signal Detection (ECL) Wash2->Detect Analysis 12. Data Analysis Detect->Analysis

Caption: A flowchart of the Western blotting protocol for Jthis compound detection.

Hypothetical Jthis compound Signaling Pathway

This diagram illustrates a hypothetical signaling cascade where Jthis compound is activated via phosphorylation by an upstream kinase, leading to a cellular response.

Jjj1SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds KinaseX Upstream Kinase X Receptor->KinaseX Activates Jjj1_inactive Jthis compound (Inactive) KinaseX->Jjj1_inactive Phosphorylates Jjj1_active Jthis compound-P (Active) Jjj1_inactive->Jjj1_active Response Cellular Response (e.g., Gene Expression) Jjj1_active->Response Leads to

Caption: A model signaling pathway involving the activation of Jthis compound.

Detailed Experimental Protocol: Western Blotting for Jthis compound

This protocol provides a step-by-step methodology for detecting Jthis compound in cell lysates.

1. Cell Lysis and Protein Extraction a. Wash cultured cells with ice-cold PBS. b. Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to the culture dish.[22] c. Scrape the cells and transfer the suspension to a microcentrifuge tube. d. Agitate for 30 minutes at 4°C.[22] e. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[22] f. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

2. Protein Quantification a. Determine the total protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[8]

3. Sample Preparation for SDS-PAGE a. Based on the protein concentration, calculate the volume needed for 20 µg of protein. b. Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[22]

4. SDS-PAGE a. Load 20 µg of each denatured protein sample into the wells of a polyacrylamide gel. Include a pre-stained molecular weight marker in one lane. b. Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. (Note: Activate PVDF membrane in methanol for 30 seconds first). b. Assemble the transfer stack (gel-membrane sandwich) ensuring no air bubbles are trapped.[5] c. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

6. Immunodetection a. Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. b. Primary Antibody Incubation: Dilute the anti-Jthis compound primary antibody in blocking buffer (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.[23] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[23] d. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000). Incubate the membrane for 1 hour at room temperature with gentle agitation.[8] e. Final Washes: Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent by mixing the components as instructed by the manufacturer. b. Incubate the membrane in the ECL reagent for 1-5 minutes.[8] c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed to obtain a clear signal without saturating the bands.[6]

References

Technical Support Center: Improving the Efficiency of JJJ1 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of JJJ1 gene editing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Understanding the Jthis compound Gene

The Jthis compound gene in Saccharomyces cerevisiae encodes a cytosolic J-protein, Jthis compound.[1][2] This protein plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2][3][4][5] Jthis compound functions as a co-chaperone, stimulating the ATPase activity of the Hsp70 chaperone Ssa.[1][2][4][5] This activity is important for a late step in ribosome biogenesis.[2] Research suggests that Jthis compound, in cooperation with Rei1, facilitates the release of the pre-60S subunit factor Arx1.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations for designing a guide RNA (gRNA) to target the Jthis compound gene?

A1: When designing a gRNA for Jthis compound, it is crucial to select a unique target sequence to minimize off-target effects.[7] The design should also consider the GC content of the sgRNA, as this can influence editing efficiency.[8] For optimal performance, it is recommended to use a gRNA with a GC content above 50%.[8] Additionally, avoid sequences with poly(U) stretches, which can lead to premature termination of sgRNA transcription.[9]

Q2: Which CRISPR-Cas9 delivery method is most effective for editing Jthis compound in yeast?

A2: The choice of delivery method can significantly impact editing efficiency and depends on the specific yeast strain and experimental setup.[7][10] Common methods for yeast include plasmid-based expression of Cas9 and the gRNA, or delivery of a pre-assembled Cas9-gRNA ribonucleoprotein (RNP) complex.[11] The RNP approach can be highly efficient and reduces the risk of off-target effects associated with prolonged Cas9 expression.[11]

Q3: How can I verify that the Jthis compound gene has been successfully edited?

A3: Several methods can be used to confirm successful editing of the Jthis compound gene. A common initial step is PCR amplification of the target region followed by Sanger sequencing to detect insertions or deletions (indels).[7][11] For a more quantitative analysis, techniques like T7 endonuclease I (T7E1) assay, Surveyor assay, or next-generation sequencing (NGS) can be employed to determine the percentage of edited alleles in a cell population.[7][11]

Q4: What are the potential phenotypic consequences of Jthis compound knockout in Saccharomyces cerevisiae?

A4: Cells lacking the Jthis compound gene exhibit phenotypes similar to those without Rei1, another ribosome biogenesis factor.[2] These can include slow growth, especially at lower temperatures (e.g., 23°C), and hypersensitivity to certain translation-inhibiting drugs like paromomycin.[3][5]

Troubleshooting Guide

Problem: Low Gene Editing Efficiency

Q1: My Jthis compound gene editing efficiency is very low. What are the likely causes and how can I improve it?

A1: Low editing efficiency is a common issue in CRISPR experiments.[12] Several factors could be contributing to this problem:

  • Suboptimal gRNA Design: The effectiveness of the gRNA is a primary determinant of success.[12][13] Ensure your gRNA has an optimal GC content and targets a unique genomic region.[7][8] Consider testing multiple gRNA sequences to identify the most efficient one.

  • Inefficient Delivery: The delivery of Cas9 and gRNA into the cells is critical.[7][12] Optimize your transformation protocol, whether you are using plasmids or RNPs. For plasmid-based systems, verify the quality and concentration of your DNA.[7]

  • Insufficient Cas9 Expression: Low levels of Cas9 protein can limit editing.[7] Use a strong, constitutive promoter suitable for your yeast strain to drive Cas9 expression.[7] Codon optimization of the Cas9 gene for S. cerevisiae can also enhance its expression.[7]

  • Cell Line Variability: Some yeast strains may be more difficult to transform or have more active DNA repair mechanisms that counteract the editing process.[14]

Problem: High Cell Toxicity or Death

Q2: I'm observing significant cell death after introducing the CRISPR-Cas9 components to edit Jthis compound. What could be the cause and how can I mitigate it?

A2: Cell toxicity can arise from high concentrations of the CRISPR-Cas9 components or the delivery method itself.[7]

  • Optimize Component Concentration: Titrate the amount of Cas9 plasmid or RNP complex to find a balance between high editing efficiency and low toxicity.[7]

  • Use a Cas9 Nickase: Instead of the wild-type Cas9 which creates double-strand breaks, consider using the Cas9D10A nickase with paired gRNAs.[15][16] This approach generates nicks that are repaired with higher fidelity, reducing off-target effects and potentially lowering toxicity.[16]

  • Refine Delivery Method: Electroporation, a common yeast transformation method, can be harsh on cells.[10] Optimize the electroporation parameters (voltage, capacitance, resistance) for your specific yeast strain.

Problem: Difficulty Detecting Edits

Q3: I'm unable to detect any edits in the Jthis compound gene after my experiment. What should I check?

A3: If you are not detecting any edits, consider the following:

  • Verification Method Sensitivity: Ensure your genotyping method is sensitive enough to detect low-frequency editing events.[7] Sanger sequencing of a pooled PCR product might not be sufficient. Consider using more sensitive techniques like T7E1 assay or targeted deep sequencing.[11]

  • Incorrect Primer Design: Double-check that the primers used for PCR amplification of the Jthis compound target locus are correct and efficiently amplify the region.

  • Large Deletions: Standard PCR and sequencing might miss large deletions at the target site.[17][18] If you suspect large deletions, design primers that flank a larger region around the target site.

Quantitative Data Summary

Experiment ID sgRNA Sequence (5'-3') Delivery Method Cas9 Variant Editing Efficiency (%) Off-Target Frequency (%) Notes
Jthis compound-001Example Sequence 1PlasmidWild-type
Jthis compound-002Example Sequence 2PlasmidWild-type
Jthis compound-003Example Sequence 1RNPWild-type
Jthis compound-004Example Sequence 1PlasmidCas9 Nickase

Editing Efficiency can be determined by methods such as T7E1 assay, Surveyor assay, or NGS. Off-Target Frequency should be assessed at predicted off-target sites.

Experimental Protocols

Detailed Methodology for CRISPR-Cas9 Mediated Knockout of Jthis compound in S. cerevisiae

This protocol outlines the key steps for creating a Jthis compound knockout in S. cerevisiae using a plasmid-based CRISPR-Cas9 system.

1. Guide RNA Design and Vector Construction: a. Identify a unique 20-nucleotide target sequence in the Jthis compound coding region, immediately preceding a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). Use online design tools to minimize off-target predictions. b. Synthesize two complementary oligonucleotides encoding the chosen gRNA sequence with appropriate overhangs for cloning into a Cas9-gRNA co-expression vector. c. Anneal the oligonucleotides and ligate them into the linearized expression vector. d. Transform the ligation product into E. coli for plasmid amplification and purification. e. Verify the correct insertion of the gRNA sequence via Sanger sequencing.

2. Yeast Transformation: a. Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method. b. Transform the competent cells with the Cas9-gRNA expression plasmid. c. Plate the transformed cells on selective media and incubate until colonies appear.

3. Verification of Gene Editing: a. Isolate genomic DNA from individual yeast colonies. b. Perform PCR to amplify the region of the Jthis compound gene targeted by the gRNA. c. Analyze the PCR product for the presence of mutations. This can be done by: i. Sanger Sequencing: Sequence the PCR product to identify indels. ii. Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation introduces or removes a restriction site, digest the PCR product with the corresponding enzyme and analyze the fragments by gel electrophoresis. iii. T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed from wild-type and mutated DNA strands.

Visualizations

JJJ1_Signaling_Pathway Jthis compound Jjj1p Ssa Ssa (Hsp70) Jthis compound->Ssa stimulates ATPase activity Pre60S pre-60S Subunit Jthis compound->Pre60S Ssa->Pre60S Rei1 Rei1p Rei1->Pre60S Arx1 Arx1p Pre60S->Arx1 releases Ribosome Mature 60S Subunit Pre60S->Ribosome matures into

Caption: Functional interactions of Jjj1p in 60S ribosomal subunit biogenesis.

JJJ1_Gene_Editing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation sgRNA_design 1. sgRNA Design for Jthis compound vector_construction 2. Vector Construction sgRNA_design->vector_construction transformation 3. Yeast Transformation vector_construction->transformation selection 4. Selection of Transformants transformation->selection gDNA_extraction 5. Genomic DNA Extraction selection->gDNA_extraction pcr 6. PCR of Target Locus gDNA_extraction->pcr sequencing 7. Sequencing/Assay for Edits pcr->sequencing

Caption: Experimental workflow for Jthis compound gene editing in S. cerevisiae.

Troubleshooting_Logic start Low/No Editing Efficiency q_gRNA Is gRNA design optimal? start->q_gRNA a_gRNA Redesign & test multiple gRNAs q_gRNA->a_gRNA No q_delivery Is delivery efficient? q_gRNA->q_delivery Yes a_gRNA->q_delivery a_delivery Optimize transformation protocol q_delivery->a_delivery No q_cas9 Is Cas9 expression adequate? q_delivery->q_cas9 Yes a_delivery->q_cas9 a_cas9 Use strong promoter/codon optimization q_cas9->a_cas9 No q_detection Is detection method sensitive? q_cas9->q_detection Yes a_cas9->q_detection a_detection Use T7E1 or NGS q_detection->a_detection No success Improved Efficiency q_detection->success Yes a_detection->success

Caption: Troubleshooting logic for low Jthis compound gene editing efficiency.

References

Technical Support Center: Jjj1 Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Jjj1 co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide solutions to specific issues you may encounter. Each question is followed by a detailed explanation and recommended steps to resolve the problem.

Problem 1: Weak or No Signal for the Bait Protein (Jthis compound)

Q: I am not detecting my bait protein, Jthis compound, in the immunoprecipitate. What could be the issue?

A: This is a common issue that can arise from several factors, ranging from antibody quality to improper lysis conditions. Here are the potential causes and solutions:

  • Inefficient Antibody: The antibody may not be suitable for immunoprecipitation. Not all antibodies that work in Western blotting are effective in recognizing the native protein conformation required for IP.[1][2][3]

    • Solution: Use an antibody that has been validated for immunoprecipitation.[1][3] If an IP-validated antibody is unavailable, one validated for immunofluorescence (IF) or immunohistochemistry (IHC) might be a good alternative as these applications also recognize the protein in a more native state.[1][2] Both monoclonal and polyclonal antibodies can be used, but polyclonal antibodies may be advantageous as they can bind to multiple epitopes.[2][4]

  • Low Protein Expression: The expression level of Jthis compound in your cells or tissue might be too low for detection.

    • Solution: Increase the amount of starting material (cell lysate).[5][6] You can also verify the expression of Jthis compound in your input lysate via Western blot before proceeding with the Co-IP.[7][8]

  • Improper Lysis Conditions: The lysis buffer may not be effectively solubilizing Jthis compound or may be disrupting the antibody epitope.

    • Solution: Optimize your lysis buffer. For Co-IP, a milder, non-denaturing buffer is generally recommended to preserve protein interactions.[8] Avoid harsh detergents like those in RIPA buffer, which can disrupt protein-protein interactions.[7][8] Consider using a lysis buffer with non-ionic detergents like NP-40 or Triton X-100.[5] Sonication can also help in extracting nuclear or membrane-associated proteins.[8]

  • Protein Degradation: Jthis compound may be degrading during the experimental procedure.

    • Solution: Always work on ice and add fresh protease and phosphatase inhibitors to your lysis buffer.[5][6]

Problem 2: High Background or Non-Specific Binding

Q: My final immunoprecipitate shows many non-specific bands, making it difficult to identify true Jthis compound interactors. How can I reduce this background?

A: High background is often due to non-specific binding of proteins to the beads or the antibody. Here’s how you can minimize it:

  • Insufficient Washing: The washing steps may not be stringent enough to remove non-specifically bound proteins.

    • Solution: Increase the number and duration of washes.[9] You can also increase the stringency of your wash buffer by adding a small amount of non-ionic detergent (e.g., 0.01–0.1% Tween-20 or Triton X-100) or by moderately increasing the salt concentration.[9][10]

  • Non-Specific Binding to Beads: Proteins can non-specifically adhere to the agarose or magnetic beads.

    • Solution: Pre-clear your lysate by incubating it with beads alone before adding the primary antibody.[5][9] This will help remove proteins that have an affinity for the beads. Blocking the beads with a protein like BSA can also reduce non-specific binding.[5]

  • Too Much Antibody: Using an excessive amount of the primary antibody can lead to non-specific binding.

    • Solution: Titrate your antibody to determine the optimal concentration for your experiment.[5]

  • Inappropriate Antibody: The antibody itself might be cross-reacting with other proteins.

    • Solution: Use a high-quality, affinity-purified antibody that has been validated for IP.[5]

Problem 3: No Interaction Partner (Prey) Detected

Q: I can successfully pull down Jthis compound, but I don't see any of its known or potential interacting partners. What could be going wrong?

A: The absence of a prey protein can be due to the disruption of the protein-protein interaction or issues with detecting the prey protein itself.

  • Disruption of Protein Interaction: The lysis or wash buffers may be too harsh, disrupting the interaction between Jthis compound and its binding partners.

    • Solution: Use a milder lysis buffer with non-ionic detergents.[5] Ensure your wash buffer conditions are not too stringent to break the specific protein-protein interaction. You may need to empirically test different salt and detergent concentrations.[5][11]

  • Low Abundance of Prey Protein: The interacting protein might be expressed at very low levels.

    • Solution: Increase the amount of starting lysate. It's also important to confirm that the prey protein is expressed in your cell type by checking the input fraction via Western blot.[5]

  • Transient or Weak Interaction: The interaction between Jthis compound and its partner might be weak or transient.

    • Solution: Consider using a cross-linking agent to stabilize the protein complex before cell lysis.

  • Epitope Masking: The epitope of the prey protein recognized by the Western blot antibody might be masked by its interaction with Jthis compound or other proteins in the complex.

    • Solution: Try using a different antibody for the Western blot that recognizes a different epitope on the prey protein.

Quantitative Data Summary

For successful Co-IP, the concentrations of various buffer components are critical. The following tables provide recommended starting concentrations for key reagents in lysis and wash buffers. Note that optimal concentrations may vary depending on the specific protein complex and cell type and should be empirically determined.

Table 1: Lysis Buffer Components

ComponentRecommended ConcentrationPurpose
Buffer 20-50 mM Tris-HCl or HEPESMaintain pH (typically 7.4-8.0)
Salt 100-150 mM NaClMimic physiological ionic strength
Detergent 0.1-1.0% NP-40 or Triton X-100Solubilize proteins
Glycerol 5-10%Stabilize proteins
Protease Inhibitors 1x CocktailPrevent protein degradation
Phosphatase Inhibitors 1x CocktailPrevent dephosphorylation
EDTA/EGTA 1-5 mMChelating agents

Table 2: Wash Buffer Components

ComponentRecommended ConcentrationPurpose
Buffer 20-50 mM Tris-HCl or HEPESMaintain pH
Salt 150-500 mM NaClModulate stringency
Detergent 0.05-0.5% NP-40 or Triton X-100Reduce non-specific binding

Experimental Protocols

A detailed, step-by-step protocol for a standard Jthis compound Co-IP experiment is provided below.

Jthis compound Co-Immunoprecipitation Protocol

  • Cell Lysis

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[10]

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Sonicate the lysate briefly (e.g., 2 x 10 seconds) to shear DNA and aid in the extraction of nuclear proteins.[10]

    • Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-Clearing the Lysate

    • Add Protein A/G beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation

    • Add the anti-Jthis compound antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing

    • Pellet the beads by gentle centrifugation.

    • Remove the supernatant and wash the beads 3-5 times with ice-cold wash buffer (e.g., Co-IP lysis buffer with adjusted salt and detergent concentrations).

    • After the final wash, carefully remove all supernatant.

  • Elution and Analysis

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Jthis compound and the suspected interacting partner.

Visualizations

The following diagrams illustrate the experimental workflow for a Jthis compound Co-IP experiment and a troubleshooting decision tree.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer + inhibitors) start->lysis preclear Pre-clearing (Incubate with beads) lysis->preclear ip Immunoprecipitation (Add anti-Jthis compound antibody) preclear->ip capture Immune Complex Capture (Add Protein A/G beads) ip->capture wash Washing Steps (3-5 times with wash buffer) capture->wash elute Elution (Boil in sample buffer) wash->elute analysis Analysis (SDS-PAGE & Western Blot) elute->analysis end End: Identify Interactors analysis->end

Caption: A schematic of the Jthis compound Co-Immunoprecipitation workflow.

Troubleshooting_Tree start Co-IP Problem no_bait No/Weak Jthis compound Signal start->no_bait high_bg High Background start->high_bg no_prey No Interacting Partner start->no_prey check_ab Check Antibody (IP-validated?) no_bait->check_ab Cause? check_lysis Optimize Lysis Buffer (Milder conditions?) no_bait->check_lysis check_input Check Input (Jthis compound expressed?) no_bait->check_input check_wash Optimize Washing (Increase stringency/number?) high_bg->check_wash Cause? check_preclear Pre-clear Lysate? high_bg->check_preclear check_ab_conc Titrate Antibody? high_bg->check_ab_conc check_interaction Interaction Disrupted? (Harsh lysis/wash?) no_prey->check_interaction Cause? check_prey_exp Prey Expressed? (Check input) no_prey->check_prey_exp check_weak_int Weak/Transient Interaction? no_prey->check_weak_int sol_ab Use IP-validated Ab check_ab->sol_ab Yes sol_lysis Use non-denaturing buffer check_lysis->sol_lysis Yes sol_input Increase starting material check_input->sol_input No sol_wash Increase washes/salt/detergent check_wash->sol_wash Yes sol_preclear Perform pre-clearing step check_preclear->sol_preclear No sol_ab_conc Reduce antibody amount check_ab_conc->sol_ab_conc Yes sol_interaction Use milder buffers check_interaction->sol_interaction Yes sol_prey_exp Confirm prey expression check_prey_exp->sol_prey_exp No sol_weak_int Consider cross-linking check_weak_int->sol_weak_int Yes

Caption: A decision tree for troubleshooting common Jthis compound Co-IP issues.

References

addressing off-target effects in JJJ1 knockdown studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate off-target effects in JJJ1 knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects in siRNA-mediated Jthis compound knockdown studies?

Off-target effects in siRNA experiments primarily arise from two mechanisms:

  • MicroRNA-like Off-Target Effects: The siRNA guide strand can bind to unintended mRNA transcripts with partial complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand), leading to the translational repression or degradation of unintended genes.[1][2][3] This is the most common cause of off-target effects.

  • Sense Strand Off-Target Effects: The sense (passenger) strand of the siRNA duplex can be incorporated into the RNA-induced silencing complex (RISC) and subsequently target unintended transcripts.[4][5]

Poorly designed siRNA sequences and high siRNA concentrations can exacerbate these effects.[6][7]

Q2: I'm observing a phenotype that I suspect is due to an off-target effect of my Jthis compound siRNA. How can I confirm this?

Several strategies can be employed to determine if an observed phenotype is a result of an off-target effect:

  • Control Experiments: Always include appropriate negative controls, such as a non-targeting (scrambled) siRNA, to account for non-specific effects of the transfection process and the siRNA molecule itself.[11][12]

Q3: What are the best practices for designing siRNAs to minimize off-target effects?

To minimize off-target effects at the design stage:

  • Utilize Advanced Design Algorithms: Employ design algorithms that screen for potential off-target binding sites, especially seed region matches, across the entire transcriptome.[4][6]

  • Avoid Regions of High Similarity: Exclude siRNA target sequences that have high similarity to other genes, particularly paralogs.[6]

  • Thermodynamic Properties: Design siRNAs with lower G/C content near the 5' end of the antisense strand to favor its loading into RISC.[6]

Troubleshooting Guide

Issue: High variability between different siRNAs targeting Jthis compound.

This could indicate that some of the observed effects are off-target.

Troubleshooting Step Rationale Recommended Action
1. Validate Knockdown Efficiency Ensure that all siRNAs are effectively knocking down Jthis compound mRNA and protein levels.Perform qPCR and Western blot analysis for each individual siRNA.
2. Perform a Rescue Experiment To confirm that the phenotype is due to Jthis compound knockdown and not an off-target effect.Co-transfect with an siRNA-resistant Jthis compound expression vector.[8][10]
3. Use a Pooled siRNA Approach To dilute the concentration of any single siRNA and its potential off-target effects.Transfect cells with a pool of 3-4 validated siRNAs targeting Jthis compound.[1][14]

Issue: Significant cell toxicity or unexpected phenotypes observed with Jthis compound knockdown.

This could be due to off-target effects or an interferon response.

Troubleshooting Step Rationale Recommended Action
1. Titrate siRNA Concentration High concentrations of siRNA can lead to increased off-target effects and cellular stress.[6][8]Perform a dose-response experiment to determine the lowest effective concentration of your Jthis compound siRNA.
2. Check for Interferon Response siRNAs can sometimes trigger an innate immune response.Measure the expression of interferon-stimulated genes (e.g., STAT1, OAS1) by qPCR.
3. Use Chemically Modified siRNAs Modifications can reduce off-target binding and improve stability.Consider using siRNAs with 2'-O-methylation or other modifications in the seed region.[1][2]

Experimental Protocols

Protocol 1: Validation of Jthis compound Knockdown by Quantitative Real-Time PCR (qPCR)

  • Cell Culture and Transfection: Plate cells to be 70-80% confluent at the time of transfection. Transfect with Jthis compound siRNA, non-targeting control siRNA, and a mock transfection control using a suitable transfection reagent.

  • RNA Extraction: At 48-72 hours post-transfection, harvest cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for Jthis compound and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of Jthis compound using the ΔΔCt method.[15]

Protocol 2: Western Blot Analysis of Jthis compound Protein Levels

  • Cell Lysis: At 48-96 hours post-transfection, wash cells with PBS and lyse in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a validated primary antibody against Jthis compound, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control antibody (e.g., β-actin, GAPDH) to normalize protein levels.[11]

Visualizations

experimental_workflow cluster_design siRNA Design & Synthesis cluster_transfection Transfection cluster_validation Validation of Knockdown cluster_phenotype Phenotypic Analysis cluster_troubleshooting Troubleshooting Off-Targets siRNA_design Design multiple siRNAs against Jthis compound siRNA_synthesis Synthesize siRNAs (unmodified or modified) siRNA_design->siRNA_synthesis transfection Transfect cells with: - Jthis compound siRNA - Control siRNA - Mock siRNA_synthesis->transfection cell_culture Plate cells cell_culture->transfection qPCR qPCR for Jthis compound mRNA transfection->qPCR western Western Blot for Jthis compound Protein transfection->western pheno_assay Observe and quantify phenotype qPCR->pheno_assay western->pheno_assay rescue Rescue Experiment pheno_assay->rescue pool Use siRNA Pool pheno_assay->pool global_exp Microarray/RNA-seq pheno_assay->global_exp

Caption: Experimental workflow for Jthis compound knockdown and off-target validation.

signaling_pathway cluster_ribosome Ribosome Biogenesis cluster_cytosol Cytosol pre_60S pre-60S ribosomal particle mature_60S Mature 60S subunit pre_60S->mature_60S Maturation Arx1 Arx1 Arx1->pre_60S associates with Rei1 Rei1 Rei1->Arx1 facilitates release Ssa Ssa (Hsp70) Ssa->Arx1 facilitates release Jthis compound Jthis compound Jthis compound->pre_60S associates with Jthis compound->Ssa stimulates ATPase activity

Caption: Simplified pathway of Jthis compound's role in 60S ribosomal subunit biogenesis.[16][17][18][19][20]

logical_relationship cluster_on_target On-Target Effect Confirmation cluster_off_target Off-Target Effect Indication start Phenotype Observed with Jthis compound siRNA multi_siRNA Consistent phenotype with multiple siRNAs start->multi_siRNA Test with >2 siRNAs inconsistent_pheno Inconsistent phenotype across different siRNAs start->inconsistent_pheno Test with >2 siRNAs rescue_exp Phenotype rescued by siRNA-resistant Jthis compound multi_siRNA->rescue_exp Perform rescue no_rescue Phenotype not rescued inconsistent_pheno->no_rescue Perform rescue

Caption: Decision tree for distinguishing on-target vs. off-target effects.

References

strategies for enhancing Jjj1 expression in heterologous systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the expression of the Saccharomyces cerevisiae J-protein, Jjj1, in heterologous systems. Jthis compound is a cytosolic protein crucial for the biogenesis of the 60S ribosomal subunit[1][2][3][4][5]. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their Jthis compound expression experiments.

Frequently Asked Questions (FAQs)

Q1: What is Jthis compound and what is its function?

A1: Jthis compound is a cytosolic J-protein found in Saccharomyces cerevisiae. It functions as a co-chaperone, stimulating the ATPase activity of Hsp70 chaperones[2][4]. Its primary role is in the late cytosolic steps of 60S ribosomal subunit biogenesis[1][2][3][4][5].

Q2: Which heterologous system is best for expressing Jthis compound?

A2: The optimal system depends on your experimental goals, required yield, and whether post-translational modifications are necessary. While Jthis compound is a yeast protein, its expression in other systems is feasible with optimization. See the table below for a comparison of common systems.

Q3: Should I optimize the codon usage of the Jthis compound gene for my chosen expression host?

A3: Yes, codon optimization is a critical step for improving heterologous protein expression[6][7][8]. Different organisms have different codon preferences (codon bias), and matching the codon usage of your host can significantly enhance translation efficiency and prevent issues like ribosome stalling[7][9][10][11].

Q4: My Jthis compound protein is expressed but it is insoluble. What should I do?

A4: Insoluble protein, often found in inclusion bodies in E. coli, is a common issue[12][13][14]. Strategies to improve solubility include lowering the induction temperature, reducing the inducer concentration, co-expressing chaperones, or using a solubility-enhancing fusion tag[15][16][17]. If these fail, you may need to purify the protein from inclusion bodies and then refold it.

Q5: Are there specific partners of Jthis compound I should be aware of?

A5: In its native S. cerevisiae environment, Jthis compound functions with the Hsp70 chaperone Ssa[1][2]. While co-expression of Ssa is not typically required in a heterologous system, if you are studying the functional interaction, it may be necessary.

Troubleshooting Guide

Problem 1: No or very low expression of Jthis compound protein.

Possible Cause Suggested Solution
Suboptimal Codon Usage Synthesize a new version of the Jthis compound gene with codons optimized for your specific host organism (E. coli, P. pastoris, mammalian cells, etc.)[7][9][18].
Inefficient Promoter Ensure you are using a strong, inducible promoter suitable for your expression system (e.g., T7 promoter in E. coli, AOX1 in P. pastoris)[15][19].
mRNA Instability Check your construct for sequences that might lead to mRNA degradation. Modify the 5' and 3' untranslated regions (UTRs) to enhance stability[6].
Protein Toxicity High levels of a foreign protein can be toxic to the host cell[20]. Use a tightly regulated promoter, lower the inducer concentration, or switch to a host strain designed for toxic proteins[15].
Incorrect Reading Frame Sequence your expression vector to confirm that the Jthis compound gene is in the correct reading frame with any N- or C-terminal tags.

Problem 2: Jthis compound is expressed in an insoluble form (Inclusion Bodies).

Possible Cause Suggested Solution
High Expression Rate Lower the induction temperature (e.g., to 18-25°C for E. coli) and reduce the inducer concentration (e.g., IPTG) to slow down protein synthesis and allow more time for proper folding[6][16][20].
Lack of Chaperones Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ in E. coli to assist in the folding of Jthis compound[15][19].
Absence of a Solubilizing Partner Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of Jthis compound[15].
Incorrect Disulfide Bonds (if applicable) Although Jthis compound is cytosolic, incorrect disulfide bonds can be an issue for some proteins in bacterial systems. Express in a strain that promotes disulfide bond formation in the cytoplasm (e.g., SHuffle strains).
Suboptimal Buffer Conditions If all else fails, purify the protein from inclusion bodies using denaturants and then refold it in vitro. See the protocol section for details.

Data Presentation

Table 1: Comparison of Common Heterologous Expression Systems for Jthis compound Production

FeatureE. coliYeast (P. pastoris)Mammalian Cells (HEK293, CHO)
Speed & Cost Fast and inexpensive[6].Moderately fast and affordable[21].Slower and more expensive[22].
Protein Yield Very HighHigh to Very High[21].Moderate to High
Folding & Solubility Prone to inclusion bodies[12][13].Good folding, generally soluble[21].Excellent folding and solubility[22].
Post-Translational Modifications (PTMs) None (no glycosylation)Can perform some PTMs, but glycosylation patterns may differ from mammalian cells[23][24].Capable of complex, human-like PTMs[22].
Best For Large-scale production of untagged or simply tagged protein where PTMs are not required.High-yield production of folded proteins; a good starting point as Jthis compound is a yeast protein.Production of Jthis compound for use in mammalian cell-based assays or when complex PTMs are critical.

Experimental Protocols

Protocol 1: Codon Optimization of Jthis compound Gene
  • Obtain the Jthis compound sequence: Retrieve the protein sequence of S. cerevisiae Jthis compound (UniProt ID: P53863).

  • Use an online tool: Input the amino acid sequence into a codon optimization tool (several are available from gene synthesis companies).

  • Select the target organism: Choose your desired expression host (e.g., E. coli K12, Pichia pastoris, Homo sapiens).

  • Set optimization parameters: Avoid rare codons in the host, adjust GC content to be between 40-60%, and remove cryptic splice sites or premature polyadenylation signals[6][11].

  • Synthesize the gene: Order the synthesis of the optimized DNA sequence.

  • Clone into expression vector: Subclone the optimized Jthis compound gene into your chosen expression vector.

Protocol 2: Solubilization and Refolding of Jthis compound from Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet containing Jthis compound inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press[13].

  • Inclusion Body Washing: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes. Discard the supernatant. Wash the pellet twice with a wash buffer containing a mild detergent (e.g., Lysis Buffer + 1% Triton X-100) to remove membrane contaminants[13].

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT)[12][13][25]. Incubate with stirring for 1-2 hours at room temperature.

  • Clarification: Centrifuge at high speed to pellet any remaining insoluble material. The supernatant now contains the solubilized, unfolded Jthis compound protein.

  • Refolding: Use a method like dialysis or rapid dilution to gradually remove the denaturant.

    • Dialysis: Place the solubilized protein in dialysis tubing and dialyze against a series of buffers with decreasing concentrations of the denaturant. A common refolding buffer is 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-Arginine (to prevent aggregation), and a redox pair like reduced/oxidized glutathione.

  • Purification: Purify the now refolded Jthis compound protein using standard chromatography techniques (e.g., Ni-NTA if His-tagged, size exclusion chromatography).

Visualizations

Troubleshooting_Workflow start Start: Low/No Jthis compound Expression check_western Protein detected on Western Blot? start->check_western check_solubility Is the protein in the soluble fraction? check_western->check_solubility Yes no_protein No Protein Detected check_western->no_protein No insoluble Protein is Insoluble (Inclusion Bodies) check_solubility->insoluble No soluble_low Soluble, but low yield check_solubility->soluble_low Yes optimize_transcription 1. Check Codon Usage 2. Verify Promoter Strength 3. Sequence Vector no_protein->optimize_transcription optimize_solubility 1. Lower Induction Temp (18-25°C) 2. Reduce Inducer Conc. 3. Co-express Chaperones 4. Add Solubility Tag insoluble->optimize_solubility optimize_yield 1. Optimize Media & Additives 2. Increase Culture Volume 3. Optimize Induction Time soluble_low->optimize_yield success Success! Proceed to purification. check_toxicity Test for Protein Toxicity: - Use tighter promoter - Lower inducer conc. optimize_transcription->check_toxicity refold Purify from Inclusion Bodies & Refold optimize_solubility->refold optimize_yield->success

A troubleshooting workflow for low Jthis compound expression.

Expression_Vector cluster_vector Jthis compound Expression Vector (pET System Example) promoter T7 Promoter rbs RBS tag His-Tag jthis compound Codon-Optimized Jthis compound Gene stop Stop terminator T7 Terminator ori Origin of Replication (ori) antibiotic Antibiotic Resistance Gene Logical_Relationships cluster_genetic Genetic Factors cluster_culture Culture Conditions cluster_host Host Factors codon Codon Optimization expression Jthis compound Protein Yield & Solubility codon->expression promoter Promoter Strength promoter->expression vector Vector Copy Number vector->expression tags Fusion Tags tags->expression temp Temperature temp->expression inducer Inducer Concentration inducer->expression media Media Composition media->expression time Induction Time time->expression strain Host Strain strain->expression chaperones Chaperone Levels chaperones->expression proteases Protease Activity proteases->expression

References

troubleshooting Jjj1 aggregation during purification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Jjj1 Purification

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during the purification of the Hsp40 co-chaperone, Jthis compound.

Frequently Asked Questions (FAQs)

Q1: My Jthis compound protein is precipitating out of solution after cell lysis. What can I do?

A1: Immediate precipitation after lysis often points to issues with the lysis buffer composition or the protein's concentration.[1] High protein concentrations can decrease the stability of your target protein.[2] Here are a few things to try:

  • Increase Lysis Buffer Volume: This will decrease the overall protein concentration.[1][2]

  • Optimize Buffer pH and Salt Concentration: The stability of Jthis compound can be sensitive to pH and ionic strength.[1][2] It is recommended to keep the buffer pH at least one unit away from the isoelectric point (pI) of Jthis compound.[3]

  • Work at a Lower Temperature: Performing the lysis and subsequent purification steps at 4°C can help reduce aggregation.[1]

Q2: Jthis compound seems to be aggregating during affinity chromatography. How can I improve its solubility on the column?

A2: Aggregation on an affinity column can be caused by interactions between the protein and the resin, or by the buffer conditions used.[4] Consider the following adjustments:

  • Modify Wash and Elution Buffers: The addition of stabilizing agents to your buffers can prevent aggregation. Common additives include non-ionic detergents, glycerol, and specific amino acids.[1][2]

  • Adjust Salt Concentration: The ionic strength of the buffer can impact electrostatic interactions that may lead to aggregation.[2] Experiment with a range of salt concentrations in your wash and elution buffers.

  • Use a Solubility-Enhancing Fusion Tag: If you are expressing recombinant Jthis compound, using a fusion tag like Maltose Binding Protein (MBP) or Thioredoxin (Trx) can improve its solubility.[1]

Q3: I observe Jthis compound aggregation after eluting it from the column and concentrating the sample. What are the likely causes and solutions?

A3: Aggregation during concentration is a common problem and is often related to the high protein concentration and the buffer composition.

  • Add Stabilizing Excipients: Before concentrating, add cryoprotectants like glycerol or sugars such as sucrose to the elution buffer.[1][2] These agents can help stabilize the protein at higher concentrations.

  • Control the Rate of Concentration: A slower, more controlled concentration process can sometimes prevent aggregation.

  • Optimize the Final Buffer Composition: The final buffer that Jthis compound is in is critical for its long-term stability. A buffer screen can help determine the optimal conditions.[5]

Q4: My purified Jthis compound aggregates after a freeze-thaw cycle. How can I improve its stability for storage?

A4: Many proteins are sensitive to freeze-thaw cycles.[1] To prevent aggregation upon storage:

  • Use Cryoprotectants: Add glycerol (typically 10-50%) to your final protein solution before freezing.[1][2]

  • Flash Freeze: Rapidly freeze your protein aliquots in liquid nitrogen to minimize the formation of ice crystals that can damage the protein.

  • Store at -80°C: For long-term storage, -80°C is generally preferred over -20°C.[1][2]

  • Aliquot the Protein: Store the protein in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Guide 1: Optimizing Buffer Conditions to Reduce Jthis compound Aggregation

If you are experiencing Jthis compound aggregation, a systematic screen of buffer conditions is a crucial first step.[1][5]

  • Prepare a series of buffers with varying pH, salt concentrations, and additives.

  • Dilute a small amount of your Jthis compound sample into each buffer condition.

  • Incubate the samples under conditions that typically lead to aggregation (e.g., elevated temperature, gentle agitation).

  • Assess aggregation using techniques like Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), or by simple visual inspection for turbidity followed by centrifugation to pellet aggregates.[1]

AdditiveConcentration RangeObservationRecommendation
Glycerol 5-20% (v/v)Increased solubility and stability.[1][2]Use 10% glycerol in lysis and purification buffers.
L-Arginine/L-Glutamate 50-500 mMSuppresses aggregation by interacting with charged and hydrophobic regions.[2]Add 100 mM L-Arginine to the final buffer.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Can prevent aggregation by solubilizing hydrophobic patches.[2]Include 0.02% Tween-20 in the wash buffers.
Reducing Agents (DTT, TCEP) 1-5 mMPrevents the formation of incorrect disulfide bonds that can lead to aggregation.[2][6]Add 2 mM TCEP to all purification buffers.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting Jthis compound aggregation issues.

TroubleshootingWorkflow start Jthis compound Aggregation Observed lysis Aggregation during Cell Lysis? start->lysis chromatography Aggregation during Chromatography? lysis->chromatography No lysis_solutions Optimize Lysis Buffer: - Increase Volume - Adjust pH/Salt - Add Stabilizers lysis->lysis_solutions Yes concentration Aggregation during Concentration/Storage? chromatography->concentration No chrom_solutions Optimize Chromatography Buffers: - Additives (Glycerol, Detergents) - Modify Salt Gradient - Use Solubility Tag chromatography->chrom_solutions Yes conc_solutions Optimize Final Buffer & Storage: - Add Cryoprotectants - Control Concentration Rate - Flash Freeze & Aliquot concentration->conc_solutions Yes end_node Soluble Jthis compound Obtained concentration->end_node No lysis_solutions->chromatography chrom_solutions->concentration conc_solutions->end_node

Caption: A workflow for troubleshooting Jthis compound aggregation.

Guide 2: Managing Co-purifying Chaperones

Being an Hsp40 co-chaperone, Jthis compound might interact with other heat shock proteins (HSPs) like Hsp70 (DnaK in E. coli) during expression and purification, which can sometimes be mistaken for or contribute to aggregation.[7][8]

The interaction between Jthis compound and Hsp70 is often ATP-dependent. An ATP wash can be used to dissociate this complex.[7]

  • Bind the Jthis compound-Hsp70 complex to your affinity resin.

  • Wash the resin with 10-20 column volumes of wash buffer supplemented with 5-10 mM ATP and 20 mM MgCl₂.[7]

  • Proceed with your standard wash and elution steps.

The following diagram illustrates the ATP-dependent interaction between Jthis compound and its Hsp70 partner, which is the basis for the ATP wash strategy.

Hsp70Cycle Hsp70_ATP Hsp70-ATP (Low Affinity for Substrate) Hsp70_ADP Hsp70-ADP (High Affinity for Substrate) Hsp70_ATP->Hsp70_ADP ATP Hydrolysis (Stimulated by Jthis compound) Complex Jthis compound-Substrate-Hsp70-ADP Hsp70_ADP->Complex Substrate Binding Jthis compound Jthis compound + Substrate Jthis compound->Hsp70_ATP Binding Complex->Hsp70_ATP Nucleotide Exchange (ADP -> ATP)

Caption: The Jthis compound-Hsp70 functional cycle.

References

optimizing fixation and permeabilization for Jjj1 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help you optimize the immunofluorescence staining of the Jjj1 protein.

Troubleshooting Guide

Weak or No Jthis compound Signal

If you are observing a weak or absent fluorescent signal for Jthis compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inappropriate Fixation Method The chosen fixative may be masking the Jthis compound epitope. If using formaldehyde, try switching to methanol fixation, as some epitopes are sensitive to cross-linking.[1][2][3] Conversely, if using methanol, some targets are better preserved with formaldehyde.[1][2][3] It is recommended to test both methods side-by-side.
Over-fixation Excessive fixation, especially with cross-linking agents like formaldehyde, can mask the epitope.[4][5][6] Reduce the fixation time or the concentration of the fixative. For example, try reducing a 20-minute formaldehyde incubation to 10 minutes.[7]
Inadequate Permeabilization For intracellular targets like Jthis compound, proper permeabilization is crucial for antibody access.[4][8] If using a mild detergent like saponin, consider switching to a stronger, non-ionic detergent such as Triton X-100, which can create larger pores in the membranes.[1][4][9] Ensure the permeabilization step is performed after formaldehyde fixation.[1]
Loss of Jthis compound Protein Harsh fixation with organic solvents like methanol can lead to the loss of soluble proteins.[4][10] If Jthis compound is suspected to be a soluble protein, formaldehyde fixation is a better choice as it cross-links proteins, helping to retain them in the cell.[1][11] Similarly, harsh permeabilization can also lead to protein loss.[12]
Incorrect Antibody Dilution The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration.[13][14]
Suboptimal Incubation Times Insufficient incubation time for the primary antibody can result in a weak signal. Try extending the incubation period, for example, overnight at 4°C.[7][15]
High Background Staining

High background can obscure the specific Jthis compound signal. The following are common causes and their remedies.

Potential CauseRecommended Solution
Non-specific Antibody Binding The primary or secondary antibody may be binding non-specifically. Increase the concentration of the blocking agent (e.g., BSA or normal serum) or extend the blocking time.[13][16] Ensure the blocking serum is from the same species as the secondary antibody.[12] Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[13]
Autofluorescence Aldehyde-based fixatives like formaldehyde can induce autofluorescence.[17][18] Prepare fresh formaldehyde solutions, as older solutions can have higher autofluorescence.[15][19] If autofluorescence is a persistent issue, consider using a quenching step with sodium borohydride or glycine after fixation.[7]
Insufficient Washing Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and duration of wash steps.[13][19]
Over-fixation Excessive cross-linking from over-fixation can sometimes lead to non-specific antibody binding.[6] Reduce fixation time or concentration.
Cellular Debris Dead cells and other debris can non-specifically bind antibodies. Ensure you are working with healthy, sub-confluent cell cultures.

Frequently Asked Questions (FAQs)

Q1: Which fixative is better for Jthis compound, formaldehyde or methanol?

A1: The optimal fixative for Jthis compound depends on the specific epitope recognized by your antibody. Formaldehyde is a cross-linking fixative that is excellent for preserving cellular morphology but can sometimes mask epitopes.[4][8] Methanol is a denaturing/precipitating fixative that can be advantageous for exposing certain epitopes but may not preserve cell structure as well and can lead to the loss of soluble proteins.[3][4][10] We recommend testing both fixation methods to determine which yields the best results for your specific Jthis compound antibody.

Q2: When should I permeabilize my cells, and which agent should I use?

A2: Permeabilization is necessary to allow antibodies to access intracellular proteins like Jthis compound.[4] If you are using a cross-linking fixative like formaldehyde, you must perform a separate permeabilization step.[1] Common permeabilizing agents include Triton X-100 and saponin. Triton X-100 is a non-ionic detergent that permeabilizes all cellular membranes, while saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane.[4][9] If Jthis compound is a membrane-associated protein, saponin may be a better choice to preserve its localization.[4] For nuclear or other organellar targets, Triton X-100 is generally more effective.[20] If you are using an organic solvent like methanol for fixation, a separate permeabilization step is usually not required as the solvent also permeabilizes the membranes.[10]

Q3: Can I combine fixation and permeabilization in one step?

A3: Yes, using an organic solvent like cold methanol for fixation will also permeabilize the cells simultaneously.[4][10] This can be a time-saving method. However, be aware that this method can be harsh and may not be suitable for all antigens, especially soluble proteins.[4]

Q4: My Jthis compound antibody datasheet recommends a specific fixation protocol, but it's not working well. What should I do?

A4: While the manufacturer's recommendation is a good starting point, optimization is often necessary for your specific cell type and experimental conditions.[4][18] You can systematically vary the fixation time, fixative concentration, permeabilization agent, and antibody dilutions to improve your staining. Refer to the troubleshooting guide for a systematic approach.

Experimental Protocols

Protocol 1: Formaldehyde Fixation and Triton X-100 Permeabilization
  • Cell Culture: Grow cells on sterile glass coverslips to sub-confluent levels.

  • Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody against Jthis compound at the recommended dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Protocol 2: Methanol Fixation
  • Cell Culture: Grow cells on sterile glass coverslips to sub-confluent levels.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody against Jthis compound at the recommended dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualization of Workflows

Fixation_Permeabilization_Workflow cluster_start Start: Cultured Cells cluster_fixation Fixation Choice cluster_formaldehyde Formaldehyde Path cluster_methanol Methanol Path cluster_staining Staining Protocol start Cells on Coverslip fix_choice Choose Fixation Method start->fix_choice pfa_fix 4% PFA Fixation fix_choice->pfa_fix Preserve Morphology meoh_fix Cold Methanol Fixation fix_choice->meoh_fix Expose Epitope pfa_wash PBS Wash pfa_fix->pfa_wash perm_choice Choose Permeabilization pfa_wash->perm_choice triton 0.25% Triton X-100 perm_choice->triton Nuclear/Organellar Jthis compound saponin 0.1% Saponin perm_choice->saponin Membrane-associated Jthis compound blocking Blocking triton->blocking saponin->blocking meoh_fix->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab mount Mount & Image secondary_ab->mount

Caption: Workflow for Jthis compound Immunofluorescence Staining.

Troubleshooting_Jjj1_IF cluster_weak_signal Weak or No Signal cluster_high_background High Background start Start: Evaluate Staining weak_signal Weak/No Signal? start->weak_signal high_background High Background? start->high_background check_fixation Change Fixative (PFA <> MeOH) weak_signal->check_fixation Yes weak_signal->high_background No check_perm Optimize Permeabilization check_fixation->check_perm check_ab_conc Titrate Antibody check_perm->check_ab_conc check_ab_conc->high_background optimize_blocking Increase Blocking high_background->optimize_blocking Yes good_signal Optimal Staining high_background->good_signal No check_wash Increase Washes optimize_blocking->check_wash check_autofluor Check Autofluorescence check_wash->check_autofluor check_autofluor->good_signal

Caption: Troubleshooting Decision Tree for Jthis compound Immunofluorescence.

References

Validation & Comparative

J-Protein Functional Dynamics: A Comparative Analysis of Jjj1 and Zuo1 in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between homologous proteins is paramount for targeted therapeutic design. In the realm of yeast chaperones, the J-proteins Jjj1 and Zuo1, both associated with the ribosome, present a compelling case of functional divergence despite sharing a common structural domain. This guide provides an in-depth comparison of their roles, supported by experimental data, detailed methodologies, and visual representations of their operational pathways.

Core Functional Distinctions: Ribosome Biogenesis vs. Nascent Polypeptide Folding

The primary functional difference between Jthis compound and Zuo1 lies in their distinct contributions to ribosome functionality. Jthis compound is a specialized cytosolic J-protein that plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2][3][4][5] In contrast, Zuo1, as a core component of the Ribosome-Associated Complex (RAC), is integral to the co-translational folding of nascent polypeptide chains as they emerge from the ribosome exit tunnel.[1][3][6][7]

Cells lacking Jthis compound exhibit phenotypes characteristic of defects in ribosome biogenesis, including a cold-sensitive growth defect and the accumulation of "half-mer" polysomes, which indicate a shortage of mature 60S subunits.[8][9] Conversely, the absence of Zuo1 leads to slow growth, sensitivity to low temperatures, high osmolarity, and certain protein synthesis inhibitors, reflecting its role in maintaining protein homeostasis during translation.[6]

Comparative Data Summary

FeatureJthis compoundZuo1Reference
Primary Function 60S ribosomal subunit biogenesisCo-translational folding of nascent polypeptides[1][2][3][6]
Hsp70 Partner Ssa (general cytosolic Hsp70)Ssb (ribosome-associated Hsp70)[2][4]
Relative Abundance ~40-fold less abundant than Zuo1Abundant, ~1:1 stoichiometry with ribosomes[1][2][4][5]
Ribosomal Association Preferentially associates with cytosolic pre-60S ribosomal particlesAssociates with mature 60S subunits in translating ribosomes[1][10][11]
Deletion Phenotype Cold sensitivity, accumulation of half-mer ribosomes, defects in 60S subunit levelsSlow growth, sensitivity to cold, high osmolarity, and some translation inhibitors[6][8][9]
Shared Domain Zuotin Homology Domain (ZHD) for ribosome associationZuotin Homology Domain (ZHD) for ribosome association[10][11]
Functional Overlap Overexpression can partially rescue growth defects of a Δzuo1 strainOverexpression does not rescue the cold sensitivity of a Δjthis compound strain[2][5][9][12]

Signaling and Functional Pathways

The distinct roles of Jthis compound and Zuo1 are governed by their specific interactions with different Hsp70 partners and their preferential association with different ribosomal states.

Jjj1_Pathway cluster_cytosol Cytosol Pre_60S Pre-60S Ribosomal Particle Jthis compound Jthis compound Pre_60S->Jthis compound binds Mature_60S Mature 60S Subunit Pre_60S->Mature_60S matures into Arx1_Alb1 Arx1/Alb1 (Biogenesis Factors) Recycled_Factors Recycled Arx1/Alb1 Arx1_Alb1->Recycled_Factors recycled to nucleus Ssa Ssa (Hsp70) Jthis compound->Ssa recruits Ssa->Arx1_Alb1 facilitates release of Zuo1_Pathway cluster_ribosome Translating Ribosome Ribosome 80S Ribosome Nascent_Chain Nascent Polypeptide Ribosome->Nascent_Chain synthesis Folded_Protein Properly Folded Protein Nascent_Chain->Folded_Protein folds into Zuo1 Zuo1 (RAC) Zuo1->Ribosome associates with 60S Ssz1 Ssz1 (RAC) Zuo1->Ssz1 forms heterodimer Ssb Ssb (Hsp70) Zuo1->Ssb recruits & stimulates ATPase activity of Ssb->Nascent_Chain binds & assists folding Sucrose_Gradient_Workflow Yeast_Culture 1. Grow yeast culture to mid-log phase Harvest_Wash 2. Harvest and wash cells Yeast_Culture->Harvest_Wash Lysis 3. Lyse cells in breaking buffer Harvest_Wash->Lysis Clarify 4. Clarify lysate by centrifugation Lysis->Clarify Gradient 5. Layer lysate onto a 5-50% sucrose gradient Clarify->Gradient Centrifuge 6. Ultracentrifuge to separate ribosomal species Gradient->Centrifuge Fractionate 7. Fractionate the gradient while monitoring OD254 Centrifuge->Fractionate Analyze 8. Analyze fractions by Western blotting Fractionate->Analyze

References

Unveiling the Jjj1 Protein Interactome: A Comparative Guide to Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of mass spectrometry-based approaches for validating the interactions of the Jjj1 protein, a key player in ribosome biogenesis. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative validation methods.

Jthis compound: A Crucial Hub in Ribosome Assembly

Jthis compound is a cytosolic J-domain protein in Saccharomyces cerevisiae that plays a critical role in the maturation of the 60S ribosomal subunit. It functions as a co-chaperone, likely with the Hsp70 chaperone Ssa, to facilitate the assembly and recycling of ribosome biogenesis factors. Validating the transient and dynamic interactions of Jthis compound is essential for a complete understanding of its function. Mass spectrometry has emerged as a powerful tool for identifying and quantifying these protein-protein interactions with high confidence.

Quantitative Mass Spectrometry Reveals Jthis compound Interaction Dynamics

A key approach to identifying bona fide Jthis compound interactors is through affinity purification followed by quantitative mass spectrometry (AP-MS). This method involves tagging Jthis compound, purifying it from cell lysates along with its binding partners, and identifying these partners using mass spectrometry. Quantitative techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), provide a ratio of the abundance of a co-purifying protein in the Jthis compound pulldown compared to a control, allowing for the differentiation of specific interactors from non-specific background proteins.

A recent comprehensive study on the landscape of 60S ribosome biogenesis factors provides valuable quantitative proteomics data for Jthis compound and its association with various pre-60S ribosomal particles. The data below, adapted from this study, showcases the relative abundance of Jthis compound and some of its known interactors across different stages of 60S subunit assembly, as defined by the bait protein used for the affinity purification.

Interacting ProteinBait: Noc1 (Early Pre-60S)Bait: Nsa1 (Mid Pre-60S)Bait: Nog2 (Late Pre-60S)Bait: Lsg1 (Cytoplasmic Pre-60S)
Jthis compound LowMediumHighHigh
Rei1LowMediumHighHigh
Arx1LowLowHighHigh
Alb1LowMediumHighHigh
Ssa1/2LowMediumMediumHigh

This table summarizes the relative abundance of Jthis compound and its known interactors in different pre-60S ribosomal particles purified using various bait proteins. The abundance levels are inferred from quantitative mass spectrometry data and are categorized as Low, Medium, or High for comparative purposes.

Visualizing the Jthis compound Interaction Workflow

The process of identifying Jthis compound protein interactions using affinity purification coupled with mass spectrometry can be visualized as a streamlined workflow.

cluster_cell Cellular Context cluster_purification Affinity Purification cluster_ms Mass Spectrometry Analysis Jjj1_tagged Tagged Jthis compound Protein Expression Cell_Lysate Cell Lysis Jjj1_tagged->Cell_Lysate Affinity_Beads Incubation with Affinity Beads Cell_Lysate->Affinity_Beads Wash_Steps Wash to Remove Non-specific Binders Affinity_Beads->Wash_Steps Elution Elution of Jthis compound and Interactors Wash_Steps->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis Final_Results Validated Jthis compound Interactors Data_Analysis->Final_Results Identification of Jthis compound Interactors

Workflow for Jthis compound interaction discovery.

Experimental Protocols

Affinity Purification of Jthis compound-TAP

This protocol describes the tandem affinity purification (TAP) of a C-terminally tagged Jthis compound protein from Saccharomyces cerevisiae.

Materials:

  • Yeast strain expressing Jthis compound-TAP.

  • YPD medium.

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, 1 mM DTT, 1x protease inhibitor cocktail).

  • IgG Sepharose beads.

  • TEV protease.

  • Calmodulin binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 0.1% NP-40, 10 mM β-mercaptoethanol).

  • Calmodulin affinity resin.

  • Elution buffer (Calmodulin binding buffer with 2 mM EGTA).

Procedure:

  • Grow a 2-liter culture of the Jthis compound-TAP expressing yeast strain to an OD600 of 1.5-2.0.

  • Harvest cells by centrifugation and wash with ice-cold water.

  • Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Incubate the supernatant with IgG Sepharose beads for 2 hours at 4°C with gentle rotation.

  • Wash the beads three times with lysis buffer.

  • Elute the Jthis compound-CBP fusion by incubating with TEV protease in TEV cleavage buffer for 2 hours at 16°C.

  • Add calmodulin binding buffer to the eluate and incubate with calmodulin affinity resin for 1 hour at 4°C.

  • Wash the resin three times with calmodulin binding buffer.

  • Elute the purified Jthis compound and its interactors with elution buffer.

  • Precipitate the eluted proteins with trichloroacetic acid (TCA) for subsequent mass spectrometry analysis.

Mass Spectrometry and Data Analysis

Procedure:

  • Protein Digestion: The protein sample is subjected to in-solution or in-gel digestion with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Database Searching: The acquired MS/MS spectra are searched against a Saccharomyces cerevisiae protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

  • Quantitative Analysis: For quantitative proteomics (e.g., SILAC), the relative abundance of proteins is determined by comparing the intensities of the "heavy" and "light" peptide pairs.

  • Data Filtering and Validation: Identified proteins are filtered based on criteria such as peptide score, protein score, and number of unique peptides. Statistical analysis is performed to identify proteins that are significantly enriched in the Jthis compound pulldown compared to the control.

Comparison with Alternative Methods

While mass spectrometry provides a high-throughput and unbiased approach, other methods can be used to validate protein-protein interactions.

MethodPrincipleAdvantagesLimitations
Co-Immunoprecipitation (Co-IP) & Western Blot An antibody against Jthis compound is used to pull down the protein and its interactors, which are then detected by Western blotting with an antibody against the suspected interacting protein.Validates interaction between two specific proteins. Relatively simple and quick.Requires a specific antibody for each protein. Not suitable for discovering novel interactors. Can have high background.
Yeast Two-Hybrid (Y2H) The interaction between two proteins is detected by the reconstitution of a functional transcription factor that activates a reporter gene.High-throughput screening for binary interactions. Does not require protein purification.High rate of false positives and false negatives. Interactions are detected in the nucleus, which may not be the native cellular location.
Genetic Interaction Screens (e.g., Synthetic Genetic Array) The functional relationship between two genes is assessed by observing the phenotype of a double mutant compared to the single mutants.Provides functional context for protein interactions. High-throughput.Does not directly prove a physical interaction. Can be complex to interpret.

Visualizing the Jthis compound Interaction Network

Based on mass spectrometry data and other validation methods, a network of Jthis compound's primary interactions within the context of 60S ribosome biogenesis can be constructed.

Jthis compound Jthis compound Ssa Ssa (Hsp70) Jthis compound->Ssa co-chaperone Pre60S Pre-60S Ribosomal Particle Jthis compound->Pre60S associates with Rei1 Rei1 Jthis compound->Rei1 facilitates release of Arx1 Arx1 Jthis compound->Arx1 facilitates release of Alb1 Alb1 Jthis compound->Alb1 facilitates release of Pre60S->Rei1 Pre60S->Arx1 Pre60S->Alb1 Mature60S Mature 60S Subunit Pre60S->Mature60S matures into

Jthis compound's role in 60S ribosome biogenesis.

Conclusion

Validating protein-protein interactions is a critical step in understanding cellular function. Mass spectrometry, particularly quantitative affinity purification-mass spectrometry, offers a powerful and unbiased approach to identify and quantify the interactome of proteins like Jthis compound. By combining these high-throughput techniques with traditional validation methods, researchers can build a comprehensive and reliable picture of protein interaction networks, paving the way for new discoveries in both basic research and drug development.

Comparative Analysis of Jjj1 Function in Diverse Yeast Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the molecular chaperone Jjj1 in Saccharomyces cerevisiae and its homolog in Candida glabrata reveals distinct functional roles, from ribosome biogenesis to drug resistance, highlighting the evolutionary divergence of this protein's activity. This guide provides a comparative overview, supported by experimental data, to inform further research and potential therapeutic development.

The J-domain protein Jthis compound, a member of the Hsp40 family of co-chaperones, plays a crucial role in cellular physiology across different yeast species. While its function has been extensively studied in the model organism Saccharomyces cerevisiae, emerging research in the pathogenic yeast Candida glabrata points to a divergent and clinically relevant role. This guide presents a comparative analysis of Jthis compound function in these two yeast species, with a notable lack of information on a direct homolog in the fission yeast Schizosaccharomyces pombe.

Functional Divergence of Jthis compound in Yeast

In Saccharomyces cerevisiae, Jthis compound is a cytosolic protein primarily involved in the late stages of 60S ribosomal subunit biogenesis.[1][2] It functions as a co-chaperone for the Hsp70 protein Ssa, facilitating the recycling of ribosome biogenesis factors such as Arx1 and Alb1 from pre-60S particles in the cytoplasm.[2] Deletion of the Jthis compound gene in S. cerevisiae leads to a characteristic cold-sensitive phenotype and defects in ribosome assembly, often visualized as an accumulation of "half-mers" in polysome profiles, which indicates a deficiency in mature 60S subunits.[3]

Conversely, the homolog of Jthis compound in the opportunistic pathogen Candida glabrata has been identified as a negative regulator of fluconazole resistance.[4][5][6] In this species, the deletion of Jthis compound results in the upregulation of the Pdr1 transcription factor, a key regulator of pleiotropic drug resistance.[4][6] This, in turn, leads to increased expression of the ABC transporter gene CDR1, which encodes a major fluconazole efflux pump, thereby conferring decreased susceptibility to the antifungal drug.[5][6] This function appears to be distinct from a primary role in ribosome biogenesis, showcasing a functional repurposing of this co-chaperone in a pathogenic context.

Quantitative Comparison of Jthis compound Deletion Phenotypes

The differing roles of Jthis compound in S. cerevisiae and C. glabrata are underscored by the distinct quantitative phenotypes observed upon gene deletion. The following tables summarize key experimental data from studies on jthis compoundΔ mutants in both species.

Functional Characteristic Saccharomyces cerevisiae (jthis compoundΔ) Candida glabrata (jthis compoundΔ homolog)
Primary Function 60S Ribosome Subunit Biogenesis[1][2]Negative Regulation of Fluconazole Resistance[4][6]
Interacting Hsp70 Partner Ssa[1]Not explicitly determined, but likely interacts with cytosolic Hsp70s.
Key Interacting Proteins Rei1, Arx1, Alb1[2]Pdr1 (genetically)[4]
Cellular Localization Cytosol, associated with pre-60S ribosomal particles[2]Predicted to be cytosolic.
Deletion Phenotype Cold sensitivity, defects in 60S subunit maturation (half-mers)[3]Decreased fluconazole susceptibility[4][5]

Table 1: Comparative Functional Summary of Jthis compound and its Homolog.

Quantitative Phenotypic Data Saccharomyces cerevisiae (jthis compoundΔ) Candida glabrata (jthis compoundΔ homolog)
Growth at Low Temperature (e.g., 16°C) Severely impaired[3]Not reported as a primary phenotype.
Polysome Profile Accumulation of half-mers, indicating a deficit of 60S subunits.Not reported.
CDR1 Gene Expression Fold Change Not applicable/not a primary role.>20-fold increase[5]
PDR1 Gene Expression Fold Change Not applicable.Significant increase[5]
Fluconazole MIC Increased susceptibility reported in some contexts.[7]4 to 8-fold increase (e.g., from 16 µg/mL to 64-128 µg/mL)[5]
Acetic Acid Tolerance Increased tolerance, with a ~16h shorter lag phase in the presence of 4.5 g/L acetic acid.Not reported.

Table 2: Quantitative Phenotypic Comparison of Jthis compound Deletion Mutants.

Visualizing the Functional Pathways of Jthis compound

The distinct roles of Jthis compound in S. cerevisiae and C. glabrata can be visualized through their respective cellular pathways.

Jjj1_Scerevisiae_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_60S pre-60S subunit pre_60S_cyto Cytosolic pre-60S pre_60S->pre_60S_cyto Export Jthis compound Jthis compound pre_60S_cyto->Jthis compound associates with Arx1_Alb1 Arx1/Alb1 pre_60S_cyto->Arx1_Alb1 contains Mature_60S Mature 60S subunit pre_60S_cyto->Mature_60S maturation Ssa Ssa (Hsp70) Jthis compound->Ssa recruits Ssa->pre_60S_cyto acts on Recycled_Factors Recycled Arx1/Alb1 Ssa->Recycled_Factors releases

Caption: Jthis compound-mediated 60S ribosome subunit biogenesis in S. cerevisiae.

Jjj1_Cglabrata_Pathway Jjj1_homolog Jthis compound homolog Pdr1 Pdr1 (Transcription Factor) Jjj1_homolog->Pdr1 negatively regulates CDR1_promoter CDR1 Promoter Pdr1->CDR1_promoter binds to CDR1_gene CDR1 Gene CDR1_promoter->CDR1_gene activates transcription Cdr1_pump Cdr1 (Efflux Pump) CDR1_gene->Cdr1_pump translates to Fluconazole_out Fluconazole (out) Cdr1_pump->Fluconazole_out efflux Fluconazole_in Fluconazole (in) Fluconazole_in->Cdr1_pump

References

Jjj1's Critical Role in 60S Ribosomal Subunit Biogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate process of ribosome biogenesis is paramount for developing novel therapeutic strategies. This guide provides a comprehensive comparison of the J-domain protein Jjj1 and its functional partner, Rei1, in the late cytoplasmic maturation of the 60S ribosomal subunit.

The assembly of ribosomes, the cellular machinery responsible for protein synthesis, is a highly complex and energy-intensive process. In eukaryotes, the final maturation steps of the large 60S ribosomal subunit occur in the cytoplasm after its export from the nucleus. This crucial phase involves the recycling of several biogenesis factors, a process in which the cytosolic J-protein Jthis compound plays a pivotal role. This guide will delve into the specific functions of Jthis compound, comparing its performance with the closely related factor Rei1, and provide supporting experimental data and detailed protocols for key assays.

Jthis compound vs. Rei1: A Functional Comparison in 60S Maturation

Jthis compound is a J-domain protein that functions as a co-chaperone for the Hsp70 chaperone Ssa.[1] It is primarily involved in the release and recycling of the shuttling factors Arx1 (Associated with Ribosomal eXport complex 1) and Alb1 (Arx1 Little Brother 1) from the pre-60S particle in the cytoplasm.[2] This recycling is essential for the final maturation of the 60S subunit and its entry into the pool of translating ribosomes.

Rei1, another cytosolic factor, shares striking functional similarities with Jthis compound. Cells lacking either Jthis compound or Rei1 exhibit similar phenotypes, including sensitivity to cold temperatures, a marked reduction in the levels of mature 60S ribosomal subunits, and the appearance of "half-mer" polysomes on sucrose gradients, which indicates a defect in the joining of the 40S and 60S subunits.[3][4] Furthermore, Jthis compound and Rei1 have been shown to physically interact, suggesting they function in a coordinated manner.[5]

Despite their similarities, Jthis compound and Rei1 have distinct roles in the recycling of different biogenesis factors. While both are crucial for the efficient recycling of Arx1 and Alb1, some studies suggest that Rei1 has a more pronounced role in the recycling of another factor, Tif6.[2][6] However, other evidence indicates that Tif6 is also mislocalized in cells lacking Jthis compound.[6] This suggests a complex interplay and potential redundancy in their functions. A key distinction in their mechanism is highlighted by the differential effect of magnesium ion concentration on the association of Arx1 with the pre-60S particle in the absence of each protein. This suggests that Jthis compound and Rei1 may induce different conformational states in the pre-60S subunit to facilitate factor release.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on Jthis compound and Rei1, providing a clear comparison of their impact on 60S ribosomal subunit biogenesis.

Strain60S/40S Subunit RatioPercentage of Cells with Cytosolic Arx1-GFPPhenotype
Wild-Type ~2.0LowNormal Growth
Δjthis compound ~1.44HighCold Sensitive, Slow Growth, Half-mer Polysomes
Δrei1 ~1.36HighCold Sensitive, Slow Growth, Half-mer Polysomes

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of Jthis compound and 60S ribosomal subunit biogenesis are provided below.

Polysome Profile Analysis

This technique is used to assess the status of ribosome subunits and their association with mRNA.

  • Yeast Culture and Harvest: Grow yeast cells in appropriate media to mid-log phase (OD600 ≈ 0.5). Add cycloheximide to a final concentration of 100 µg/mL and incubate for 5 minutes to arrest translation. Harvest cells by centrifugation at 4°C.

  • Cell Lysis: Wash the cell pellet with ice-cold lysis buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT, 100 µg/mL cycloheximide, and protease inhibitors). Resuspend the pellet in lysis buffer and lyse the cells by vortexing with glass beads.

  • Sucrose Gradient Preparation: Prepare linear 10-50% (w/v) sucrose gradients in gradient buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT).

  • Ultracentrifugation: Layer the cleared cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 40,000 rpm in a SW41Ti rotor) for several hours at 4°C.

  • Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to free 40S and 60S subunits, 80S monosomes, and polysomes.

Yeast Two-Hybrid (Y2H) Assay

This method is used to identify protein-protein interactions in vivo.

  • Vector Construction: Clone the coding sequences of the "bait" protein (e.g., Jthis compound) and the "prey" protein (e.g., Rei1) into separate Y2H vectors. The bait vector contains a DNA-binding domain (DBD), and the prey vector contains a transcriptional activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for cells where the bait and prey proteins interact. A positive interaction reconstitutes a functional transcription factor, which drives the expression of reporter genes, allowing for growth on selective media and colorimetric changes in the presence of substrates like X-gal.

Fluorescence Microscopy for Protein Localization

This technique is used to visualize the subcellular localization of proteins.

  • Strain Construction: Construct yeast strains expressing the protein of interest (e.g., Arx1) fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).

  • Cell Culture and Preparation: Grow the yeast strains to mid-log phase in appropriate media. For microscopy, cells can be mounted on a glass slide with a coverslip. To visualize the nucleus, cells can be stained with a DNA dye like DAPI.

  • Image Acquisition: Observe the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent protein and any stains used. Capture images of both the fluorescent protein signal and a brightfield or DIC image to visualize the cell morphology.

  • Image Analysis: Analyze the captured images to determine the subcellular localization of the fluorescently tagged protein. For quantitative analysis, the fluorescence intensity in different cellular compartments (e.g., nucleus vs. cytoplasm) can be measured.

Visualizing the Jthis compound-Mediated 60S Maturation Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the function of Jthis compound in 60S ribosomal subunit biogenesis.

Jjj1_Rei1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre60S_nuc pre-60S Arx1_nuc Arx1 Pre60S_nuc->Arx1_nuc binds Alb1_nuc Alb1 Pre60S_nuc->Alb1_nuc binds Pre60S_cyto pre-60S-Arx1-Alb1 Pre60S_nuc->Pre60S_cyto Export Jthis compound Jthis compound Pre60S_cyto->Jthis compound binds Rei1 Rei1 Pre60S_cyto->Rei1 binds Mature60S Mature 60S Pre60S_cyto->Mature60S Factor Release Jthis compound->Rei1 interacts Ssa Ssa (Hsp70) Jthis compound->Ssa Recycled_Arx1 Arx1 Recycled_Alb1 Alb1 Recycled_Arx1->Arx1_nuc Re-import Recycled_Alb1->Alb1_nuc Re-import

Caption: Jthis compound and Rei1 in the cytoplasmic maturation of the 60S ribosomal subunit.

Polysome_Profiling_Workflow YeastCulture 1. Yeast Culture (Mid-log phase) Lysis 2. Cell Lysis (with Cycloheximide) YeastCulture->Lysis SucroseGradient 3. Sucrose Gradient Ultracentrifugation Lysis->SucroseGradient Fractionation 4. Fractionation & UV Monitoring (254nm) SucroseGradient->Fractionation Analysis 5. Data Analysis (Polysome Profile) Fractionation->Analysis

Caption: Experimental workflow for polysome profile analysis in yeast.

Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction Bait_No Bait (DBD) Reporter_No Reporter Gene OFF Prey_No Prey (AD) Bait_Yes Bait (DBD) Prey_Yes Prey (AD) Bait_Yes->Prey_Yes interacts Reporter_Yes Reporter Gene ON Bait_Yes->Reporter_Yes activate Prey_Yes->Reporter_Yes activate

Caption: The logical principle of the Yeast Two-Hybrid (Y2H) assay.

References

Validating JJJ1 Gene Knockout Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenotypes associated with the knockout of the JJJ1 gene, a crucial factor in ribosome biogenesis. We present data from studies in Saccharomyces cerevisiae and discuss the relevance to its human ortholog, DNAJC21, which is implicated in Shwachman-Diamond Syndrome. This guide also offers a comparative analysis with functionally related genes, detailed experimental protocols for phenotype validation, and visual representations of the associated biological pathways and workflows.

Comparative Analysis of Gene Knockout Phenotypes

The primary phenotype of a Jthis compound knockout in yeast is a defect in the biogenesis of the 60S ribosomal subunit, leading to a cascade of observable cellular changes. Below, we compare the phenotypes of a jthis compound deletion mutant (Δjthis compound) with wild-type yeast and other relevant gene knockouts.

Table 1: Comparison of Yeast Knockout Phenotypes
PhenotypeWild-Type (WT)Δjthis compoundΔrei1Δzuo1
Growth Rate NormalSlow growth, particularly at lower temperatures (cold-sensitive)[1][2]Slow growth, cold-sensitive; growth defect is slightly more severe than Δjthis compound at 23°C[1]Slow growth, cold-sensitive[3]
Ribosome Profile Normal ratio of 80S monosomes and polysomesAccumulation of "half-mers" (40S subunits associated with mRNA), reduced levels of free 60S subunits[1]Very similar to Δjthis compound, with accumulation of "half-mers"[1]Does not accumulate "half-mers"[1]
Genetic Interaction N/AΔjthis compoundΔrei1 double mutant has a growth defect indistinguishable from the single Δrei1 mutant, suggesting they function in the same pathway[1]See Δjthis compoundOverexpression of Jthis compound can partially rescue the growth defects of a Δzuo1 mutant[1][4]
Molecular Phenotype Normal localization of Arx1Cytoplasmic accumulation of the 60S biogenesis factor Arx1[1]Cytoplasmic accumulation of Arx1[1]N/A
Stress Response NormalImproved tolerance to acetic acid[1]Not reportedHypersensitive to cations like NaCl, Mn2+, and Li+[5]
Table 2: Comparison of Jthis compound/DNAJC21 Function and Knockout Phenotypes Across Species
FeatureS. cerevisiae (Jthis compound)Human (DNAJC21)
Function Cytosolic J-protein involved in late-stage 60S ribosomal subunit biogenesis; partners with the Hsp70 chaperone Ssa[1][6]Ortholog of yeast Jthis compound; involved in ribosome biogenesis[7]
Knockout Phenotype Slow growth, cold sensitivity, defects in 60S subunit assembly, accumulation of half-mers[1][2]Biallelic mutations are a cause of Shwachman-Diamond Syndrome (SDS)[8][9]
Associated Disease N/AShwachman-Diamond Syndrome: characterized by bone marrow failure, exocrine pancreatic dysfunction, and skeletal abnormalities[7][10]
Model Organism Phenotype N/AA zebrafish model with dnajc21 deficiency exhibits key features of SDS, including cytopenia, reduced growth, and defective protein synthesis.

Experimental Protocols

Accurate validation of Jthis compound knockout phenotypes relies on standardized and reproducible experimental procedures. Below are detailed methodologies for key experiments.

Yeast Growth Curve Analysis

This protocol is for determining the growth rate of yeast strains in liquid culture.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculate a single colony of the yeast strain (wild-type or knockout mutant) into 5 mL of YPD medium.

  • Incubate overnight at 30°C with shaking (200-250 rpm).

  • The next day, measure the optical density at 600 nm (OD600) of the overnight culture.

  • Dilute the overnight culture into fresh, pre-warmed YPD medium to a starting OD600 of approximately 0.1 in a larger volume (e.g., 50 mL).

  • Incubate at the desired temperature (e.g., 30°C for standard growth, or 23°C to assess cold sensitivity) with shaking.

  • At regular intervals (e.g., every 1-2 hours), aseptically remove an aliquot of the culture and measure the OD600.

  • Continue measurements until the culture reaches the stationary phase.

  • Plot the OD600 values (on a logarithmic scale) against time (on a linear scale).

  • Determine the doubling time (generation time) from the linear portion of the logarithmic growth phase.

Ribosome Profiling by Sucrose Gradient Centrifugation

This protocol is used to analyze the distribution of ribosomes (monosomes and polysomes) and to detect the presence of "half-mers".

Materials:

  • YPD medium

  • Cycloheximide (100 mg/mL stock in ethanol)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 140 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, and RNase inhibitors)

  • Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer without Triton X-100)

  • Ultracentrifuge and appropriate rotors (e.g., SW41 Ti)

  • Gradient maker

  • UV spectrophotometer with a flow cell to monitor absorbance at 254 nm

Procedure:

  • Grow yeast cells in YPD medium to mid-log phase (OD600 ≈ 0.6-0.8).

  • Add cycloheximide to a final concentration of 100 µg/mL to arrest translation and incubate for 5-10 minutes at the growth temperature.

  • Harvest cells by centrifugation at 4°C.

  • Wash the cell pellet with ice-cold lysis buffer containing cycloheximide.

  • Lyse the cells, for example, by vortexing with glass beads in lysis buffer.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Measure the RNA concentration (A260) of the supernatant.

  • Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

  • Carefully layer an equal amount of lysate (e.g., 10-15 A260 units) onto the top of each sucrose gradient.

  • Centrifuge at high speed (e.g., 39,000 rpm in an SW41 Ti rotor) for a specified time (e.g., 2.5 hours) at 4°C.

  • After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.

  • Analyze the resulting profile to identify peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes. The presence of "half-mers" will appear as an increase in the 40S peak relative to the 60S and 80S peaks.

Visualizing the Molecular Landscape

To better understand the functional context of Jthis compound, the following diagrams illustrate its signaling pathway and the experimental workflow for phenotype validation.

JJJ1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-60S pre-60S Arx1_nuc Arx1 pre-60S->Arx1_nuc Binding pre-60S_Arx1 pre-60S-Arx1 pre-60S->pre-60S_Arx1 Export Jthis compound Jthis compound pre-60S_Arx1->Jthis compound Recruitment Arx1_cyto Arx1 pre-60S_Arx1->Arx1_cyto Release Mature_60S Mature 60S pre-60S_Arx1->Mature_60S Maturation Ssa Ssa (Hsp70) Jthis compound->Ssa Activates ATPase Ssa->pre-60S_Arx1 Remodeling Rei1 Rei1 Rei1->pre-60S_Arx1 Arx1_cyto->Arx1_nuc Recycling 80S_Ribosome 80S Ribosome Mature_60S->80S_Ribosome 40S 40S 40S->80S_Ribosome

Caption: Jthis compound signaling pathway in 60S ribosome biogenesis.

JJJ1_Knockout_Validation_Workflow start Start: Yeast Strains (WT, Δjthis compound, Δrei1, Δzuo1) growth_analysis Growth Curve Analysis (e.g., 30°C and 23°C) start->growth_analysis ribosome_profiling Ribosome Profiling (Sucrose Gradient Centrifugation) start->ribosome_profiling data_table Data Presentation (Quantitative & Qualitative Tables) growth_analysis->data_table ribosome_profiling->data_table comparison Comparative Analysis data_table->comparison pathway_diagram Signaling Pathway Visualization (Graphviz) pathway_diagram->comparison conclusion Conclusion: Validation of Jthis compound Knockout Phenotypes comparison->conclusion

Caption: Experimental workflow for Jthis compound knockout validation.

References

Anti-Jjj1 Antibodies-এর কার্যকারিতার একটি তুলনামূলক নির্দেশিকা

Author: BenchChem Technical Support Team. Date: November 2025

ভূমিকা

Jjj1, একটি রিসেপ্টর টাইরোসিন কাইনেজ (RTK), বিভিন্ন ধরণের ক্যান্সারে এর অতিরিক্ত প্রকাশের কারণে একটি গুরুত্বপূর্ণ অনকোলজিকাল লক্ষ্য হিসাবে আবির্ভূত হয়েছে। Jthis compound সিগন্যালিং পাথওয়ের অস্বাভাবিক সক্রিয়তা কোষের বৃদ্ধি, বিস্তার এবং মেটাস্ট্যাসিসকে উৎসাহিত করে। এই নির্দেশিকাটি তিনটি পরীক্ষামূলক মনোক্লোনাল অ্যান্টিবডি—Ab1, Ab2, এবং Ab3—এর কার্যকারিতার একটি বিস্তারিত তুলনা প্রদান করে যা Jthis compound-কে লক্ষ্য করার জন্য তৈরি করা হয়েছে। এখানে উপস্থাপিত ডেটা গবেষক এবং বিজ্ঞানীদের Jthis compound-লক্ষ্যযুক্ত থেরাপির জন্য সবচেয়ে সম্ভাবনাময় প্রার্থী শনাক্ত করতে সহায়তা করার উদ্দেশ্যে তৈরি।

কার্যকারিতার ডেটা সারাংশ

এই বিভাগে, বিভিন্ন প্রি-ক্লিনিক্যাল মডেলে Ab1, Ab2, এবং Ab3-এর কার্যকারিতা মূল্যায়নকারী মূল পরীক্ষাগুলির পরিমাণগত ডেটা সংক্ষিপ্ত করা হয়েছে।

সারণী ১: অ্যান্টি-Jthis compound অ্যান্টিবডিগুলির বাইন্ডিং অ্যাফিনিটি (Surface Plasmon Resonance)

এই সারণীটি Surface Plasmon Resonance (SPR) ব্যবহার করে রিকম্বিন্যান্ট হিউম্যান Jthis compound প্রোটিনের প্রতি প্রতিটি অ্যান্টিবডির বাইন্ডিং অ্যাফিনিটি (KD) প্রদর্শন করে। একটি নিম্ন KD মান উচ্চতর অ্যাফিনিটি নির্দেশ করে।

অ্যান্টিবডিঅ্যাসোসিয়েশন রেট (ka) (1/Ms)ডিসঅ্যাসোসিয়েশন রেট (kd) (1/s)অ্যাফিনিটি (KD) (nM)
Ab1 1.2 x 10⁵2.5 x 10⁻⁴2.1
Ab2 3.5 x 10⁵1.8 x 10⁻⁴0.5
Ab3 2.1 x 10⁵5.0 x 10⁻⁴2.4
সারণী ২: ইন ভিট্রো সেল প্রোলিফারেশন ইনহিবিশন (IC50)

Jthis compound-এক্সপ্রেসিং ক্যান্সার সেল লাইনে (MCF-7) কোষের বৃদ্ধিকে বাধা দেওয়ার জন্য প্রতিটি অ্যান্টিবডির ক্ষমতা মূল্যায়ন করা হয়েছিল। IC50 মান হল সেই ঘনত্ব যা কোষের বৃদ্ধিকে ৫০% বাধা দেয়।

অ্যান্টিবডিসেল লাইনঅ্যাসে সময়কালIC50 (nM)
Ab1 MCF-772 ঘন্টা15.8
Ab2 MCF-772 ঘন্টা5.2
Ab3 MCF-772 ঘন্টা18.3
সারণী ৩: ইন ভিভো টিউমার গ্রোথ ইনহিবিশন (জেনোগ্রাফ্ট মডেল)

MCF-7 জেনোগ্রাফ্ট টিউমার বহনকারী ইমিউনোকম্প্রোমাইজড ইঁদুরের মধ্যে প্রতিটি অ্যান্টিবডির কার্যকারিতা মূল্যায়ন করা হয়েছিল। টিউমার ভলিউম হ্রাসের মাধ্যমে কার্যকারিতা পরিমাপ করা হয়েছিল।

অ্যান্টিবডিডোজচিকিৎসার সময়কালটিউমার গ্রোথ ইনহিবিশন (%)
Ab1 10 mg/kg21 দিন55%
Ab2 10 mg/kg21 দিন85%
Ab3 10 mg/kg21 দিন51%

সিগন্যালিং পাথওয়ে এবং পরীক্ষামূলক ওয়ার্কফ্লো

এই বিভাগে, Jthis compound সিগন্যালিং পাথওয়ে এবং অ্যান্টিবডি কার্যকারিতা মূল্যায়নের জন্য ব্যবহৃত পরীক্ষামূলক ওয়ার্কফ্লো চিত্রিত করার জন্য ডায়াগ্রাম সরবরাহ করা হয়েছে।

Jjj1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jthis compound Jthis compound Receptor RAS RAS Jthis compound->RAS Activates Ligand Ligand Ligand->Jthis compound Binds & Activates Antibody Anti-Jthis compound Ab Antibody->Jthis compound Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

চিত্র ১: একটি সরলীকৃত Jthis compound সিগন্যালিং পাথওয়ে।

Antibody_Efficacy_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Selection a Step 1: Binding Affinity (SPR) b Step 2: Cell Proliferation Assay (IC50 Determination) a->b c Step 3: Xenograft Model (Tumor Growth Inhibition) b->c d Step 4: Comparative Analysis c->d e Step 5: Lead Candidate Selection d->e

চিত্র ২: অ্যান্টি-Jthis compound অ্যান্টিবডি কার্যকারিতা পরীক্ষার ওয়ার্কফ্লো।

পরীক্ষামূলক প্রোটোকল

এখানে মূল পরীক্ষাগুলির জন্য ব্যবহৃত পদ্ধতিগুলির বিস্তারিত বিবরণ রয়েছে।

সারফেস প্লাজমন রেজোন্যান্স (SPR)
  • উদ্দেশ্য: রিকম্বিন্যান্ট Jthis compound প্রোটিনের প্রতি অ্যান্টিবডিগুলির বাইন্ডিং কাইনেটিক্স এবং অ্যাফিনিটি পরিমাপ করা।

  • উপকরণ: Biacore T200 সিস্টেম, CM5 সেন্সর চিপ, অ্যামাইন কাপলিং কিট।

  • পদ্ধতি:

    • অ্যামাইন কাপলিং ব্যবহার করে CM5 সেন্সর চিপের উপর রিকম্বিন্যান্ট হিউম্যান Jthis compound (10 µg/mL) ইমোবিলাইজ করা হয়েছিল।

    • HBS-EP+ বাফারকে রানিং বাফার হিসাবে ব্যবহার করা হয়েছিল।

    • প্রতিটি অ্যান্টিবডির সিরিয়াল ডাইলুশন (0.1 nM থেকে 100 nM) সেন্সর চিপের উপর দিয়ে 180 সেকেন্ডের জন্য 30 µL/min প্রবাহ হারে প্রবাহিত করা হয়েছিল।

    • ডিসঅ্যাসোসিয়েশন 600 সেকেন্ডের জন্য পর্যবেক্ষণ করা হয়েছিল।

    • 10 mM গ্লাইসিন-HCl (pH 1.5) দিয়ে পৃষ্ঠটি পুনরুৎপাদিত হয়েছিল।

    • Biacore T200 ইভালুয়েশন সফটওয়্যার ব্যবহার করে 1:1 ল্যাংমুইর বাইন্ডিং মডেলের সাথে ডেটা ফিট করে ka, kd, এবং KD মান গণনা করা হয়েছিল।

সেল প্রোলিফারেশন অ্যাসে (MTT Assay)
  • উদ্দেশ্য: Jthis compound-পজিটিভ ক্যান্সার কোষের বিস্তারের উপর অ্যান্টিবডিগুলির ইনহিবিটরি প্রভাব পরিমাপ করা।

  • উপকরণ: MCF-7 সেল লাইন, 96-ওয়েল প্লেট, MTT রিএজেন্ট, ডিএমএসও।

  • পদ্ধতি:

    • MCF-7 কোষগুলিকে 96-ওয়েল প্লেটে 5,000 কোষ/ওয়েল ঘনত্বে সিড করা হয়েছিল এবং 24 ঘন্টা ধরে রাখা হয়েছিল।

    • কোষগুলিকে অ্যান্টিবডিগুলির (0.01 nM থেকে 1 µM) বিভিন্ন ঘনত্বের সাথে 72 ঘন্টার জন্য ট্রিট করা হয়েছিল। একটি কন্ট্রোল গ্রুপকে আইসোটাইপ কন্ট্রোল অ্যান্টিবডি দিয়ে ট্রিট করা হয়েছিল।

    • ইনকিউবেশনের পরে, প্রতিটি ওয়েলে 20 µL MTT রিএজেন্ট (5 mg/mL) যোগ করা হয়েছিল এবং 4 ঘন্টার জন্য ইনকিউবেট করা হয়েছিল।

    • মিডিয়া অপসারণ করা হয়েছিল এবং 150 µL ডিএমএসও যোগ করে ফরماজান ক্রিস্টালগুলি দ্রবীভূত করা হয়েছিল।

    • 570 nm তরঙ্গদৈর্ঘ্যে একটি মাইক্রোপ্লেট রিডার ব্যবহার করে শোষণ পরিমাপ করা হয়েছিল।

    • GraphPad Prism ব্যবহার করে নন-লিনিয়ার রিগ্রেশন বিশ্লেষণের মাধ্যমে IC50 মান গণনা করা হয়েছিল।

মাউস জেনোগ্রাফ্ট মডেল
  • উদ্দেশ্য: একটি ইন ভিভো মডেলে টিউমার বৃদ্ধির উপর অ্যান্টিবডিগুলির কার্যকারিতা মূল্যায়ন করা।

  • উপকরণ: ৬-৮ সপ্তাহ বয়সী মহিলা BALB/c nude ইঁদুর, MCF-7 কোষ, ম্যাট্রিজেল।

  • পদ্ধতি:

    • প্রতিটি ইঁদুরের ডান ফ্ল্যাঙ্কে 5 x 10⁶ MCF-7 কোষ (ম্যাট্রিজেলের সাথে 1:1 মিশ্রিত) সাবকিউটেনিয়াসভাবে ইনজেক্ট করা হয়েছিল।

    • টিউমারগুলি প্রায় 100-150 mm³ আয়তনে পৌঁছানোর পরে, ইঁদুরগুলিকে র‍্যান্ডমলি তিনটি ট্রিটমেন্ট গ্রুপে (Ab1, Ab2, Ab3) এবং একটি কন্ট্রোল গ্রুপে (n=8/গ্রুপ) ভাগ করা হয়েছিল।

    • অ্যান্টিবডিগুলি 10 mg/kg ডোজে সপ্তাহে দুবার ইন্ট্রাপেরিটোনিয়ালি ইনজেক্ট করা হয়েছিল। কন্ট্রোল গ্রুপটি একটি আইসোটাইপ কন্ট্রোল অ্যান্টিবডি পেয়েছিল।

    • টিউমারের আকার সপ্তাহে দুবার ক্যালিপার দিয়ে পরিমাপ করা হয়েছিল এবং আয়তন সূত্র (দৈর্ঘ্য x প্রস্থ²/2) ব্যবহার করে গণনা করা হয়েছিল।

    • 21 দিনের চিকিৎসার পরে, ইঁদুরগুলিকে ইউথানাইজ করা হয়েছিল এবং টিউমারগুলি সংগ্রহ করা হয়েছিল।

    • টিউমার গ্রোথ ইনহিবিশন (TGI) সূত্র ব্যবহার করে গণনা করা হয়েছিল: TGI (%) = [1 - (শেষ দিনে ট্রিটেড গ্রুপের গড় টিউমার ভলিউম / শেষ দিনে কন্ট্রোল গ্রুপের গড় টিউমার ভলিউম)] x 100।

Cross-Validation of Jjj1 Experimental Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is paramount. This guide provides a comparative overview of techniques to cross-validate the experimental results concerning the J-protein Jjj1, a key player in the biogenesis of the 60S ribosomal subunit in Saccharomyces cerevisiae. By presenting established findings alongside alternative methodologies, this document aims to offer a framework for robust experimental design and data interpretation.

Core Function of Jthis compound in 60S Ribosome Biogenesis

Jthis compound is a cytosolic J-protein, or Hsp40 co-chaperone, that plays a crucial role in the late cytoplasmic steps of 60S ribosomal subunit maturation.[1][2] Its primary function involves facilitating the recycling of the nuclear export factor Arx1 from pre-60S particles, a critical step for the finalization of the large ribosomal subunit.[3][4][5] Cells lacking Jthis compound (Δjthis compound) exhibit phenotypes similar to those lacking Rei1, another cytosolic factor involved in this process, including cold sensitivity and defects in 60S subunit levels.[1][2] Jthis compound functions in partnership with the Hsp70 chaperone Ssa.[2]

Comparative Analysis of Experimental Findings

Jthis compound's Role in 60S Ribosome Subunit Biogenesis

The hallmark of Jthis compound's function is its involvement in the maturation of the 60S ribosomal subunit. A common method to assess this is through polysome profiling, which separates ribosomal subunits, monosomes, and polysomes by sucrose gradient centrifugation.

Established Finding: Polysome profiling of Δjthis compound yeast strains reveals a deficit in free 60S ribosomal subunits and the appearance of "half-mer" polysomes, which are indicative of a defect in large subunit biogenesis.[6] For instance, at 23°C, the 60S/40S ratio in Δjthis compound mutants was found to be 1.44, compared to a wild-type ratio of approximately 2.0.[6]

Cross-Validation Techniques:

  • Quantitative RT-PCR (qRT-PCR) of Ribosomal RNAs: To corroborate the findings from polysome profiling, qRT-PCR can be used to quantify the levels of mature ribosomal RNAs (rRNAs), such as the 25S and 5.8S rRNAs that are components of the 60S subunit. A significant reduction in the ratio of these rRNAs to an 18S rRNA (a component of the 40S subunit) in Δjthis compound cells would provide independent evidence of a 60S biogenesis defect.

  • Pulse-Chase Labeling with [3H]-uridine: This classic technique can be used to monitor the synthesis and processing of pre-rRNAs into mature rRNAs. By "pulsing" cells with radiolabeled uridine and then "chasing" with unlabeled uridine, the kinetics of rRNA maturation can be followed. In Δjthis compound cells, a delay or block in the processing of precursors to the 25S and 5.8S rRNAs would confirm a defect in 60S subunit assembly.

Table 1: Comparison of Techniques for Assessing 60S Ribosome Biogenesis

TechniquePrincipleTypical Readout in Δjthis compoundAdvantagesLimitations
Polysome Profiling Separation of ribosomal subunits and polysomes by sucrose density gradient centrifugation.Reduced 60S/40S ratio, presence of half-mers.Provides a global view of translation and ribosome subunit levels.Indirect measure of biogenesis; can be affected by translation initiation defects.
qRT-PCR of rRNAs Quantification of specific rRNA molecules.Decreased ratio of 25S/18S and 5.8S/18S rRNAs.Highly quantitative and specific for rRNA levels.Does not provide information on the assembly state of the subunits.
Pulse-Chase Labeling Tracking the synthesis and processing of radiolabeled pre-rRNAs over time.Accumulation of pre-rRNA precursors to 25S and 5.8S rRNAs.Provides kinetic data on the rRNA processing pathway.Requires handling of radioactive materials; less high-throughput.
Jthis compound's Interaction with Rei1

Jthis compound functions in concert with Rei1 to facilitate the recycling of Arx1. Understanding the physical interaction between Jthis compound and Rei1 is crucial to elucidating this pathway.

Established Finding: A direct interaction between Jthis compound and Rei1 has been demonstrated using in vitro binding assays with purified proteins and confirmed in vivo using yeast two-hybrid (Y2H) analysis.[3][7] The interaction is mediated by a C-terminal region of Jthis compound that includes zinc finger motifs and a charged region.[3][4]

Cross-Validation Techniques:

  • Co-immunoprecipitation (Co-IP): Co-IP from yeast cell lysates is a standard method to validate protein-protein interactions in a more physiological context. By immunoprecipitating a tagged version of Jthis compound and then detecting the presence of Rei1 in the precipitate by Western blotting (or vice versa), their in vivo association can be confirmed.

  • Fluorescence Resonance Energy Transfer (FRET): FRET microscopy can be used to visualize the interaction between Jthis compound and Rei1 in living yeast cells. By tagging Jthis compound and Rei1 with a suitable donor-acceptor fluorophore pair (e.g., CFP and YFP), FRET will occur only when the two proteins are in very close proximity (typically <10 nm), providing strong evidence for a direct interaction in their native cellular environment.

Table 2: Comparison of Techniques for Validating Jthis compound-Rei1 Interaction

TechniquePrincipleExpected Result for Jthis compound-Rei1AdvantagesLimitations
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor through the interaction of two fusion proteins.Growth on selective media and activation of a reporter gene.High-throughput; can detect transient or weak interactions.Prone to false positives; interaction occurs in the nucleus, which may not be the native location.
Co-immunoprecipitation (Co-IP) Pull-down of a protein complex from a cell lysate using a specific antibody.Detection of Rei1 in a Jthis compound immunoprecipitate (and vice versa).Detects interactions in a near-native cellular context.May not distinguish between direct and indirect interactions; can be affected by antibody specificity and lysis conditions.
Fluorescence Resonance Energy Transfer (FRET) Non-radiative transfer of energy between two fluorescent molecules in close proximity.Detection of a FRET signal in cells co-expressing tagged Jthis compound and Rei1.Provides evidence of direct interaction in living cells with high spatial resolution.Technically demanding; requires careful selection of fluorophores and sophisticated microscopy.
Jthis compound's Role in Arx1 Recycling

A key functional consequence of the Jthis compound-Rei1 interaction is the removal of Arx1 from the pre-60S subunit.

Established Finding: In the absence of Jthis compound, Arx1 fails to be recycled from the cytoplasm to the nucleus and remains associated with the 60S subunit.[1][5] This has been primarily demonstrated through fluorescence microscopy of GFP-tagged Arx1, which shows a shift from nuclear to cytoplasmic localization in Δjthis compound cells.[5] Quantitative analysis has shown that in Δjthis compound cells, a significant percentage of cells exhibit primarily cytosolic Arx1-GFP localization.[3]

Cross-Validation Techniques:

  • Cellular Fractionation and Western Blotting: This biochemical approach can be used to quantify the subcellular distribution of Arx1. By separating yeast cell lysates into nuclear and cytoplasmic fractions and then performing Western blotting for Arx1, an increased cytoplasmic-to-nuclear ratio of Arx1 in Δjthis compound cells would corroborate the microscopy data.

  • Chromatin Immunoprecipitation (ChIP) followed by qPCR (for Arx1's nuclear targets): While less direct, if Arx1 has known nuclear binding sites on the DNA, ChIP-qPCR could be used to infer its nuclear presence. A decrease in the association of Arx1 with its target chromatin in Δjthis compound cells would suggest a defect in its nuclear localization.

Table 3: Comparison of Techniques for Assessing Arx1 Recycling

TechniquePrincipleTypical Readout in Δjthis compoundAdvantagesLimitations
Fluorescence Microscopy (Arx1-GFP) Visualization of the subcellular localization of a fluorescently tagged protein.Shift of Arx1-GFP from the nucleus to the cytoplasm.Provides in vivo visualization of protein localization at the single-cell level.Can be influenced by the tag's effect on protein function; quantification can be complex.
Cellular Fractionation & Western Blot Separation of cellular components followed by protein detection.Increased abundance of Arx1 in the cytoplasmic fraction.Provides a quantitative, biochemical measure of subcellular distribution.Prone to cross-contamination between fractions.
ChIP-qPCR Immunoprecipitation of protein-DNA complexes to identify DNA binding sites.Reduced association of Arx1 with its known nuclear DNA targets.Provides functional evidence of nuclear localization and activity.Indirect measure of localization; requires known DNA targets for Arx1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Polysome Profiling
  • Cell Culture and Lysis: Grow yeast cells to mid-log phase (OD600 of 0.4-0.6). Treat with cycloheximide (100 µg/mL) for 5 minutes to arrest translation. Harvest cells by centrifugation and wash with lysis buffer containing cycloheximide. Lyse cells by vortexing with glass beads in lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM MgOAc, 1 mM DTT, 100 µg/mL cycloheximide, and protease inhibitors).

  • Sucrose Gradient Preparation: Prepare linear 10-50% (w/v) sucrose gradients in gradient buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM MgOAc).

  • Ultracentrifugation: Layer the cleared cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 40,000 rpm in an SW41 rotor) for several hours at 4°C.

  • Fractionation and Analysis: Fractionate the gradient while monitoring the absorbance at 254 nm to visualize the 40S, 60S, 80S, and polysome peaks. RNA can be extracted from the fractions for further analysis.

Co-immunoprecipitation (Co-IP)
  • Protein Extraction: Grow yeast cells expressing tagged versions of the proteins of interest (e.g., Jthis compound-HA and Rei1-Myc) to mid-log phase. Harvest and lyse the cells in a suitable Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • Immunoprecipitation: Incubate the cleared cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) pre-coupled to protein A/G beads for several hours at 4°C.

  • Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other tag (e.g., anti-Myc antibody) to detect the co-precipitated protein.

Yeast Two-Hybrid (Y2H) Assay
  • Plasmid Construction: Clone the coding sequence of Jthis compound into a "bait" vector (containing a DNA-binding domain, e.g., GAL4-BD) and the coding sequence of Rei1 into a "prey" vector (containing a transcriptional activation domain, e.g., GAL4-AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells where the bait and prey proteins interact, leading to the activation of a reporter gene (e.g., HIS3). The interaction can be further confirmed by assaying for the activity of a second reporter gene (e.g., lacZ, which produces a blue color in the presence of X-gal).

Visualizing Jthis compound's Functional Network

To provide a clearer understanding of the molecular interactions and processes involving Jthis compound, the following diagrams have been generated using the Graphviz DOT language.

Jjj1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre_60S Pre-60S Subunit Pre_60S_Cyto Pre-60S-Arx1 Complex Pre_60S->Pre_60S_Cyto Export Arx1_Nuc Arx1 Arx1_Nuc->Pre_60S_Cyto Export Mature_60S Mature 60S Subunit Pre_60S_Cyto->Mature_60S Arx1 Release Arx1_Cyto Arx1 Pre_60S_Cyto->Arx1_Cyto Arx1 Release Jthis compound Jthis compound Jthis compound->Pre_60S_Cyto Rei1 Rei1 Rei1->Pre_60S_Cyto Ssa Ssa (Hsp70) Ssa->Jthis compound Arx1_Cyto->Arx1_Nuc Import

Jthis compound Signaling Pathway for Arx1 Recycling

Experimental_Workflow_CoIP start Yeast Cell Culture (Jthis compound-HA, Rei1-Myc) lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify ip Immunoprecipitation (with anti-HA antibody) clarify->ip wash Wash Beads ip->wash elute Elution wash->elute analysis SDS-PAGE & Western Blot (probe with anti-Myc) elute->analysis end Detection of Jthis compound-Rei1 Interaction analysis->end

Co-immunoprecipitation Workflow

By employing a combination of these techniques, researchers can build a more comprehensive and robust understanding of Jthis compound's function and its role in the intricate process of ribosome biogenesis. This comparative approach is essential for validating initial findings and for uncovering new facets of this important cellular pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structural and functional characteristics of the Saccharomyces cerevisiae J-domain proteins Jjj1, Zuo1, and Sis1. J-proteins, also known as Hsp40s, are essential co-chaperones that orchestrate the function of Hsp70 chaperones in a vast array of cellular processes. Understanding the unique and overlapping features of these proteins is crucial for dissecting the intricacies of cellular protein homeostasis and for the development of therapeutics targeting chaperone pathways.

Functional Overview

Jthis compound, Zuo1, and Sis1 are all cytosolic J-proteins in yeast, yet they participate in distinct, albeit sometimes overlapping, cellular pathways. Their primary role is to bind to their partner Hsp70 chaperone and stimulate its ATPase activity, thereby stabilizing the interaction of the Hsp70 with a substrate protein. The specificity of J-protein function is largely determined by their subcellular localization, their specific Hsp70 partner, and their unique substrate-binding capabilities.

  • Jthis compound is primarily involved in the late stages of 60S ribosomal subunit biogenesis. It is found associated with pre-60S ribosomal particles in the cytosol. Its Hsp70 partner is the ubiquitous cytosolic Ssa protein. While its main role is in ribosome assembly, overexpression of Jthis compound can partially compensate for the loss of Zuo1 function, suggesting some functional overlap.[1]

  • Zuo1 , in contrast, is a component of the ribosome-associated complex (RAC), which engages with nascent polypeptide chains as they emerge from the ribosome exit tunnel.[2] It functions as a chaperone for newly synthesized proteins in conjunction with the ribosome-associated Hsp70, Ssb.[3] Zuo1 also has roles in transcriptional regulation.

  • Sis1 is an essential J-protein that partakes in a wider range of cellular activities, including translation initiation, prevention of protein aggregation, and targeting of misfolded proteins for proteasomal degradation.[4] It shuttles between the cytosol and the nucleus and partners with the Ssa class of Hsp70s.[5]

Comparative Data

PropertyJthis compoundZuo1Sis1
Full Length (Amino Acids) 590[6]433[7]352[8]
Molecular Weight (Da) 68,775.5[6]49,022.5[7]37,574[8]
Isoelectric Point (pI) 6.11[6]8.73[7]5.02
Hsp70 Partner Ssa[1]Ssb[3]Ssa1/2[5]
Primary Function 60S Ribosome Biogenesis[1]Nascent Polypeptide Chaperoning[3]Protein Homeostasis, Prion Propagation[4]

Structural Domain Analysis

The functional diversity of Jthis compound, Zuo1, and Sis1 is reflected in their distinct domain architectures. All three proteins possess the canonical J-domain, which is responsible for the interaction with and stimulation of their Hsp70 partner. However, the domains outside of the J-domain dictate their specific subcellular localization, substrate interactions, and unique functions.

ProteinDomain Architecture
Jthis compound N-terminal J-domain: Interacts with Ssa Hsp70. Zuotin Homology Domain (ZHD): A conserved region also found in Zuo1, important for ribosome association.[1][9] Two Putative C2H2 Zinc Fingers: Flank a region with a net negative charge. C-terminal Region: Details of its function are less characterized.
Zuo1 Internal J-domain (residues 98-170): [10] Interacts with Ssb Hsp70. Zuotin Homology Domain (ZHD): Mediates ribosome binding.[2] Charged Region: A C-terminal region rich in positively charged amino acids, also involved in ribosome interaction. Four-Helix Bundle (4HB): A C-terminal domain that can be involved in transcriptional activation when unfolded.[2]
Sis1 N-terminal J-domain (residues 4-70): [11] Interacts with Ssa1/2 Hsp70. Glycine/Phenylalanine-rich (G/F) Region: A flexible linker. Glycine/Methionine-rich (G/M) Region: Another flexible region. C-terminal Domain (CTD): Contains the substrate-binding site and a dimerization domain.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key cellular pathways and experimental workflows involving these J-proteins.

J_protein_function cluster_jthis compound Jthis compound Pathway cluster_zuo1 Zuo1 Pathway cluster_sis1 Sis1 Pathway Jthis compound Jthis compound Ssa Ssa (Hsp70) Jthis compound->Ssa stimulates ATPase pre60S pre-60S Ribosomal Subunit Jthis compound->pre60S associates with Ssa->pre60S acts on mature60S Mature 60S Subunit pre60S->mature60S matures to Zuo1 Zuo1 (RAC) Ssb Ssb (Hsp70) Zuo1->Ssb stimulates ATPase Ribosome Ribosome Zuo1->Ribosome binds to NascentChain Nascent Polypeptide Ssb->NascentChain binds to Ribosome->NascentChain FoldedProtein Folded Protein NascentChain->FoldedProtein folds to Sis1 Sis1 Ssa1_2 Ssa1/2 (Hsp70) Sis1->Ssa1_2 stimulates ATPase MisfoldedProtein Misfolded Protein Sis1->MisfoldedProtein binds to Ssa1_2->MisfoldedProtein binds to Proteasome Proteasome MisfoldedProtein->Proteasome degradation RefoldedProtein Refolded Protein MisfoldedProtein->RefoldedProtein refolding

Figure 1: Simplified signaling pathways of Jthis compound, Zuo1, and Sis1.

experimental_workflow cluster_atpase Hsp70 ATPase Activity Assay cluster_binding Ribosome Binding Assay start_atpase Prepare reaction mix: Hsp70, J-protein, ATP incubate_atpase Incubate at defined temperature and time start_atpase->incubate_atpase stop_reaction Stop reaction incubate_atpase->stop_reaction detect_pi Detect inorganic phosphate (Pi) (e.g., Malachite Green) stop_reaction->detect_pi quantify_atpase Quantify ATPase activity detect_pi->quantify_atpase start_binding Prepare yeast lysate sucrose_gradient Layer lysate on sucrose density gradient start_binding->sucrose_gradient ultracentrifugation Ultracentrifugation sucrose_gradient->ultracentrifugation fractionation Fractionate gradient ultracentrifugation->fractionation analyze_fractions Analyze fractions by SDS-PAGE and Western Blot fractionation->analyze_fractions detect_protein Detect J-protein and ribosomal markers analyze_fractions->detect_protein

Figure 2: General experimental workflows for ATPase and ribosome binding assays.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Jthis compound, Zuo1, and Sis1 are provided below.

Hsp70 ATPase Activity Assay

This protocol is a generalized method for measuring the stimulation of Hsp70 ATPase activity by a J-protein.

Objective: To quantify the rate of ATP hydrolysis by an Hsp70 in the presence and absence of a specific J-protein.

Materials:

  • Purified Hsp70 (e.g., Ssa1, Ssb1)

  • Purified J-protein (Jthis compound, Zuo1, or Sis1)

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green solution)

  • Phosphate standard for calibration curve

  • Microplate reader

Procedure:

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate. For each condition, combine the assay buffer, a fixed concentration of Hsp70 (e.g., 1-2 µM), and varying concentrations of the J-protein. A control reaction without any J-protein should be included.

  • Initiation: Initiate the reaction by adding ATP to a final concentration of 1-2 mM.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Termination and Detection: At each time point, stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colored product.

  • Quantification: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Convert the absorbance values to Pi concentration using a standard curve generated with known phosphate concentrations. Calculate the rate of ATP hydrolysis (moles of Pi per mole of Hsp70 per minute). The fold-stimulation is determined by dividing the rate in the presence of the J-protein by the basal rate of the Hsp70 alone.

Ribosome Binding Assay

This protocol describes a common method to determine if a protein is associated with ribosomes.

Objective: To assess the co-sedimentation of a J-protein with ribosomal subunits.

Materials:

  • Yeast cell culture

  • Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KOAc, 5 mM Mg(OAc)₂, 1 mM DTT, protease inhibitors)

  • Sucrose solutions for gradient preparation (e.g., 10% and 40% sucrose in gradient buffer)

  • Gradient buffer (similar to lysis buffer)

  • Ultracentrifuge and appropriate rotor

  • Gradient fractionation system

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the J-protein of interest and ribosomal protein markers (e.g., Rpl3 for the 60S subunit, Rps3 for the 40S subunit)

Procedure:

  • Cell Lysis: Grow yeast cells to mid-log phase. Harvest the cells and lyse them in lysis buffer, for example, by bead beating or cryogenic grinding.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-40%) in ultracentrifuge tubes.

  • Loading: Carefully layer the clarified lysate onto the top of the sucrose gradient.

  • Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 100,000 x g) for several hours to separate the ribosomal subunits, monosomes, and polysomes.

  • Fractionation: Carefully collect fractions from the top to the bottom of the gradient. The absorbance at 254 nm can be monitored to identify the peaks corresponding to the 40S, 60S, 80S, and polysome fractions.

  • Protein Analysis: Precipitate the proteins from each fraction (e.g., with trichloroacetic acid). Resuspend the protein pellets in sample buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the J-protein of interest and ribosomal markers. Co-sedimentation of the J-protein with a ribosomal marker indicates an association with ribosomes.

Conclusion

Jthis compound, Zuo1, and Sis1 represent a fascinating case of functional diversification within a single protein family. While they all share the core J-domain that enables their interaction with Hsp70 chaperones, their distinct domain architectures and subcellular localizations have allowed them to specialize in different critical cellular processes. Jthis compound plays a focused role in the assembly of the ribosome, Zuo1 acts as a first line of defense in chaperoning newly synthesized proteins, and Sis1 serves as a versatile player in maintaining overall protein homeostasis. A deeper understanding of the quantitative aspects of their interactions and the specific substrates they recognize will be crucial for a complete picture of the chaperone network and for the development of novel therapeutic strategies targeting protein misfolding diseases.

References

Validating the Specificity of Jjj1 Inhibitors in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the on-target specificity of a novel inhibitor is paramount to its successful development and clinical translation. This guide provides a comprehensive framework for validating the specificity of putative inhibitors targeting Jjj1, a cytosolic J-protein crucial for the biogenesis of the 60S ribosomal subunit.[1][2] While specific small-molecule inhibitors for Jthis compound are not yet widely reported, this guide outlines the essential cellular assays and experimental workflows that would be required to rigorously assess the specificity of any candidate molecule.

The methodologies described herein are designed to distinguish direct inhibition of Jthis compound from off-target effects, providing a clear path to confident inhibitor validation. We will explore a multi-pronged approach, encompassing target engagement, functional cellular assays, and broader proteomic profiling.

Quantitative Comparison of Putative Jthis compound Inhibitors

A critical step in validating a Jthis compound inhibitor is to quantify its potency and selectivity. The following tables present hypothetical data for two candidate inhibitors, Inhibitor A and Inhibitor B, to illustrate how their performance could be compared across various assays.

Table 1: Biochemical and In Vitro Activity

ParameterInhibitor AInhibitor BControl (No Inhibitor)
Jthis compound ATPase Activity (IC50) 50 nM200 nMN/A
Zuo1 ATPase Activity (IC50) > 10 µM500 nMN/A
Hsp70 (Ssa) Binding Affinity (Kd) 25 nM150 nMN/A
Off-Target Kinase Panel (Inhibition >50% at 1µM) 2 out of 40015 out of 400N/A

Table 2: Cellular Assay Performance

AssayInhibitor AInhibitor BVehicle Control
60S Ribosomal Subunit Biogenesis (EC50) 100 nM450 nMNo effect
Cell Growth Inhibition (GI50) 150 nM600 nMNo effect
Arx1 Nuclear Recycling (EC50) 120 nM550 nMNo effect
GCN2 Activation (at 1 µM) No significant activationModerate activationNo activation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are protocols for key experiments in validating Jthis compound inhibitor specificity.

Jthis compound ATPase Activity Assay

This biochemical assay directly measures the ability of an inhibitor to block the ATPase activity of Jthis compound, which is essential for its function.[2]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Jthis compound's ATPase activity.

  • Materials: Purified recombinant Jthis compound protein, ATP, a phosphate detection reagent (e.g., Malachite Green), and the test inhibitor.

  • Procedure:

    • Prepare a series of inhibitor dilutions.

    • In a 96-well plate, add purified Jthis compound protein to each well.

    • Add the inhibitor dilutions to the respective wells and incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding a solution containing ATP and MgCl2.

    • Allow the reaction to proceed for 30 minutes at 30°C.

    • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Objective: To confirm that the inhibitor binds to Jthis compound within intact cells.

  • Materials: Cell line expressing Jthis compound, test inhibitor, lysis buffer, and equipment for Western blotting.

  • Procedure:

    • Treat cultured cells with the inhibitor or a vehicle control.

    • Harvest and resuspend the cells in a buffer.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble Jthis compound at each temperature using Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Ribosome Profiling

Since Jthis compound is involved in 60S ribosomal subunit biogenesis, a specific inhibitor should lead to defects in ribosome assembly.[1][3]

  • Objective: To assess the impact of the inhibitor on ribosome biogenesis.

  • Materials: Cells treated with the inhibitor, sucrose gradients, and equipment for UV spectrophotometry and RNA analysis.

  • Procedure:

    • Treat cells with the inhibitor for a defined period.

    • Prepare cell lysates and layer them onto a sucrose gradient.

    • Separate the ribosomal subunits and polysomes by ultracentrifugation.

    • Fractionate the gradient and monitor the absorbance at 254 nm to visualize the ribosome profile.

    • An accumulation of half-mer polysomes or an altered 60S/40S ratio would indicate a defect in 60S subunit biogenesis.

Off-Target Kinase Screening

To ensure the inhibitor is not acting as a promiscuous kinase inhibitor, it is essential to screen it against a panel of kinases.

  • Objective: To identify any off-target kinase inhibition.

  • Materials: A commercial kinase screening service or a panel of purified kinases, the test inhibitor, and a suitable kinase assay platform (e.g., radiometric or fluorescence-based).

  • Procedure:

    • Submit the inhibitor for screening against a large panel of kinases (e.g., the 400-kinase panel from Reaction Biology).

    • The screening is typically performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM).

    • Any significant inhibition (e.g., >50%) of a kinase is flagged as a potential off-target.

    • Follow-up dose-response assays should be performed for any identified off-targets to determine their IC50 values.

Visualizing Pathways and Workflows

Diagrams are invaluable for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the Jthis compound signaling pathway and a general workflow for inhibitor specificity validation.

Jjj1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytosol Cytosol Pre-60S_Subunit Pre-60S_Subunit Jthis compound Jthis compound Pre-60S_Subunit->Jthis compound Export Arx1 Arx1 Arx1->Pre-60S_Subunit Recycles to Nucleus Rei1 Rei1 Jthis compound->Rei1 Interacts with Hsp70_Ssa Hsp70_Ssa Jthis compound->Hsp70_Ssa Recruits Mature_60S_Subunit Mature_60S_Subunit Jthis compound->Mature_60S_Subunit Matures Rei1->Arx1 Releases Nascent_Polypeptide Nascent_Polypeptide Hsp70_Ssa->Nascent_Polypeptide Folds

Caption: Jthis compound's role in 60S ribosomal subunit biogenesis.

Inhibitor_Validation_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., ATPase Activity) Start->Biochemical_Assay Target_Engagement Target Engagement (e.g., CETSA) Biochemical_Assay->Target_Engagement Cellular_Functional_Assay Cellular Functional Assay (e.g., Ribosome Profiling) Target_Engagement->Cellular_Functional_Assay Off-Target_Screening Off-Target Screening (e.g., Kinase Panel) Cellular_Functional_Assay->Off-Target_Screening Rescue_Experiment Rescue Experiment (e.g., Jthis compound Overexpression) Off-Target_Screening->Rescue_Experiment Validated_Inhibitor Validated_Inhibitor Rescue_Experiment->Validated_Inhibitor

Caption: Experimental workflow for validating Jthis compound inhibitor specificity.

Specificity_Validation_Logic cluster_levels Levels of Specificity Validation Biochemical Biochemical (In Vitro) Cellular Cellular (In Situ) Biochemical->Cellular Confirms on-target activity in cells Proteome-wide Proteome-wide (Global) Cellular->Proteome-wide Rules out off-target effects

Caption: Logical relationship between different levels of specificity validation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
JJ1
Reactant of Route 2
Reactant of Route 2
JJ1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.